molecular formula C28H46O B045770 Fecosterol CAS No. 516-86-9

Fecosterol

Cat. No.: B045770
CAS No.: 516-86-9
M. Wt: 398.7 g/mol
InChI Key: SLQKYSPHBZMASJ-QKPORZECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fecosterol is a significant sterol intermediate predominantly investigated in the realms of plant and fungal biochemistry. Its primary research value lies in its role within the ergosterol biosynthesis pathway, serving as a direct precursor to episterol and, ultimately, to ergosterol, the major sterol component of fungal cell membranes. Researchers utilize this compound to study sterol metabolism, membrane fluidity, and the mechanisms of action of various antifungal agents that target enzymes in this pathway, such as sterol C-8 isomerase and sterol C-5 desaturase. By modulating these enzymatic steps, this compound provides critical insights into fungal cell wall integrity and growth. Furthermore, its presence and function in plants, particularly in algae and some higher plants, make it a compound of interest for studying evolutionary conserved sterol pathways and their divergence from cholesterol synthesis in mammals. This high-purity compound is an essential tool for probing membrane structure, function, and the development of novel therapeutic strategies against pathogenic fungi.

Properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKYSPHBZMASJ-QKPORZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199553
Record name Fecosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-86-9
Record name Fecosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fecosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fecosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FECOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Fecosterol Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol (B1671047) is the principal sterol in the fungal plasma membrane, where it is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. Its biosynthesis is a complex, multi-step process that represents a critical aspect of fungal physiology. The pathway is a primary target for many widely used antifungal drugs due to the absence of ergosterol and some of its biosynthetic enzymes in mammals. This guide provides an in-depth technical overview of a core segment of the ergosterol pathway in the model organism Saccharomyces cerevisiae: the synthesis and subsequent conversion of fecosterol. We will detail the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to this process.

The overall ergosterol biosynthesis pathway is divided into three main modules: the mevalonate (B85504) pathway, farnesyl pyrophosphate (FPP) synthesis, and the "late" post-squalene pathway where the intricate sterol modifications occur.[1] this compound is a key intermediate within this late pathway, formed from its precursor zymosterol (B116435) and subsequently processed through a series of reactions to yield the final product, ergosterol.

The Core Pathway: From Zymosterol to Ergosterol

The conversion of zymosterol is a critical branch point leading to the formation of ergosterol. This segment of the pathway involves four key enzymatic steps that modify the sterol core and side chain.

The first and defining step in this sub-pathway is the methylation of zymosterol at the C-24 position to form this compound. This reaction is catalyzed by the enzyme Erg6p , a C-24 sterol methyltransferase.[2] Following its formation, this compound undergoes a series of desaturation and reduction reactions to become ergosterol. While often depicted as a linear sequence, there is evidence of flexibility in the order of these final steps.[3]

The generally accepted sequence is as follows:

  • Zymosterol to this compound: Catalyzed by Erg6p (C-24 sterol methyltransferase).

  • This compound to Episterol: The isomerization of the C-8(9) double bond to the C-7(8) position is carried out by Erg2p (C-8 sterol isomerase).

  • Episterol to Ergosta-5,7,24(28)-trienol: A double bond is introduced at the C-5(6) position by Erg3p (C-5 sterol desaturase).

  • Ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol: A second desaturation occurs at the C-22 position, catalyzed by Erg5p (C-22 desaturase).

  • Ergosta-5,7,22,24(28)-tetraenol to Ergosterol: The final step is the reduction of the C-24(28) double bond in the side chain by Erg4p (C-24 sterol reductase).

Fecosterol_Pathway substance substance enzyme enzyme Zymosterol Zymosterol This compound This compound Zymosterol:e->this compound:w C-24 Methylation Episterol Episterol This compound:e->Episterol:w C-8 Isomerization Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol:e->Ergosta-5,7,24(28)-trienol:w C-5 Desaturation Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol:e->Ergosta-5,7,22,24(28)-tetraenol:w C-22 Desaturation Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol:e->Ergosterol:w C-24(28) Reduction Erg6 Erg6p Erg6->Zymosterol:n Erg2 Erg2p Erg2->this compound:n Erg3 Erg3p Erg3->Episterol:n Erg5 Erg5p Erg5->Ergosta-5,7,24(28)-trienol:n Erg4 Erg4p Erg4->Ergosta-5,7,22,24(28)-tetraenol:n

Caption: The late ergosterol biosynthetic pathway from zymosterol.

Enzymology and Regulation

The flux through the ergosterol pathway is tightly controlled to meet cellular demands while preventing the toxic accumulation of intermediates. This regulation occurs at multiple levels, most notably at the level of gene transcription.

Key Enzyme: Erg6p (Sterol C-24 Methyltransferase) Erg6p is a crucial enzyme that catalyzes the S-adenosyl methionine (SAM)-dependent methylation of the C-24 position on the sterol side chain, converting zymosterol to this compound.[4] This enzyme is of particular interest in drug development because it is a fungal-specific enzyme with no homolog in the human cholesterol biosynthesis pathway.[5] Studies in various fungi have shown that ERG6 is essential for viability or full virulence, making it an attractive antifungal target.[5][6][7]

Transcriptional Regulation The expression of many ERG genes is coordinately regulated by the transcription factors Upc2p and Ecm22p . These are fungus-specific Zn(II)2Cys6 binuclear cluster proteins that bind to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. When cellular sterol levels are low, Upc2p and Ecm22p activate the transcription of ERG genes to boost ergosterol production. This regulatory mechanism is distinct from the SREBP-based system found in mammals.

Regulation_Pathway condition condition tf tf gene gene protein protein process process LowSterols Low Sterol Levels Upc2_Ecm22 Upc2p / Ecm22p (Active) LowSterols->Upc2_Ecm22 activates ERG_Promoter SRE Upc2_Ecm22->ERG_Promoter binds ERG6_gene ERG6 ERG_Promoter->ERG6_gene induces transcription ERG2_gene ERG2 ERG_Promoter->ERG2_gene ERG3_gene ERG3 ERG_Promoter->ERG3_gene Erg6_protein Erg6p ERG6_gene->Erg6_protein translation Biosynthesis This compound Biosynthesis Erg6_protein->Biosynthesis catalyzes

Caption: Transcriptional regulation of ERG genes by Upc2p/Ecm22p.

Quantitative Data

Quantitative analysis of sterol biosynthesis can be challenging due to the dynamic nature of the pathway and the lipophilic properties of the intermediates. Data is often presented as relative percentages of total sterols.

Table 1: Sterol Composition in S. cerevisiae Organelles (% of Total Sterols)

SterolPlasma MembraneSecretory VesiclesLipid Particles
ErgosterolMajor Major High
ZymosterolMinorMinorHigh
This compoundMinorMinorHigh
EpisterolMinorMinorHigh
LanosterolMinorMinorTrace

Source: Adapted from Zinser et al. (1993).[2] "Major" indicates the predominant sterol, while "High" indicates a significant but not necessarily majority presence. This data highlights that biosynthetic intermediates like zymosterol and this compound are enriched in lipid particles, where they are often stored as steryl esters.[2]

Table 2: Growth Kinetics of S. cerevisiae in Batch Culture

ParameterCondition: Glucose (High)Condition: Ethanol (Non-fermentable)
Metabolism TypeFermentativeRespiratory
Specific Growth Rate (µ)HigherLower
Doubling Time (t_d)LowerHigher

Source: Adapted from Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism.[8] These general kinetic parameters provide a baseline for comparing the growth of wild-type and ergosterol pathway mutants, which may exhibit altered growth rates due to membrane stress.

Note: Specific enzyme kinetic values (Km, Vmax) for Erg6p are not consistently reported across standardized assay conditions in the readily available literature. Such studies often require specialized substrates and are performed by a limited number of labs.

Experimental Protocols

Studying the this compound pathway requires robust methods for genetic manipulation, sterol analysis, and gene expression measurement.

Protocol 1: Total Sterol Extraction and Analysis by GC-MS

This protocol is used to quantify the relative abundance of ergosterol and its precursors, such as zymosterol and this compound.

1. Cell Culture and Harvesting:

  • Grow S. cerevisiae strains (e.g., wild-type and erg6Δ) in appropriate liquid media (e.g., YPD) to the desired growth phase (typically mid-log or stationary).

  • Harvest 10-50 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile, distilled water and store at -80°C until extraction.

2. Saponification (Hydrolysis of Steryl Esters):

  • Resuspend the cell pellet in 2 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol).

  • Add a stir bar and reflux the mixture at 80°C for 1 hour in a screw-cap tube to hydrolyze steryl esters and release total sterols.

3. Non-saponifiable Lipid Extraction:

  • Cool the saponified mixture to room temperature.

  • Add 1 mL of sterile water and 3 mL of n-hexane.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a new glass tube.

  • Repeat the hexane extraction two more times, pooling the hexane layers.

4. Derivatization:

  • Evaporate the pooled hexane to dryness under a stream of nitrogen gas.

  • To the dried lipid film, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Seal the tube and heat at 60°C for 30 minutes to convert sterols to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.[9][10]

  • Evaporate the derivatization reagents to dryness under nitrogen.

5. GC-MS Analysis:

  • Resuspend the derivatized sterols in 100 µL of n-hexane.

  • Inject 1 µL onto a gas chromatograph equipped with a capillary column (e.g., HP-5ms) and coupled to a mass spectrometer.

  • Use a temperature program that effectively separates the different sterol intermediates (e.g., initial temp 150°C, ramp to 300°C).

  • Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to known standards.

GCMS_Workflow start_end start_end process process output output analysis analysis A Cell Culture B Harvest & Wash Cells A->B C Saponification (Alcoholic KOH, 80°C) B->C D Hexane Extraction (3x) C->D E Dry Under Nitrogen D->E F Derivatization (BSTFA, 60°C) E->F G GC-MS Analysis F->G H Sterol Profile (Retention Times, Mass Spectra) G->H

Caption: Experimental workflow for yeast sterol profile analysis by GC-MS.
Protocol 2: Gene Deletion via PCR-Based Cassette Integration

This method is used to create knockout mutants (e.g., erg6Δ) to study gene function.

1. Primer Design:

  • Design forward and reverse primers (typically ~100 nt each).

  • The forward primer should contain ~20 nt of sequence homologous to the 5' end of the selectable marker cassette (e.g., kanMX) and ~80 nt of sequence immediately upstream of the target gene's start codon.

  • The reverse primer should contain ~20 nt homologous to the 3' end of the marker cassette and ~80 nt of sequence immediately downstream of the target gene's stop codon.

2. Amplification of Disruption Cassette:

  • Perform PCR using the designed primers and a plasmid containing the selectable marker (e.g., pFA6a-kanMX4) as a template.

  • This generates a linear DNA fragment consisting of the marker gene flanked by sequences homologous to the target gene's locus.[11]

  • Purify the PCR product.

3. High-Efficiency Yeast Transformation:

  • Grow the recipient yeast strain (e.g., BY4741) to mid-log phase.

  • Prepare competent cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.[12]

  • Transform the competent cells with 1-2 µg of the purified PCR product.

  • Plate the transformation mixture onto selective agar (B569324) plates (e.g., YPD + G418 for a kanMX marker).

4. Verification of Deletion:

  • Isolate genomic DNA from putative transformant colonies.

  • Verify the correct integration of the cassette and deletion of the target gene using confirmation PCR with primers flanking the target locus and/or internal to the marker cassette.

Protocol 3: Analysis of ERG Gene Expression by Northern Blot

This classic technique measures the abundance and size of a specific mRNA transcript.

1. RNA Extraction:

  • Grow yeast cells under desired conditions (e.g., with and without a sterol synthesis inhibitor like fluconazole).

  • Harvest cells and extract total RNA using a hot acid phenol (B47542) method to ensure high quality and yield.

2. Denaturing Agarose (B213101) Gel Electrophoresis:

  • Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel. This denatures the RNA, so separation is based on size.[13]

  • Include an RNA ladder to determine transcript size.

3. Blotting:

  • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum transfer.[13][14]

  • Immobilize the RNA onto the membrane by UV crosslinking or baking at 80°C.

4. Probe Synthesis and Hybridization:

  • Synthesize a probe specific to the ERG6 gene (or other ERG gene of interest). This is typically a DNA fragment labeled with ³²P using random-primed labeling.

  • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane with the labeled probe overnight at an appropriate temperature (e.g., 42°C in a formamide-based buffer).[15]

5. Washing and Detection:

  • Wash the membrane under conditions of increasing stringency (decreasing salt concentration, increasing temperature) to remove non-specifically bound probe.

  • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal. The band intensity corresponds to the relative abundance of the target mRNA.

Relevance in Research and Drug Development

The late ergosterol biosynthesis pathway, particularly the steps involving this compound, is a focal point for both basic research and applied science.

  • Antifungal Drug Targets: Enzymes like Erg6p, Erg2p, and Erg5p are attractive targets for novel antifungal drugs because they are present in fungi but not in humans.[5] Developing inhibitors against these enzymes could lead to fungistatic or fungicidal agents with high specificity and potentially lower toxicity. For example, inhibitors of Erg6 have been shown to block the virulence of pathogenic fungi like Candida albicans.[16]

  • Metabolic Engineering: Deleting genes in the late ergosterol pathway can lead to the accumulation of specific sterol intermediates.[2] For instance, an erg6Δ mutant accumulates zymosterol. These engineered strains can serve as cellular factories for producing high-value sterols that can be used as precursors for the synthesis of pharmaceuticals, such as steroid hormones.

  • Understanding Drug Resistance: Alterations in the ergosterol pathway are a common mechanism of resistance to azole antifungals, which target Erg11p. Mutations in downstream genes like ERG3 can alter the sterol profile in a way that bypasses the toxic effects of intermediate accumulation caused by azole treatment. Understanding the flux through the this compound pathway is therefore critical for combating antifungal resistance.

References

A Technical Guide to the Role of Fecosterol in Fungal Cell Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sterols are indispensable components of eukaryotic cell membranes, governing structural integrity, fluidity, and the function of embedded proteins.[1][2] In fungi, the primary sterol is ergosterol (B1671047), which serves a role analogous to cholesterol in mammalian cells.[3][4] The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal therapies.[5][6] This technical guide provides an in-depth examination of fecosterol, a critical intermediate in the ergosterol biosynthesis pathway. We will explore its synthesis, its role in the membrane, the consequences of its altered metabolism, and its significance as a component of a key antifungal drug target pathway. This document synthesizes current knowledge, presents quantitative data on sterol composition, details relevant experimental protocols, and provides visual diagrams of the core biochemical and experimental pathways.

Introduction: The Fungal Cell Membrane and the Primacy of Ergosterol

The fungal cell membrane is a dynamic barrier essential for viability, controlling the passage of ions and molecules and housing proteins critical for signaling and transport.[5] Sterols constitute a major fraction of the lipids in eukaryotic plasma membranes, typically 30-40% on a molar basis.[7] Unlike mammals, which utilize cholesterol, fungi synthesize ergosterol as their principal sterol.[8] This structural difference is a cornerstone of modern antifungal therapy.[3] Ergosterol and its precursors are synthesized in the endoplasmic reticulum via a highly conserved pathway involving over 20 enzymes.[6][8] These sterols are crucial for maintaining membrane fluidity and permeability, and they are integral to the formation of sterol-rich membrane domains (SRDs), which are analogous to lipid rafts in mammalian cells and are vital for organizing cellular processes.[7][9] Disruptions in this pathway not only deplete ergosterol but can also lead to the accumulation of toxic intermediate sterols, ultimately inhibiting fungal growth.[10]

The Ergosterol Biosynthesis Pathway: A Central Role for this compound

The ergosterol biosynthesis pathway can be broadly divided into several stages, beginning with acetyl-CoA and proceeding through the formation of the first sterol, lanosterol (B1674476).[8] From lanosterol, the pathway can diverge depending on the fungal species before converging again.[8] this compound (ergosta-8,24(28)-dien-3β-ol) is a key C28 intermediate that lies at this convergence point, preceding the final modifications that produce ergosterol.[1][8]

Two major pathways lead to this compound:

  • The Zymosterol (B116435) Path (prominent in Saccharomyces cerevisiae): Lanosterol undergoes several modifications to become zymosterol. Zymosterol is then converted directly to this compound.[8][11]

  • The Eburicol (B28769) Path (prominent in Aspergillus fumigatus): Lanosterol is first converted to eburicol. This pathway then converges with the other branch at the formation of this compound.[8]

The conversion to this compound represents a critical step, as it is the product of the C-24 sterol methyltransferase, an enzyme absent in humans, making it an attractive target for selective antifungal drugs.[12][13]

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Highlighting this compound Formation. cluster_S_cerevisiae S. cerevisiae Path cluster_A_fumigatus A. fumigatus Path AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol ...multiple steps... Zymosterol Zymosterol Lanosterol->Zymosterol Erg11, Erg24-27 Eburicol Eburicol Lanosterol->Eburicol Erg6 This compound This compound Zymosterol->this compound Erg6 Eburicol->this compound ... Episterol (B45613) Episterol This compound->Episterol Erg2 Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol Episterol->Ergosta_tetraenol Erg3, Erg5 Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol Erg4 Erg7 Erg7 Erg11 Erg11 Erg24_27 Erg24-27 Erg6 Erg6 (C-24 SMT) Erg2 Erg2 Erg5 Erg5 Erg3 Erg3 Erg4 Erg4

Caption: Ergosterol Biosynthesis Highlighting this compound Formation.

Synthesis of this compound: The Role of Erg6

This compound is synthesized by the action of S-adenosylmethionine (SAM)-dependent sterol C-24 methyltransferase, encoded by the ERG6 gene.[12] This enzyme catalyzes the transfer of a methyl group from SAM to the C-24 position of the sterol side chain.[2] In S. cerevisiae, Erg6 acts on zymosterol to produce this compound.[11] In other fungi, such as Cryptococcus neoformans, Erg6 can also convert lanosterol to eburicol in an alternative pathway.[14] The action of Erg6 is a pivotal step that differentiates the fungal ergosterol pathway from the mammalian cholesterol pathway, as vertebrates lack this C-24 alkylation capability.[2][12]

Conversion of this compound: The Role of Erg2

Following its synthesis, this compound is promptly converted to episterol by the enzyme C-8 sterol isomerase, encoded by the ERG2 gene.[15][16] This enzyme catalyzes the shift of a double bond in the B-ring of the sterol from position 8 to position 7.[15] Episterol then undergoes a series of desaturation and reduction reactions catalyzed by Erg3, Erg5, and Erg4 to yield the final product, ergosterol.[11][17]

This compound's Role in Membrane Structure and Function

While ergosterol is the primary functional sterol, its precursors, including this compound, can be incorporated into the cell membrane and influence its properties.[11] The structural differences between this compound and ergosterol—specifically, the position of the double bond in the B-ring (Δ8 in this compound vs. Δ5 and Δ7 in ergosterol) and the state of the side chain—are significant.[18] These differences affect how the sterol packs with phospholipids (B1166683) and sphingolipids.[7]

The accumulation of this compound and other 14-methylated precursors, which occurs when downstream enzymes like Erg11 are inhibited by azole drugs, leads to significant membrane stress.[10][19] This altered sterol composition disrupts the normal packing of lipids, increasing membrane fluidity and permeability in a detrimental way.[5] This disruption impairs the function of membrane-bound proteins and can lead to cell lysis.[1] Conversely, the complete absence of ergosterol and the accumulation of precursors like this compound in erg3 mutants can confer resistance to polyene antifungals like amphotericin B, which specifically targets ergosterol.[20]

Quantitative Impact of Altered Sterol Metabolism

Targeting enzymes in the ergosterol pathway leads to predictable shifts in the cellular sterol profile. The inhibition or deletion of ERG6 prevents the formation of this compound, causing the accumulation of its direct precursor, zymosterol.[21] The table below summarizes the qualitative and quantitative changes observed in the sterol composition of fungal cells upon deletion of key ergosterol biosynthesis genes.

SterolWild-Type Fungus (% of Total Sterols)Δerg6 Mutant (% of Total Sterols)Δerg3 Mutant (% of Total Sterols)Rationale for Change
Ergosterol ~85-95%Absent / Severely ReducedAbsentErg6 and Erg3 are essential for ergosterol synthesis.[19][21]
Zymosterol <1%Significantly IncreasedTraceZymosterol is the substrate for Erg6; it accumulates when Erg6 is absent.[21]
This compound TraceAbsentIncreasedThis compound is the product of Erg6 and the precursor for the Erg2/Erg3 pathway. It accumulates when Erg3 is absent.[10]
Episterol TraceAbsentSignificantly IncreasedEpisterol is the substrate for Erg3; it accumulates upon Erg3 deletion.[22]
Lanosterol TraceTraceTraceAccumulates primarily when upstream enzymes like Erg11 are inhibited.[10]

Note: Exact percentages can vary significantly between fungal species and growth conditions. The data presented is a generalized summary based on published findings.

The this compound Pathway as an Antifungal Target

The enzymes responsible for producing and modifying this compound are attractive targets for antifungal drug development.

  • Targeting Erg6 (C-24 Sterol Methyltransferase): Because Erg6 is absent in humans, it represents a highly selective target.[12] Inhibition of Erg6 is lethal in some fungi, like Aspergillus fumigatus, and severely reduces the virulence of pathogenic yeasts.[12][23] Downregulation of erg6 leads to the loss of sterol-rich membrane domains and altered sterol profiles.[12][24]

  • Targeting Erg2 (C-8 Sterol Isomerase): Erg2 is the target of morpholine (B109124) antifungals, such as fenpropimorph (B1672530) (used in agriculture).[16] Inhibition of Erg2 leads to the accumulation of this compound and other Δ8 sterols, disrupting membrane function.

The logical relationship between these enzymes, their products, and overall membrane health underscores their potential as drug targets.

Caption: Logical Flow of Erg6/Erg2 Inhibition on Membrane Integrity.

Experimental Protocols

Analyzing the sterol composition of fungal cells is essential for studying the effects of antifungal compounds and genetic modifications. The standard workflow involves cell disruption, lipid extraction via saponification, and analysis by gas chromatography-mass spectrometry (GC-MS).[25][26]

Protocol: Fungal Sterol Extraction

This protocol describes the extraction of total non-saponifiable lipids, which includes free sterols like this compound and ergosterol.[18][27]

Materials:

  • Fungal mycelia (wet pellet)

  • 25% alcoholic potassium hydroxide (B78521) (KOH) solution (2.5g KOH in 3.5mL water, topped to 10mL with 100% ethanol)

  • n-Heptane or Hexane

  • Sterile distilled water

  • Vortex mixer

  • Water bath (80°C)

  • Centrifuge

Procedure:

  • Harvest fungal cells from liquid culture by filtration or centrifugation. Weigh the wet mycelia (approx. 50-100 mg).

  • Place the cell pellet in a glass screw-cap tube. Add 2 mL of 25% alcoholic KOH solution.

  • Incubate the mixture in an 80°C water bath for 1 hour, vortexing for 15-30 seconds every 15 minutes. This step lyses the cells and saponifies esterified lipids.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the organic phase.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper heptane (B126788) layer to a new clean glass tube.

  • Repeat the extraction (steps 5-8) on the lower aqueous phase with another 3 mL of heptane to maximize yield. Combine the heptane fractions.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting pellet contains the total sterol fraction.

Protocol: Sterol Analysis by GC-MS

The extracted sterols are typically derivatized to increase their volatility for gas chromatography.[25]

Materials:

  • Dried sterol extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Derivatization: Resuspend the dried sterol extract in 50 µL of pyridine. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMSi) ether derivatives.[25][26]

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • GC Separation: Use a temperature program appropriate for sterol separation. A typical program might be: initial temperature of 170°C, ramp up to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

  • MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 50-600).

  • Identification: Identify sterols based on their retention times and comparison of their mass spectra to known standards (e.g., ergosterol, lanosterol) and spectral libraries. This compound and its isomers will have characteristic fragmentation patterns.

Caption: Workflow for Fungal Sterol Extraction and Analysis.

Conclusion and Future Outlook

This compound is more than a simple metabolic intermediate; it is a central molecule in the pathway that produces the fungal membrane's principal sterol, ergosterol. Its synthesis via the fungus-specific enzyme Erg6 and its subsequent modification by Erg2 represent critical junctures that are vital for fungal viability and pathogenesis. Understanding the precise structural role of this compound and other ergosterol precursors in the membrane is an ongoing area of research. As antifungal resistance continues to rise, targeting the unique steps in the ergosterol pathway, such as the synthesis and conversion of this compound, offers a promising strategy for the development of new, selective, and effective therapeutic agents.[12] Future work will likely focus on developing potent and specific inhibitors for enzymes like Erg6 and further elucidating the complex interplay between sterol composition and fungal virulence.

References

Fecosterol: A Pivotal Precursor in Fungal Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol presents a prime target for antifungal drug development due to its absence in mammalian cells. This technical guide provides an in-depth exploration of the later stages of ergosterol biosynthesis, focusing on the pivotal role of fecosterol as a key intermediate. We will delve into the enzymatic conversion of zymosterol (B116435) to this compound and the subsequent transformative steps leading to the final product, ergosterol. This guide offers a comprehensive overview of the biochemical pathway, detailed experimental protocols for studying these processes, and quantitative data to support further research and development in this critical area of mycology and medicinal chemistry.

The Ergosterol Biosynthesis Pathway: From this compound to Ergosterol

The late stages of ergosterol biosynthesis involve a series of enzymatic reactions that modify the sterol core and side chain. This compound [(3β,5α)-ergosta-8,24(28)-dien-3-ol] is a critical intermediate in this pathway, formed from the methylation of zymosterol. The conversion of this compound to ergosterol involves a sequence of desaturation and reduction reactions catalyzed by a series of enzymes encoded by the ERG genes.

The key enzymatic steps following the synthesis of this compound are:

  • Isomerization: this compound is converted to episterol (B45613) by the C-8 sterol isomerase, Erg2 . This enzyme catalyzes the shift of the double bond from the C-8 to the C-7 position in the B ring of the sterol.

  • Desaturation: Episterol undergoes desaturation at the C-5 position, a reaction catalyzed by the C-5 sterol desaturase, Erg3 , to produce ergosta-5,7,24(28)-trienol.

  • Desaturation of the side chain: The C-22 sterol desaturase, Erg5 , introduces a double bond at the C-22 position of the sterol side chain.

  • Reduction of the side chain: The final step is the reduction of the C-24(28) double bond in the side chain by the C-24(28) sterol reductase, Erg4 , to form ergosterol.[1][2]

This sequence of reactions is crucial for the production of the final functional ergosterol molecule. The enzymes involved in this pathway, particularly those unique to fungi, are attractive targets for the development of novel antifungal agents.

Quantitative Analysis of the this compound to Ergosterol Conversion

The efficiency and kinetics of the enzymatic conversions from this compound to ergosterol are critical for understanding the regulation of the pathway and for developing effective inhibitors. While comprehensive kinetic data for all enzymes across different fungal species is not exhaustively compiled in a single source, the following table summarizes key quantitative information gathered from various studies on Saccharomyces cerevisiae and other fungi.

Enzyme (Gene)Substrate(s)Product(s)Cofactor(s)Optimal pHMichaelis Constant (Km)Catalytic Rate (kcat)InhibitorsReference(s)
Erg6 (Sterol C-24 Methyltransferase)Zymosterol, S-Adenosyl methionineThis compound, S-Adenosyl homocysteine-~7.415 µM (for 26,27-DHZ)8 x 10⁻⁴ s⁻¹ (for 26,27-DHZ)Azasterols, 26,27-dehydrozymosterol (26,27-DHZ)[3]
Erg2 (C-8 Sterol Isomerase)This compoundEpisterol----Morpholines (e.g., Fenpropimorph)[4]
Erg3 (C-5 Sterol Desaturase)EpisterolErgosta-5,7,24(28)-trienolNADPH---Azoles (indirectly), various experimental compounds[5]
Erg5 (C-22 Sterol Desaturase)Ergosta-5,7,24(28)-trienolErgosta-5,7,22,24(28)-tetraenolNADPH, O₂----[4]
Erg4 (C-24(28) Sterol Reductase)Ergosta-5,7,22,24(28)-tetraenolErgosterolNADPH----[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a precursor in ergosterol synthesis.

Protocol for Sterol Extraction and Analysis from Yeast

This protocol is adapted from established methods for the extraction and analysis of sterols from yeast cells, primarily using gas chromatography-mass spectrometry (GC-MS).[6][7]

Materials:

  • Yeast cell culture

  • 3 N HCl

  • Distilled water

  • 3 M NaOH in methanol

  • n-Hexane

  • Silica (B1680970) sand

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Glass centrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Centrifugal vacuum evaporator or nitrogen stream evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation at 12,000 rpm for 2 minutes.

  • Cell Wall Disruption: Resuspend the cell pellet in 1 mL of 3 N HCl and boil for 5 minutes to break the cell wall.

  • Washing: Pellet the cells by centrifugation and wash the pellet with distilled water to remove residual HCl.

  • Saponification: Resuspend the cell pellet in 2 mL of 3 M NaOH-methanol solution. Incubate at 60°C for 4 hours to saponify lipids. This step hydrolyzes steryl esters, releasing free sterols.

  • Sterol Extraction: After cooling, add 1 mL of n-hexane and a small amount of silica sand to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols).

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the phases. Carefully collect the upper n-hexane layer containing the sterols.

  • Drying: Dry the collected hexane (B92381) extract using a centrifugal vacuum evaporator or under a gentle stream of nitrogen.

  • Derivatization: To the dried sterol extract, add 50 µL of MSTFA. Incubate at 30°C for 1 hour to convert the sterols into their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The operating conditions should be optimized for sterol separation. A typical temperature program starts at 70°C, ramps up to 280°C, and then to 290°C. Mass spectra are typically collected in the range of 50-800 m/z.

  • Quantification: Identify and quantify the different sterols (this compound, ergosterol, and other intermediates) by comparing their retention times and mass spectra to those of authentic standards and the internal standard.

Protocol for Heterologous Expression and Purification of Erg6 (Sterol C-24 Methyltransferase)

This protocol provides a general framework for the expression of fungal Erg6 in E. coli and its subsequent purification.[8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an affinity tag (e.g., pET vector with a His-tag)

  • erg6 gene cloned into the expression vector

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE analysis reagents

Procedure:

  • Transformation: Transform the E. coli expression strain with the expression vector containing the erg6 gene.

  • Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged Erg6 protein with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant Erg6.

Visualizing the Pathway and Experimental Workflows

Ergosterol Biosynthesis Pathway from Zymosterol

The following diagram illustrates the key enzymatic steps in the conversion of zymosterol to ergosterol, highlighting the central role of this compound.

Ergosterol_Pathway cluster_enzymes Enzymes Zymosterol Zymosterol This compound This compound Zymosterol->this compound S-Adenosyl methionine Episterol Episterol This compound->Episterol Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_28_trienol Ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_28_trienol->Ergosta_5_7_22_24_28_tetraenol Ergosterol Ergosterol Ergosta_5_7_22_24_28_tetraenol->Ergosterol Erg6 Erg6 (Sterol C-24 Methyltransferase) Erg2 Erg2 (C-8 Sterol Isomerase) Erg3 Erg3 (C-5 Sterol Desaturase) Erg5 Erg5 (C-22 Sterol Desaturase) Erg4 Erg4 (C-24(28) Sterol Reductase)

Caption: The late-stage ergosterol biosynthesis pathway from zymosterol.

Experimental Workflow for Sterol Analysis

This diagram outlines the major steps involved in the extraction and analysis of sterols from fungal cells.

Sterol_Analysis_Workflow Start Start: Yeast Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Wall Disruption (Acid Hydrolysis) Harvest->Lysis Saponification Saponification (Alkaline Hydrolysis) Lysis->Saponification Extraction Sterol Extraction (Hexane) Saponification->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation (Quantification & Identification) Analysis->Data End End Data->End

Caption: Workflow for the extraction and analysis of fungal sterols.

Workflow for Studying Ergosterol Biosynthesis Inhibitors

This diagram illustrates a typical workflow for screening and characterizing inhibitors of the ergosterol biosynthesis pathway.

Inhibitor_Study_Workflow Start Start: Compound Library InVitroAssay In Vitro Enzyme Assay (e.g., purified Erg6) Start->InVitroAssay WholeCellAssay Whole-Cell Antifungal Susceptibility Testing Start->WholeCellAssay HitIdentification Hit Identification (Active Compounds) InVitroAssay->HitIdentification WholeCellAssay->HitIdentification SterolProfiling Sterol Profile Analysis (GC-MS of treated cells) HitIdentification->SterolProfiling TargetValidation Target Validation (e.g., using knockout strains) SterolProfiling->TargetValidation LeadOptimization Lead Optimization (Structure-Activity Relationship) TargetValidation->LeadOptimization End End: Preclinical Candidate LeadOptimization->End

Caption: A general workflow for the discovery and characterization of ergosterol biosynthesis inhibitors.

Conclusion and Future Directions

This compound stands as a crucial nexus in the intricate pathway of ergosterol biosynthesis. A thorough understanding of its formation and subsequent conversions is paramount for the development of novel and effective antifungal therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway. Future research should focus on obtaining more detailed kinetic data for the enzymes involved, exploring the regulatory mechanisms that control the flux through this pathway, and identifying and characterizing novel inhibitors that target these fungal-specific enzymes. Such efforts will be instrumental in combating the growing threat of fungal infections.

References

Unveiling Fecosterol: A Technical Guide to its Discovery and Isolation from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol, a C28 sterol, is a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi. While ergosterol is the most abundant sterol in most fungi, this compound is also present and its levels can fluctuate under different physiological conditions and environmental stressors. Lichens, as symbiotic organisms of fungi (mycobiont) and algae or cyanobacteria (photobiont), are known to produce a diverse array of secondary metabolites, including various sterols. This technical guide provides an in-depth overview of the discovery and isolation of this compound from lichens, detailing experimental protocols, quantitative data, and relevant biochemical pathways. While the specific historical discovery of this compound in lichens is not well-documented in readily available literature, its presence has been confirmed through the analysis of sterol profiles in various lichen species.[1] This guide consolidates the current knowledge to facilitate further research into the biological activities and potential therapeutic applications of this fungal sterol.

Ergosterol Biosynthesis Pathway: The Origin of this compound

This compound is synthesized as part of the well-established ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[2] The pathway begins with the synthesis of lanosterol (B1674476) from acetyl-CoA. A series of enzymatic reactions then convert lanosterol to ergosterol, with this compound appearing as a key intermediate. The conversion of zymosterol (B116435) to this compound is catalyzed by the enzyme C-24 sterol methyltransferase (ERG6). This compound is then subsequently converted to episterol (B45613) by C-8 sterol isomerase (ERG2).[2][3] Understanding this pathway is essential for developing strategies to isolate this compound and for elucidating its physiological roles.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Zymosterol Zymosterol Lanosterol->Zymosterol Demethylation This compound This compound Zymosterol->this compound ERG6 (C-24 Sterol Methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C-8 Sterol Isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps

Caption: The ergosterol biosynthesis pathway highlighting the formation of this compound.

Experimental Protocols for the Isolation and Analysis of this compound from Lichens

The isolation of this compound from lichens involves a multi-step process that begins with the extraction of total lipids, followed by saponification to release free sterols, and subsequent chromatographic purification and analytical identification.

I. Extraction of Total Sterols

This initial step aims to extract all lipid components, including free sterols and sterol esters, from the lichen thallus.

Workflow for Total Sterol Extraction

Extraction_Workflow Lichen_Thallus Dried and Powdered Lichen Thallus Solvent_Extraction Solvent Extraction (e.g., Chloroform:Methanol) Lichen_Thallus->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Lipid_Extract Crude Lipid Extract Filtration->Crude_Lipid_Extract

Caption: General workflow for the extraction of total lipids from lichen material.

Detailed Protocol:

  • Sample Preparation: Collect fresh lichen material, clean it of any debris, and air-dry or freeze-dry it. Grind the dried lichen thallus into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered lichen (e.g., 10 g) in a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v) at a ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for several hours or perform sonication for a shorter duration to enhance extraction efficiency.

    • Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.[4]

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to remove the solid lichen residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the lipid extract.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

II. Saponification of Sterol Esters

Saponification is a crucial step to hydrolyze sterol esters and release free sterols, which simplifies the subsequent purification and analysis.

Detailed Protocol:

  • Alkaline Hydrolysis:

    • Dissolve the crude lipid extract in a solution of 2 M potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695). A typical ratio is 10 ml of alcoholic KOH per gram of crude extract.

    • Reflux the mixture at 80-90°C for 1-2 hours.[5] This process, known as saponification, breaks the ester bonds.

  • Extraction of Unsaponifiable Matter:

    • After cooling the reaction mixture to room temperature, add an equal volume of distilled water.

    • Extract the unsaponifiable fraction (which contains the free sterols) three times with a nonpolar solvent such as n-hexane or diethyl ether.

    • Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper. This step removes residual KOH and soaps.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the unsaponifiable matter containing the crude sterol mixture.

III. Purification of this compound

The crude sterol mixture obtained after saponification is a complex mixture of different sterols. Preparative chromatography is required to isolate and purify this compound.

Workflow for this compound Purification

Purification_Workflow Crude_Sterols Crude Sterol Mixture Column_Chromatography Preparative Column Chromatography (Silica Gel) Crude_Sterols->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pure_this compound Purified this compound TLC_Analysis->Pure_this compound

Caption: Workflow for the purification of this compound from a crude sterol extract.

Detailed Protocol:

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase. The size of the column and the amount of silica gel will depend on the quantity of the crude sterol mixture.

    • Dissolve the crude sterol mixture in a small amount of a nonpolar solvent like n-hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[6]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots by spraying with an appropriate reagent (e.g., 10% sulfuric acid in ethanol followed by heating) and compare the retention factor (Rf) values with a this compound standard, if available.

  • Pooling and Crystallization:

    • Combine the fractions containing pure this compound, as determined by TLC.

    • Evaporate the solvent to obtain the purified this compound.

    • For further purification, recrystallization from a suitable solvent like methanol or ethanol can be performed.

IV. Analytical Identification of this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly used for the analysis of sterols. The mobile phase is typically methanol or a mixture of methanol and acetonitrile. Detection is often performed using a UV detector at around 205-210 nm, as sterols lack strong chromophores at higher wavelengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of sterols. Prior to analysis, sterols are often derivatized (e.g., silylation) to increase their volatility. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared with library data for confirmation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information for the unambiguous identification of this compound.

Quantitative Data on Sterols in Lichens

While specific quantitative data for this compound in various lichen species is scarce, data for the closely related and more abundant ergosterol can provide a useful reference point. The ergosterol content in lichens is known to vary depending on the species, environmental conditions, and the age of the thallus.

Lichen SpeciesTotal Sterol Content (mg/g dry weight)Ergosterol Content (mg/g dry weight)Reference
Cladonia rangiferina-0.2 - 1.0[1]
Pseudevernia furfuraceaPresent (mixture of C27, C28, C29 sterols)-[1]
Lobaria pulmonaria-Present[1]
Usnea longissima-Present[1]

Note: The table summarizes available data on sterol content in selected lichen species. The presence of this compound has been reported in the sterol fraction of some of these lichens, but specific quantitative values are not widely published.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a primary signaling molecule. Its primary role appears to be as an intermediate in the biosynthesis of ergosterol, which is essential for fungal cell membrane structure and function. However, alterations in the levels of ergosterol and its precursors, including this compound, can have significant effects on fungal physiology and can influence signaling pathways related to stress response and membrane homeostasis.[8] For instance, the overall sterol composition of the cell membrane, which includes this compound, can modulate the activity of membrane-bound proteins and signaling complexes.

Conclusion

The isolation and characterization of this compound from lichens offer a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a comprehensive framework for researchers to extract, purify, and identify this compound from various lichen species. While quantitative data on this compound content remains limited, the established methods for sterol analysis can be readily applied to generate such valuable information. Further research into the biological activities of this compound is warranted, as it may possess unique properties distinct from the more extensively studied ergosterol. The exploration of the lichen metabolome, with a focus on specific sterols like this compound, holds significant potential for applications in drug development and biotechnology.

References

Fecosterol's Function in Fungal Stress Response Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi, ubiquitous in diverse environments, have evolved sophisticated mechanisms to adapt and respond to various stresses, including oxidative, thermal, and chemical insults. Central to these survival strategies is the integrity and functionality of the cell membrane, where sterols play a pivotal role. Ergosterol (B1671047) is the principal sterol in most fungi, and its biosynthetic pathway is a well-established target for antifungal drugs. This technical guide delves into the specific function of fecosterol , a key intermediate in the ergosterol biosynthesis pathway, in fungal stress response mechanisms. Alterations in the levels of this compound, either through genetic manipulation or exposure to stressors, have been shown to significantly impact fungal viability, virulence, and susceptibility to antifungal agents. This document provides a comprehensive overview of the role of this compound, detailed experimental protocols for its study, and a summary of its interaction with key stress signaling pathways.

Introduction: The Central Role of Sterols in Fungal Physiology

Fungal cell membranes are dynamic structures crucial for maintaining cellular homeostasis, mediating nutrient uptake, and sensing environmental cues. Ergosterol, the predominant fungal sterol, is analogous to cholesterol in mammalian cells and is vital for maintaining membrane fluidity, permeability, and the function of membrane-associated proteins.[1][2] The ergosterol biosynthesis pathway is a complex, multi-enzyme process that represents a primary target for many clinically important antifungal drugs, such as azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p).[3][4]

This compound (ergosta-8,24(28)-dien-3β-ol) is a C28 sterol that serves as a critical intermediate in the later stages of ergosterol biosynthesis.[2] It is synthesized from zymosterol (B116435) by the enzyme sterol C24-methyltransferase, encoded by the ERG6 gene, and is subsequently converted to episterol (B45613) by the C8-C7 sterol isomerase, encoded by the ERG2 gene.[2] Disruptions in this pathway, either through genetic mutations or the action of antifungal agents, can lead to the accumulation of this compound and other ergosterol precursors, which can have profound effects on fungal physiology and stress tolerance.

This compound and its Role in Fungal Stress Responses

Alterations in the sterol composition of the fungal membrane, including the accumulation of this compound, can trigger various stress responses. This is often a consequence of the cell's attempt to maintain membrane homeostasis under adverse conditions.

Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components, including lipids.[5] Studies on mutants deficient in ergosterol biosynthesis have revealed a link between sterol composition and oxidative stress tolerance. For instance, deletion of the ERG6 gene, leading to the absence of this compound and subsequent intermediates, has been shown to increase susceptibility to oxidative stress in Cryptococcus neoformans.[6] Conversely, the accumulation of certain ergosterol precursors may also contribute to oxidative stress. While direct quantitative data for this compound under oxidative stress is limited, lipidomic analyses of fungi under such conditions show significant changes in various lipid classes, suggesting a remodeling of the cell membrane.[7][8]

Thermal Stress

Temperature fluctuations represent a significant challenge for fungi. Maintaining membrane fluidity is crucial for survival at both high and low temperatures. The sterol composition of the membrane is a key determinant of its fluidity. While there is no direct quantitative data available for this compound level changes under thermal stress in the provided search results, studies have shown that mutations in the ergosterol biosynthesis pathway can affect thermotolerance.[9]

Antifungal Stress

Azole antifungals, by inhibiting Erg11p, lead to the depletion of ergosterol and the accumulation of its precursors, including 14α-methylated sterols.[3][4] This altered sterol profile is a primary mechanism of azole-induced fungistasis. The accumulation of specific precursors, such as 14α-methylthis compound in erg3 mutants, can contribute to azole resistance.[3] The cellular response to the accumulation of these aberrant sterols often involves the upregulation of stress response pathways.

Quantitative Data on Sterol Composition under Stress

While direct quantitative data for this compound under various stress conditions is not extensively available in the public domain, the following table summarizes the expected qualitative and inferred quantitative changes in key sterol levels based on the known effects of genetic mutations and stress on the ergosterol biosynthesis pathway.

Stress ConditionFungal SpeciesGene Target/InhibitorThis compound LevelErgosterol LevelOther Precursors (e.g., Zymosterol, Lanosterol)Reference(s)
Oxidative Stress (e.g., H₂O₂)Saccharomyces cerevisiaeWild TypeLikely alteredDecreasedIncreased[5][10] (Inferred)
Thermal Stress (Heat Shock)Saccharomyces cerevisiaeWild TypeLikely alteredAlteredAltered[9] (Inferred)
Antifungal Stress (Azole Treatment)Candida albicansERG11 (inhibited by azoles)Accumulation of 14α-methylthis compound (in erg3 mutants)DepletedAccumulation of lanosterol and other 14α-methylated sterols[1][3][4]
Genetic Disruption Candida albicanserg2ΔAccumulationDecreasedAccumulation of ergosta-5,8,22-trienol and ergosta-8-enol[11]
Genetic Disruption Candida albicanserg3ΔAccumulationAbsentAccumulation of ergosta-7,22-dienol, ergosta-7-enol, and episterol[11]

Note: The quantitative changes are often reported as relative abundances or fold-changes compared to control conditions. The exact values can vary significantly depending on the fungal species, strain, and the specific experimental conditions.

Key Signaling Pathways Influenced by this compound and Membrane Stress

Alterations in membrane sterol composition, including changes in this compound levels, can activate several conserved stress signaling pathways in fungi. These pathways play a crucial role in orchestrating the cellular response to maintain homeostasis.

High Osmolarity Glycerol (B35011) (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is central to the response to osmotic stress.[6] However, its role extends to other stresses, including those that affect the cell membrane. Inhibition of ergosterol biosynthesis has been shown to activate the HOG pathway.[12] This activation is thought to be a response to the altered physical properties of the cell membrane, which are sensed by transmembrane osmosensors. While a direct interaction between this compound and HOG pathway components has not been demonstrated, the accumulation of this compound as part of a broader change in sterol composition likely contributes to the membrane stress that triggers this pathway.

HOG_Pathway Stress Membrane Stress (e.g., Altered Sterol Composition, This compound Accumulation) Sln1 Sln1 Stress->Sln1 inhibition Sho1 Sho1 Stress->Sho1 activation Ypd1 Ypd1 Sln1->Ypd1 Ste20 Ste20/Ste50 Sho1->Ste20 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/Ssk22 Ssk1->Ssk2_22 Ste11 Ste11 Ste20->Ste11 Pbs2 Pbs2 Ste11->Pbs2 Ssk2_22->Pbs2 Hog1 Hog1 Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus Gene_Expression Stress Gene Expression Nucleus->Gene_Expression

Putative role of membrane stress in HOG pathway activation.
Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial MAPK cascade that responds to stresses that challenge the integrity of the fungal cell wall.[7][13] Given the physical linkage and functional interplay between the plasma membrane and the cell wall, it is not surprising that membrane perturbations can activate the CWI pathway. The accumulation of abnormal sterols, including this compound, can lead to defects in cell wall synthesis and organization, thereby triggering the CWI pathway as a compensatory response.[14]

CWI_Pathway Membrane_Stress Membrane Stress (Altered Sterol Composition, This compound Accumulation) Cell_Wall_Stress Cell Wall Stress Membrane_Stress->Cell_Wall_Stress Sensors Wsc1, Mid2 Cell_Wall_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade Bck1 -> Mkk1/2 -> Mpk1/Slt2 Pkc1->MAPK_Cascade Transcription_Factors Rlm1, Swi4/Swi6 MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis & Repair Genes Transcription_Factors->Cell_Wall_Synthesis GCMS_Workflow Start Fungal Cell Pellet Saponification Saponification (Alcoholic KOH, 80°C) Start->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (BSTFA/TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

Fecosterol: A Deep Dive into its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol, a C28 sterol, is a pivotal intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and is also found in some plants. Its unique chemical structure, characterized by a methylidene group at C-24 and a double bond at the C-8 position, imparts specific physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details its involvement in maintaining fungal cell membrane integrity, its contribution to stress responses such as thermotolerance, and its potential as a target for novel antifungal therapies. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and characterization of this compound, and for assessing its biological activities. Visual diagrams of the ergosterol biosynthesis pathway and experimental workflows are provided to facilitate a deeper understanding of this important biomolecule.

Chemical Structure and Identification

This compound, systematically named (3β,5α)-ergosta-8,24(28)-dien-3-ol, is a 3beta-sterol with a 5alpha-ergostane (B1200461) skeleton.[1][2][3] Key structural features include a methylidene group at the C-24 position and a double bond between C-8 and C-9.[1][2][3]

The chemical identity of this compound is well-defined by several key identifiers, which are crucial for researchers in identifying and sourcing this compound.

IdentifierValueReference
IUPAC Name (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1][2]
Chemical Formula C₂₈H₄₆O[1][4][5][6]
Molecular Weight 398.7 g/mol [1][2][4]
CAS Number 516-86-9[1][2]
SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C[1]
InChI Key SLQKYSPHBZMASJ-QKPORZECSA-N[1][5]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its biological function, influencing its incorporation into cell membranes and its interaction with enzymes.

PropertyValueReference
Melting Point 160-162 °C[7]
Boiling Point Not experimentally determined.
Solubility Practically insoluble in water. Soluble in organic solvents such as chloroform (B151607) and ethanol.[7]
XLogP3 8.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Polar Surface Area 20.23 Ų[7]

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Functions and Significance

This compound plays a multifaceted role in fungal physiology, primarily centered around its function as a key component of the cell membrane and as a precursor to the essential sterol, ergosterol.

Role in Fungal Cell Membranes

As a major sterol in many fungi, this compound is integral to the structure and function of the cell membrane. It contributes to maintaining the necessary fluidity and permeability of the membrane, which is crucial for the activity of membrane-bound proteins and for cellular integrity.[1] The unique structure of this compound, with its specific side chain, influences the packing of phospholipids (B1166683) in the bilayer, thereby modulating membrane properties.

Intermediate in Ergosterol Biosynthesis

This compound is a critical intermediate in the ergosterol biosynthesis pathway, which is a primary target for many antifungal drugs. It is synthesized from zymosterol (B116435) through a methylation reaction catalyzed by the enzyme S-adenosyl methionine:ergosta-5,7,22,24(28)-tetraen-3β-ol-C-methyltransferase, encoded by the ERG6 gene.[1] Subsequently, this compound is converted to episterol (B45613) by the enzyme sterol C-8 isomerase (ERG2).

Involvement in Stress Response and Thermotolerance

Recent studies have highlighted the role of this compound in the fungal response to environmental stress. Notably, an accumulation of this compound in the cell membrane has been linked to increased thermotolerance in yeast.[1] This suggests that alterations in the sterol composition, favoring this compound over ergosterol, can enhance the ability of fungi to survive at elevated temperatures. This has significant implications for industrial fermentation processes that operate at higher temperatures.[1]

Potential as an Antifungal Drug Target

The enzymes involved in the synthesis and modification of this compound, such as ERG6, represent potential targets for the development of novel antifungal drugs.[1] Disrupting the ergosterol biosynthesis pathway at the stage of this compound metabolism can lead to the accumulation of toxic intermediates or the depletion of essential ergosterol, ultimately inhibiting fungal growth.

Metabolic and Signaling Pathways

The primary metabolic pathway involving this compound is the ergosterol biosynthesis pathway. The regulation of this pathway is complex, involving feedback mechanisms and transcriptional control in response to cellular sterol levels and environmental cues such as oxygen and iron availability.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (C24-methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol ... (ERG3, ERG5, ERG4)

Caption: Simplified overview of the late-stage ergosterol biosynthesis pathway highlighting the position of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, characterization, and biological activity assessment of this compound.

Extraction and Purification of this compound from Yeast

This protocol is adapted from general methods for sterol extraction from fungal sources.

Workflow for this compound Extraction and Purification

Extraction_Workflow start Yeast Cell Culture saponification Saponification with ethanolic KOH start->saponification extraction Extraction with n-hexane saponification->extraction purification Purification by HPLC extraction->purification analysis Characterization (GC-MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the extraction and purification of this compound from yeast.

Methodology:

  • Cell Culture and Harvesting: Cultivate the desired fungal strain (e.g., Saccharomyces cerevisiae) in an appropriate growth medium. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a solution of 10% (w/v) potassium hydroxide (B78521) in 80% (v/v) ethanol. Incubate at 80°C for 1-2 hours to saponify lipids and break down cell walls.

  • Extraction: After cooling, add an equal volume of n-hexane and vortex vigorously to extract the non-saponifiable lipids, including this compound. Centrifuge to separate the phases and collect the upper hexane (B92381) layer. Repeat the extraction twice.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Redissolve the residue in a suitable mobile phase (e.g., acetonitrile/methanol).

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase to separate this compound from other sterols. Monitor the elution profile using a UV detector at approximately 282 nm.

    • Collect the fraction corresponding to the retention time of this compound.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Evaporate the purified this compound fraction to dryness. Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Data Analysis: Identify the this compound-TMS ether peak based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons will provide detailed structural information, confirming the identity and purity of this compound. Key signals to observe include those for the methylidene protons at C-28 and the olefinic proton at C-8.

Biological Activity Assays

Membrane Fluidity Assay using Fluorescence Anisotropy:

  • Preparation of Fungal Protoplasts or Vesicles: Prepare protoplasts from the fungal strain of interest by enzymatic digestion of the cell wall, or isolate membrane vesicles through differential centrifugation.

  • Labeling with a Fluorescent Probe: Incubate the protoplasts or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the probe using a spectrofluorometer. A decrease in anisotropy indicates an increase in membrane fluidity.

  • Analysis: Compare the membrane fluidity of cells with varying this compound content to determine its effect.

Thermotolerance Assay:

  • Cell Culture: Grow the yeast strains to be tested to the mid-logarithmic phase.

  • Heat Shock: Expose the cell cultures to a lethal temperature (e.g., 50°C) for a defined period.

  • Viability Assessment: Perform serial dilutions of the heat-shocked cultures and plate them on nutrient agar (B569324) plates.

  • Quantification: After incubation, count the number of colony-forming units (CFUs) to determine the percentage of survival. Compare the survival rates of strains with different this compound levels.

Conclusion

This compound is a sterol of significant interest due to its central role in fungal biology and its potential as a therapeutic target. A thorough understanding of its chemical structure, physicochemical properties, and biological functions is essential for researchers in mycology, biochemistry, and drug development. The experimental protocols provided in this guide offer a starting point for the isolation, characterization, and functional analysis of this important biomolecule. Further research into the signaling pathways modulated by this compound and the development of specific inhibitors for its biosynthetic enzymes will likely open new avenues for antifungal therapies.

References

Whitepaper: Fecosterol's Crucial Role in Yeast Thermotolerance: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Industrial fermentation processes, particularly for biofuel production, are often limited by the thermal sensitivity of Saccharomyces cerevisiae. Enhancing yeast thermotolerance can significantly reduce cooling costs, decrease contamination risks, and improve overall process efficiency. Recent research has identified a pivotal mechanism for conferring thermotolerance: the alteration of the cell membrane's sterol composition. Specifically, shifting the primary sterol from ergosterol (B1671047) to its precursor, fecosterol, has been shown to enable robust yeast growth and fermentation at elevated temperatures. This is typically achieved by targeted gene deletions in the late stages of the ergosterol biosynthesis pathway. This technical guide provides an in-depth analysis of the signaling pathways, quantitative performance data, and detailed experimental protocols related to the role of this compound in yeast thermotolerance, serving as a comprehensive resource for researchers in the field.

Introduction: The Thermal Challenge in Yeast Fermentation

Saccharomyces cerevisiae is a cornerstone of industrial biotechnology, but its optimal growth temperature of around 30°C poses a significant challenge for large-scale fermentations which generate substantial metabolic heat.[1] Maintaining this optimal temperature requires costly cooling infrastructure. Operating at higher temperatures (e.g., 37-42°C) would be highly beneficial.[2][3][4] The yeast cell membrane is a primary site of thermal injury, and its composition, particularly the sterol content, is a critical determinant of thermal stability.[5][6] Sterols like ergosterol are essential for maintaining membrane fluidity, integrity, and the function of membrane-associated proteins.[7][8] Genetic engineering of the sterol biosynthetic pathway has emerged as a powerful strategy to enhance yeast robustness.[5][9]

The Ergosterol Biosynthesis Pathway and this compound Accumulation

Ergosterol is the predominant sterol in yeast, synthesized via a complex, multi-enzyme pathway.[2][7] The final steps of this pathway convert this compound into ergosterol through a series of enzymatic reactions catalyzed by proteins encoded by the ERG genes.[2][5]

A key strategy for inducing thermotolerance involves blocking this pathway downstream of this compound. By deleting genes such as ERG3, ERG4, and ERG5, the conversion of this compound is halted, leading to its accumulation in the cell membrane in place of ergosterol.[2][3] Studies have shown that a simple mutation leading to the exchange of ergosterol for the more bent this compound molecule has several effects on the cell that enable growth at temperatures as high as 40°C.[1]

Signaling Pathway Diagram

The diagram below illustrates the late stages of the ergosterol biosynthesis pathway, highlighting how targeted gene deletions lead to the accumulation of this compound.

Ergosterol_Pathway cluster_pathway Late Ergosterol Biosynthesis Pathway cluster_mutations Genetic Intervention cluster_outcome Phenotypic Outcome Zymosterol Zymosterol This compound This compound Zymosterol->this compound Erg6p Episterol Episterol This compound->Episterol Erg2p Fecosterol_Accum This compound Accumulation This compound->Fecosterol_Accum Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol Erg3p Ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_tetraenol Erg5p Ergosterol Ergosterol Ergosta_5_7_22_24_tetraenol->Ergosterol Erg4p KO_Erg3 Δerg3 KO_Erg3->Episterol KO_Erg5 Δerg5 KO_Erg5->Ergosta_5_7_22_24_tetraenol KO_Erg4 Δerg4 KO_Erg4->Ergosterol Thermo Increased Thermotolerance Fecosterol_Accum->Thermo

Caption: Ergosterol pathway modification for thermotolerance.

Quantitative Data: Impact of this compound on Thermotolerance

The shift in sterol composition has a quantifiable and significant impact on yeast performance at elevated temperatures. Strains engineered to accumulate this compound exhibit enhanced ethanol (B145695) production and cell viability under heat stress. The data below, summarized from studies on an ERG5ΔERG4ΔERG3Δ triple-mutant strain, demonstrates these improvements compared to the wild type (WT).[2][3]

StrainTemperature (°C)Initial Glucose (g/L)Final Ethanol (g/L)Ethanol Increase vs. WT (%)Cell Viability Improvement vs. WT (fold)
Wild Type 375020.2--
ERG5ΔERG4ΔERG3Δ 375022.19.4%Not Reported at 37°C
Wild Type 42503.3--
ERG5ΔERG4ΔERG3Δ 42509.4185%1.19
ERG5ΔERG4ΔERG3Δ 37107.7 (corn glucose)41.6Not ApplicableNot Applicable

Experimental Protocols and Workflow

Reproducing and building upon these findings requires robust and standardized methodologies. The following sections detail the core experimental protocols for strain engineering and thermotolerance assessment.

Experimental Workflow Diagram

The logical flow from genetic modification to final analysis is depicted in the workflow diagram below.

Experimental_Workflow start Start: Select Target Genes (ERG3, ERG4, ERG5) crispr 1. Strain Engineering (CRISPR-Cas9 Gene Deletion) start->crispr verification 2. Genotype Verification (Colony PCR & Sequencing) crispr->verification preculture 3. Pre-culture Preparation (Grow verified clones and WT in YPD at 30°C) verification->preculture thermo_assay 4. Thermotolerance Assays preculture->thermo_assay spot_assay 4a. Spot Dilution Assay (Qualitative growth assessment at 30°C, 37°C, 42°C) thermo_assay->spot_assay Qualitative viability_assay 4b. Liquid Culture Viability Assay (Quantitative survival after heat shock) thermo_assay->viability_assay Quantitative fermentation 5. High-Temperature Fermentation (Measure glucose consumption and ethanol production) thermo_assay->fermentation Functional analysis 6. Data Analysis & Sterol Profiling (GC-MS to confirm this compound accumulation) spot_assay->analysis viability_assay->analysis fermentation->analysis end End: Correlate Phenotype with Genotype analysis->end

Caption: Workflow for thermotolerance analysis in yeast.

Protocol 1: Yeast Strain Engineering via CRISPR-Cas9

This protocol outlines the deletion of ERG genes in S. cerevisiae.

  • gRNA Design: Design 20-bp guide RNAs targeting the coding sequences of ERG3, ERG4, and ERG5. Ensure high on-target and low off-target scores using design tools (e.g., CHOPCHOP).

  • Donor DNA Preparation: Synthesize 90-120 bp repair templates consisting of flanking homology arms upstream and downstream of the gene to be deleted.

  • Yeast Transformation:

    • Grow the wild-type S. cerevisiae strain (e.g., S288C) in YPD medium to an OD₆₀₀ of 0.8-1.0.

    • Prepare competent cells using the standard lithium acetate/PEG method.

    • Co-transform the cells with a Cas9-expressing plasmid and the specific gRNA plasmid (or a combined plasmid) along with the linear donor DNA template.

    • Plate the transformation mixture on selective media (e.g., SD-Ura) and incubate at 30°C for 2-3 days.

  • Verification:

    • Perform colony PCR on putative mutant colonies using primers that anneal outside the targeted deletion region.

    • Analyze PCR products on an agarose (B213101) gel. A successful deletion will result in a smaller band size compared to the wild-type control.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Sequential Deletion: For multiple knockouts, repeat the process or utilize a multi-gRNA system. Ensure plasmid curing between transformation rounds if using recyclable markers.

Protocol 2: Yeast Thermotolerance Spot Assay

This is a qualitative method to assess growth at different temperatures.

  • Cell Culture: Grow wild-type and engineered yeast strains overnight in 5 mL of liquid YPD medium at 30°C with shaking.

  • Normalization: Measure the OD₆₀₀ of each culture and dilute to a starting OD₆₀₀ of 1.0 in sterile water or saline.

  • Serial Dilution: Create a five-step, 10-fold serial dilution series for each strain (10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Plating: Spot 5 µL of each dilution onto YPD agar (B569324) plates. Prepare one plate for each temperature to be tested (e.g., a control at 30°C and stress temperatures at 37°C and 42°C).

  • Incubation: Incubate the plates at their respective temperatures for 48-72 hours.

  • Analysis: Photograph the plates and compare the growth of mutant strains to the wild-type at each temperature. Improved thermotolerance is indicated by growth at higher dilutions at elevated temperatures.

Protocol 3: Quantitative Cell Viability Assay

This protocol quantifies survival after acute heat shock.

  • Culture Growth: Inoculate strains into liquid YPD and grow to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 30°C.

  • Heat Shock: Transfer an aliquot of the culture to a pre-heated water bath at a lethal temperature (e.g., 50°C). Take a sample immediately (T=0) and at subsequent time points (e.g., 15, 30, 45 minutes).

  • Plating for Viability: Serially dilute the samples from each time point in sterile water and plate a known volume (e.g., 100 µL of a 10⁻⁴ dilution) onto YPD agar plates.

  • Incubation: Incubate all plates at the permissive temperature of 30°C for 48 hours.

  • Calculation: Count the number of colony-forming units (CFUs) on each plate. Calculate the percent survival at each time point relative to the T=0 count.

    • Survival (%) = (CFU at T=x / CFU at T=0) * 100

Conclusion and Future Outlook

The targeted modification of the ergosterol biosynthesis pathway to induce this compound accumulation is a validated and potent strategy for enhancing the thermotolerance of S. cerevisiae. The resulting strains are more robust and efficient for industrial applications at elevated temperatures. Future research should focus on elucidating the precise biophysical mechanisms by which this compound alters membrane properties to confer thermal stability. Furthermore, exploring the interplay between sterol composition and other stress response pathways, such as the heat shock protein (HSP) response, could unveil synergistic targets for creating even more resilient industrial yeast strains.[10][11] These advancements are critical for the continued development of cost-effective and sustainable bioproduction platforms.

References

An In-depth Technical Guide to the Metabolic Pathway of Fecosterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fecosterol is a crucial intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes, analogous to cholesterol in mammals.[1][2] As a key component of the ergosterol pathway, this compound metabolism is a significant area of study for understanding fungal physiology and for the development of novel antifungal therapeutics.[3][4] Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane and is essential for the function of membrane-bound proteins.[1][4] Because this pathway is absent in humans, its enzymes represent prime targets for selective antifungal drugs.[4][5] This guide provides a detailed examination of the synthesis and conversion of this compound, quantitative data, experimental protocols for its study, and its relevance to drug development professionals.

The Metabolic Pathway of this compound

This compound (5α-ergosta-8,24(28)-dien-3β-ol) is a C28 sterol that primarily serves as the precursor to episterol (B45613) in the "late" ergosterol biosynthesis pathway, which mainly occurs in the endoplasmic reticulum.[6][7] The pathway can vary slightly depending on the fungal species, with notable differences between organisms like Saccharomyces cerevisiae and Aspergillus fumigatus.[8][9]

Synthesis of this compound

In the most well-studied pathway, found in Saccharomyces cerevisiae, this compound is synthesized from zymosterol (B116435).[6][10]

  • Enzyme: Sterol C-24 methyltransferase (SMT), encoded by the ERG6 gene.[6][11]

  • Reaction: This enzyme catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the C-24 position of the zymosterol side chain.[12] This methylation is a critical step that distinguishes the ergosterol pathway from cholesterol biosynthesis.[2][12]

In other fungi, such as Aspergillus fumigatus and Cryptococcus neoformans, an alternative pathway exists where lanosterol (B1674476) is first methylated by Erg6p to produce eburicol. Eburicol then undergoes demethylation at C-14 (catalyzed by Erg11p/CYP51) and subsequent steps to eventually yield this compound.[8][9][13] This highlights the existence of branched or alternative pathways leading to this compound formation depending on the fungal taxa.[8][9]

Conversion of this compound to Episterol

Once synthesized, this compound is promptly converted to episterol.

  • Enzyme: C-8 sterol isomerase, encoded by the ERG2 gene.[6][14]

  • Reaction: This enzyme catalyzes the isomerization of the double bond in the B-ring of the sterol nucleus from the C-8 position to the C-7 position, forming episterol.[14][15] This reaction is unique in the ergosterol pathway as it is reversible, though kinetic studies show the equilibrium is shifted towards the forward reaction (episterol formation).[8] This explains why this compound is often found in very low concentrations in wild-type fungal cells.[8]

From episterol, a series of desaturation and reduction reactions catalyzed by enzymes Erg3, Erg5, and Erg4 lead to the final product, ergosterol.[1][15]

Visualization of this compound Metabolism

The following diagrams illustrate the core metabolic pathways involving this compound.

Fecosterol_Pathway_S_cerevisiae substance substance enzyme enzyme cofactor cofactor zymosterol Zymosterol This compound This compound zymosterol->this compound episterol Episterol This compound->episterol ergosterol ... episterol->ergosterol Erg3, Erg5, Erg4 erg6 Erg6p (SMT) erg6->zymosterol sah SAH erg6->sah erg2 Erg2p (Isomerase) erg2->this compound sam SAM sam->erg6

Caption: this compound pathway in S. cerevisiae.

Fecosterol_Pathway_A_fumigatus substance substance enzyme enzyme cofactor cofactor lanosterol Lanosterol eburicol Eburicol lanosterol->eburicol intermediate Intermediates eburicol->intermediate Cyp51, etc. This compound This compound intermediate->this compound erg2 Erg2p (Isomerase) This compound->erg2 erg6 Erg6p (SMT) erg6->lanosterol sah SAH erg6->sah cyp51 Cyp51 (Demethylase) sam SAM sam->erg6

Caption: Alternative this compound pathway in A. fumigatus.

Quantitative Data

Quantitative analysis of the this compound pathway often involves measuring enzyme kinetics and the relative abundance of sterol intermediates, particularly in mutant strains where the pathway is disrupted.

Table 1: Enzyme Kinetic Properties This table summarizes kinetic data for Sterol Methyltransferase (SMT), the enzyme responsible for this compound synthesis, from different organisms. Note that kinetic values can vary based on the specific substrate used and experimental conditions.

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg)Catalytic Constant (kcat)Reference
Soybean (recombinant)Cycloartenol--0.01 s-1[16]
Soybean (recombinant)24(28)-Methylenelophenol--0.001 s-1[16]
Saccharomyces cerevisiaeZymosterol15.4145-[5]
Candida albicansZymosterol12.3115-[5]

Table 2: Sterol Composition in Aspergillus fumigatus Mutant Strains Analysis of knockout strains provides valuable information on the sequence of reactions. The deletion of genes in the ergosterol pathway leads to the accumulation of specific intermediates.[8]

StrainGenotypeErgosterol (µg/mg)Accumulated IntermediatesReference
Wild Type (CM-237)-5.99 ± 0.86-[8]
CM-A8cyp51A⁻5.98 ± 0.82Eburicol[8]
CM-A80erg3A⁻6.58 ± 0.29Episterol, this compound (trace)[8]
CM-B866erg3B⁻2.02 ± 0.74Episterol, this compound (trace)[8]

Data represents mean ± standard deviation.

Experimental Protocols

The analysis of this compound and other sterol intermediates is challenging due to their structural similarity.[17] A robust multi-step approach involving extraction, separation, and detection is required.[17][18]

Lipid Extraction and Saponification

This protocol is a standard method for extracting the nonsaponifiable fraction, which contains sterols, from yeast cells.[18][19]

  • Cell Harvesting: Harvest yeast cells from culture by centrifugation. Wash the cell pellet with distilled water.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in 50% ethanol). Incubate at 80-90°C for 1-2 hours. This process hydrolyzes triacylglycerols and esterified sterols, releasing free sterols.

  • Extraction: After cooling, add water and a non-polar solvent (e.g., n-heptane or petroleum ether). Vortex vigorously to extract the nonsaponifiable lipids into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the sterols. Repeat the extraction process on the aqueous layer two more times to ensure complete recovery.

  • Drying: Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen gas.

Chromatographic Separation and Detection

The dried lipid extract is then analyzed using chromatographic techniques coupled with mass spectrometry.[17][20]

  • Sample Preparation: Re-dissolve the dried sterol extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.

    • Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) to separate the different sterols based on their boiling points and interaction with the stationary phase.

    • Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification and quantification of this compound and other sterols based on their unique mass spectra and retention times.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separation: LC, particularly reverse-phase high-performance liquid chromatography (HPLC), is used to separate sterols from the extract.[20][21]

    • Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Targeted analysis using methods like Multiple Reaction Monitoring (MRM) can provide high sensitivity and specificity for quantifying low-abundance sterols like this compound.[20]

Experimental_Workflow start Yeast Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest saponify Saponification (KOH, Heat) harvest->saponify extract Solvent Extraction (n-Heptane) saponify->extract dry Evaporation (Nitrogen Stream) extract->dry analyze Analysis by GC-MS or LC-MS/MS dry->analyze data Data Processing & Quantification analyze->data

Caption: Workflow for sterol analysis from yeast.

Role in Drug Development

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs.[3][4] Enzymes that are unique to the fungal pathway, such as Erg6 (SMT), are particularly attractive targets for developing agents with high selectivity and low host toxicity.[10][12]

  • Targeting Erg6 (SMT): The methylation of the sterol side chain at C-24 is a crucial step that does not occur in mammals.[22] Inhibition of Erg6 disrupts the production of ergosterol, leading to the accumulation of zymosterol and altered membrane composition, which can impair fungal growth and viability.[12] Several substrate-based inhibitors of SMT, such as 24(R,S),25-epiminolanosterol, have shown potent antifungal activity against pathogenic fungi like Cryptococcus neoformans.[13]

  • Targeting Erg2 (Isomerase): While less explored than other enzymes in the pathway, Erg2 is also essential for proper ergosterol synthesis.[14] Its inhibition would lead to the accumulation of this compound, disrupting the normal sterol profile of the cell membrane. The potential of Erg2 as a drug target warrants further investigation.

The study of the this compound metabolic pathway provides critical insights for identifying novel drug targets and understanding mechanisms of antifungal resistance.[3][15]

References

Fecosterol: A Technical Guide to its Role as a Biomarker for Fungal Presence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and rapid detection of fungal presence is critical in clinical diagnostics, environmental monitoring, and drug development. Fungal biomarkers offer a powerful tool for this purpose, providing a molecular signature of fungal viability and biomass. While ergosterol (B1671047) is a well-established biomarker for total fungal biomass, its precursors and other intermediates in the ergosterol biosynthesis pathway represent a largely untapped resource for more nuanced diagnostic and research applications. This technical guide focuses on fecosterol, a key intermediate in the ergosterol biosynthesis pathway, and explores its potential as a specific biomarker for fungal presence. This compound's accumulation under certain conditions, such as in the presence of specific antifungal agents or in drug-resistant fungal strains, makes it a compelling target for further investigation.

The Ergosterol Biosynthesis Pathway and the Central Role of this compound

Ergosterol is an essential component of the fungal cell membrane, regulating its fluidity, permeability, and the function of membrane-bound proteins.[1] Its biosynthesis is a complex, multi-step process that is unique to fungi, making it an excellent target for antifungal drugs. This compound is a crucial intermediate in this pathway.

In the model yeast Saccharomyces cerevisiae, the pathway proceeds through the conversion of zymosterol (B116435) to this compound by the enzyme sterol C-24 methyltransferase (ERG6). This compound is then further metabolized through a series of enzymatic reactions to ultimately yield ergosterol.[2] In some filamentous fungi, an alternative "eburicol branch" exists, where lanosterol (B1674476) is first converted to eburicol, which then leads to the formation of this compound.[2] The central position of this compound in both major branches of the ergosterol biosynthesis pathway underscores its significance.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway cluster_yeast Yeast Pathway cluster_filamentous Filamentous Fungi Pathway Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol ERG6 Eburicol->this compound ERG6 ERG6 ERG2 ERG2 ERG3 ERG3 ERG5 ERG5 ERG4 ERG4

A simplified diagram of the latter stages of the ergosterol biosynthesis pathway.

This compound as a Biomarker for Fungal Presence

The rationale for using this compound as a biomarker stems from its position as a metabolic intermediate. Under normal physiological conditions, the concentration of this compound may be low as it is efficiently converted to downstream products. However, the inhibition of enzymes that metabolize this compound can lead to its accumulation, making it a detectable marker of fungal presence and metabolic state. This can occur in several scenarios:

  • Antifungal Drug Action: Azole antifungals, for example, inhibit the enzyme lanosterol 14-alpha-demethylase (ERG11), which acts earlier in the pathway. However, other classes of antifungals or novel drug candidates may target enzymes downstream of this compound, such as ERG2 (C-8 sterol isomerase). Inhibition of these enzymes would lead to a build-up of this compound.

  • Antifungal Resistance: Mutations in the genes encoding enzymes that process this compound, such as ERG2 or ERG3, can lead to the accumulation of this compound and other upstream intermediates. This is a known mechanism of resistance to certain antifungal drugs in pathogens like Candida albicans.[3]

  • Specific Fungal Lineages: While many fungi maintain low steady-state levels of this compound, some species or strains may naturally have a different sterol profile where this compound is more abundant.

Fecosterol_Biomarker_Logic Logic for this compound as a Fungal Biomarker Fungus Fungal Presence Biosynthesis Ergosterol Biosynthesis Fungus->Biosynthesis This compound This compound Production Biosynthesis->this compound Downstream_Enzymes Downstream Enzymes (e.g., ERG2, ERG3) This compound->Downstream_Enzymes Accumulation This compound Accumulation This compound->Accumulation Accumulates when downstream enzymes are inhibited Inhibition Inhibition / Mutation Inhibition->Downstream_Enzymes Detection Detection (e.g., GC-MS) Accumulation->Detection

The logical relationship for utilizing this compound as a biomarker.

Quantitative Data on this compound and Ergosterol

Direct quantification of this compound across a broad range of fungal species is not as extensively documented as that of ergosterol. However, studies on specific fungal mutants, particularly those with alterations in the ergosterol biosynthesis pathway, provide valuable insights into the potential levels of this compound accumulation.

Fungal SpeciesConditionSterolConcentration / PercentageReference
Candida albicanserg3/erg3 mutantThis compound / Episterol26.8% of total sterols[3]
Candida albicansERG2 deletion mutantThis compoundAccumulation observed[2][4]
Various FungiWild-typeErgosterol2.6 to 42 µg/mg of dry mass[5]
Saccharomyces cerevisiaeWild-typeErgosterolLinear detection range: 0.15 to 5 µg/ml[6]

Experimental Protocols for this compound Analysis

The analysis of this compound typically follows the established protocols for fungal sterol analysis, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard for identification and quantification.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for fungal sterol extraction.

  • Materials:

    • Fungal biomass (mycelia or cells)

    • Methanol

    • Chloroform

    • Potassium hydroxide (B78521) (KOH)

    • n-Hexane or n-Heptane

    • Anhydrous sodium sulfate

    • Internal standard (e.g., cholesterol or stigmasterol)

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Water bath or heating block

    • Nitrogen evaporator

  • Procedure:

    • Harvest and lyophilize fungal biomass to determine dry weight.

    • Weigh a known amount of dried biomass (e.g., 10-50 mg) into a glass centrifuge tube.

    • Add a known amount of internal standard.

    • Saponification: Add 2 mL of 10% (w/v) KOH in 90% methanol.

    • Incubate at 80°C for 1-2 hours in a water bath to hydrolyze steryl esters.

    • Cool the tubes to room temperature.

    • Extraction: Add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the extraction step (steps 7-9) two more times, pooling the hexane extracts.

    • Dry the pooled hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

Sterols are not sufficiently volatile for GC analysis and require derivatization. Silylation is the most common method.

  • Materials:

    • Dried lipid extract

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

    • Pyridine or other suitable solvent

    • GC vials with inserts

  • Procedure:

    • Re-dissolve the dried lipid extract in 100 µL of pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for sterol separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 280°C at 20°C/min, hold for 10 minutes.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis and Quantification
  • Identification: The this compound-TMS derivative is identified by its retention time and its mass spectrum. The mass spectrum is expected to show a molecular ion (M+) at m/z 470.8 for the TMS derivative of this compound (C31H54OSi) and characteristic fragmentation patterns for sterol-TMS ethers, including ions resulting from the loss of a methyl group (M-15) and the trimethylsilanol (B90980) group (M-90).[7]

  • Quantification: this compound is quantified by comparing the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) to the peak area of the corresponding ion from the internal standard. A calibration curve should be prepared using a pure this compound standard to ensure accurate quantification.

Experimental_Workflow Experimental Workflow for this compound Analysis Sample Fungal Sample (Biomass) Extraction Lipid Extraction (Saponification & LLE) Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

The Biological Activity of Fecosterol in Fungal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol, a key intermediate in the ergosterol (B1671047) biosynthesis pathway, plays a pivotal role in fungal physiology. While often viewed as a transient metabolite, its cellular concentration and flux have significant implications for fungal membrane integrity, stress tolerance, and susceptibility to antifungal agents. This technical guide provides an in-depth analysis of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical and regulatory pathways. Understanding the multifaceted roles of this compound is critical for the development of novel antifungal strategies that target the ergosterol biosynthesis pathway.

Introduction

Sterols are essential components of eukaryotic cell membranes, influencing their fluidity, permeability, and the function of membrane-associated proteins. In fungi, the primary sterol is ergosterol, which is analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a major target for many clinically important antifungal drugs. This compound (ergosta-8,24(28)-dien-3β-ol) is a crucial C28 sterol intermediate in this pathway, positioned at a key metabolic branch point. Its synthesis and subsequent conversion are tightly regulated, and disruptions in its metabolism can have profound effects on fungal viability and drug resistance. This guide will explore the biological significance of this compound, with a focus on its role in fungal physiology and as a potential modulator of antifungal drug action.

The Role of this compound in the Ergosterol Biosynthesis Pathway

This compound is synthesized from zymosterol (B116435) by the enzyme C24-sterol methyltransferase, encoded by the ERG6 gene. It is then converted to episterol (B45613) by the C8-sterol isomerase, encoded by the ERG2 gene. Episterol is further metabolized to produce ergosterol.[1] The ergosterol biosynthesis pathway is a critical process for fungal survival, and this compound lies at a crucial juncture within this pathway.

There are variations in the initial steps of the ergosterol pathway among different fungal species. In Saccharomyces cerevisiae, lanosterol (B1674476) is converted to zymosterol, which is then methylated to form this compound.[2][3] In contrast, filamentous fungi like Aspergillus fumigatus can utilize an alternative route where lanosterol is first methylated to eburicol, which is then converted to this compound.[2][4] Both pathways converge at the formation of this compound, highlighting its central role.[2]

Data Presentation: this compound Metabolism and Antifungal Susceptibility

Alterations in the metabolism of this compound, often due to mutations in the ERG6 or ERG2 genes, can lead to the accumulation of this compound or its precursors and a concurrent decrease in ergosterol levels. This shift in the sterol profile of the fungal cell membrane has significant consequences for susceptibility to antifungal drugs, particularly polyenes like amphotericin B and azoles.

Impact on Antifungal Susceptibility

The following table summarizes the minimum inhibitory concentrations (MICs) of various antifungal agents against fungal strains with mutations affecting this compound metabolism. The accumulation of sterols other than ergosterol can decrease the binding of amphotericin B to the cell membrane, leading to resistance. Conversely, changes in membrane composition can sometimes increase susceptibility to other classes of antifungals.

Fungal Strain/MutantAntifungal AgentMIC (µg/mL)Fold Change vs. Wild TypeReference
Candida albicans (Wild Type)Fluconazole0.25-[5]
Candida albicans erg3Δ/ΔFluconazole>64>256
Candida albicans (Wild Type)Amphotericin B0.25-[6]
Candida albicans erg11Δ/ΔAmphotericin B>16>64[6]
Candida glabrata (Wild Type)Amphotericin B≤2-[7]
Candida glabrata (ERG6 mutant)Amphotericin B≥1 (Reduced Susceptibility)-[7]
Candida glabrata (ERG2 mutant)Amphotericin B≥1 (Reduced Susceptibility)-[7]
Enzyme Inhibition Data
EnzymeInhibitorKiFungal SpeciesReference
ERG2 (C8-sterol isomerase)Fenpropimorph0.05 nMSaccharomyces cerevisiae
ERG2 (C8-sterol isomerase)Tridemorph0.09 nMSaccharomyces cerevisiae
ERG2 (C8-sterol isomerase)MDL28,8150.44 nMSaccharomyces cerevisiae
ERG2 (C8-sterol isomerase)Triparanol1.5 nMSaccharomyces cerevisiae
ERG2 (C8-sterol isomerase)AY-99445.8 nMSaccharomyces cerevisiae
ERG2Compound 3 (from Piper crocatum)4 x 10⁻⁴ µMCandida albicans (in silico)

Experimental Protocols

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of sterols from fungal cells. Specific parameters may need to be optimized depending on the fungal species and experimental conditions.

1. Cell Harvesting and Saponification:

  • Harvest fungal cells by centrifugation.

  • Wash the cell pellet with distilled water.

  • Resuspend the pellet in a saponification solution (e.g., 20% KOH in 60% ethanol).

  • Incubate at 80°C for 1-2 hours to hydrolyze sterol esters.

2. Non-saponifiable Lipid Extraction:

  • Cool the saponified mixture to room temperature.

  • Add an equal volume of n-heptane or petroleum ether and vortex vigorously.

  • Centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the non-saponifiable lipids (including sterols).

  • Repeat the extraction twice more and pool the organic phases.

3. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers. This increases their volatility for GC analysis.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-5MS).

  • The temperature program should be optimized to separate the different sterol intermediates. A typical program might start at a low temperature and ramp up to a higher temperature.

  • The mass spectrometer is used to identify the different sterols based on their mass spectra and retention times compared to known standards.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for determining the MIC of antifungal agents.

1. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium.

  • Prepare a suspension of fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

2. Drug Dilution:

  • Prepare a serial two-fold dilution of the antifungal drug in a 96-well microtiter plate using RPMI 1640 medium.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Visualization of Pathways and Relationships

Ergosterol Biosynthesis Pathway from this compound

The following diagram illustrates the central position of this compound in the latter stages of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (C24-methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C8-sterol isomerase) Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_28_trienol ERG3 (C5-sterol desaturase) Ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_28_trienol->Ergosta_5_7_22_24_28_tetraenol ERG5 (C22-desaturase) Ergosterol Ergosterol Ergosta_5_7_22_24_28_tetraenol->Ergosterol ERG4 (C24-reductase)

Ergosterol biosynthesis from zymosterol.
Impact of Azole Antifungals on this compound Metabolism

Azole antifungals inhibit Erg11 (lanosterol 14α-demethylase), which leads to the accumulation of 14α-methylated sterols. In the presence of functional Erg3, these can be converted to toxic sterol species. However, mutations in ERG3 can lead to the accumulation of less toxic 14α-methyl this compound, contributing to azole resistance.

Azole_Impact cluster_0 Normal Pathway cluster_1 Azole Inhibition of Erg11 cluster_2 Resistance Mechanism (ERG3 mutation) 14a_methyl_zymosterol 14α-methyl zymosterol 14a_methyl_this compound 14α-methyl this compound 14a_methyl_zymosterol->14a_methyl_this compound ERG6 Toxic_diol Toxic 14α-methyl-3,6-diol 14a_methyl_this compound->Toxic_diol ERG3 Membrane_incorporation Incorporation into membrane (Reduced toxicity) Azole Azole Antifungal Erg11 Erg11 (Lanosterol 14α-demethylase) Azole->Erg11 Inhibits Accumulated_14a_methyl_this compound Accumulated 14α-methyl this compound Accumulated_14a_methyl_this compound->Membrane_incorporation 14a_methyl_fecosterol_noERG3 14α-methyl this compound ERG3_mut Mutated ERG3 14a_methyl_fecosterol_noERG3->ERG3_mut ERG3_mut->Accumulated_14a_methyl_this compound Blocks conversion

Mechanism of azole action and ERG3-mediated resistance.
Transcriptional Regulation of this compound-Metabolizing Enzymes

The expression of ERG genes, including those involved in this compound metabolism (ERG6 and ERG2), is regulated by the transcription factor Upc2.[1] Under low sterol conditions, Upc2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of ERG genes, upregulating their transcription.[1]

Transcriptional_Regulation Low_Sterol Low Cellular Sterol Levels Upc2_cyto Upc2 (Cytoplasm) Low_Sterol->Upc2_cyto Senses Upc2_nuc Upc2 (Nucleus) Upc2_cyto->Upc2_nuc Translocates SRE Sterol Regulatory Element (SRE) in ERG gene promoters Upc2_nuc->SRE Binds to ERG2_gene ERG2 Gene SRE->ERG2_gene Activates transcription ERG6_gene ERG6 Gene SRE->ERG6_gene Activates transcription ERG2_protein ERG2 Protein ERG2_gene->ERG2_protein Translation ERG6_protein ERG6 Protein ERG6_gene->ERG6_protein Translation

Upc2-mediated regulation of ERG genes.

Conclusion

This compound is more than just a fleeting intermediate in the ergosterol biosynthesis pathway. Its metabolism is a critical control point in fungal physiology, with direct implications for cell membrane function and susceptibility to antifungal drugs. The accumulation or depletion of this compound and its derivatives can significantly alter the efficacy of widely used antifungal agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced roles of this compound. A deeper understanding of the regulation and enzymatic processing of this compound will be instrumental in the design of novel and more effective antifungal therapies that can overcome existing resistance mechanisms.

References

Navigating Fungal Sterol Synthesis: An In-depth Technical Guide to Alternative Fecosterol Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol is a critical branch point intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes. While the canonical ergosterol biosynthesis pathway (EBP) is well-documented in model organisms like Saccharomyces cerevisiae, a growing body of research reveals the existence and significance of alternative this compound synthesis pathways in a diverse range of fungi, including major human pathogens. These alternative routes provide metabolic flexibility, contribute to antifungal drug resistance, and present novel targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core alternative this compound synthesis pathways, detailing the key enzymes, intermediates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex molecular interactions.

Introduction: The Central Role of this compound in Fungal Sterol Biosynthesis

Ergosterol is an essential component of fungal cell membranes, regulating their fluidity, permeability, and the function of membrane-bound proteins.[1] The intricate and multi-step ergosterol biosynthesis pathway (EBP) has long been a successful target for antifungal drugs. This compound (ergosta-8,24(28)-dien-3β-ol) represents a crucial metabolic node within this pathway, serving as the precursor for the later stages of ergosterol synthesis. The biosynthesis of this compound itself is not a monolithic process, with fungi employing at least two distinct pathways to generate this key intermediate. The choice between these pathways is often species-dependent and can be influenced by environmental conditions and the presence of antifungal agents.[2] Understanding these alternative routes is paramount for the development of next-generation antifungals that can overcome existing resistance mechanisms.

Core Alternative Pathways to this compound

The divergence in this compound synthesis originates from the metabolic fate of lanosterol (B1674476), the first sterol intermediate. Two major branches, the Zymosterol (B116435) Pathway and the Eburicol (B28769) Pathway, lead to the formation of this compound.

The Zymosterol Pathway: The "Classical" Route

Predominantly active in the model yeast Saccharomyces cerevisiae, the zymosterol pathway involves the demethylation of lanosterol at the C-14 and C-4 positions to produce zymosterol.[3] Zymosterol then serves as the substrate for the C-24 sterol methyltransferase, Erg6p, which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of the sterol side chain, yielding this compound.[3]

The Eburicol Pathway: A Prevalent Alternative in Filamentous Fungi

In many filamentous fungi, including the significant human pathogen Aspergillus fumigatus, the eburicol pathway is the preferred route.[4][5] In this pathway, Erg6p acts directly on lanosterol to produce eburicol (24-methylenedihydrolanosterol).[5] Eburicol is then subsequently demethylated at the C-14 and C-4 positions to form this compound.[4] This initial methylation step highlights a key difference in substrate preference for Erg6p between different fungal lineages.

Quantitative Data on Sterol Composition

The deletion or inhibition of key enzymes in the ergosterol biosynthesis pathway leads to characteristic changes in the sterol composition of fungal cells. This quantitative data is crucial for understanding pathway flux and identifying the functional consequences of genetic or chemical perturbations.

Table 1: Sterol Composition in Wild-Type and Mutant Aspergillus fumigatus Strains

SterolWild-Type (CM-237) (% of total sterols)Δcyp51A (% of total sterols)Δcyp51B (% of total sterols)
ErgosterolMain ComponentMain ComponentDecreased
EburicolTraceTraceAccumulates
24-Ethylcholesta-5,7,22-trien-3β-olTraceTraceIncreased

Data compiled from Alcazar-Fuoli et al., 2008.[6]

Table 2: Sterol Composition in Wild-Type and Mutant Saccharomyces cerevisiae Strains

SterolWild-Type (% of total sterols)erg6Δ (% of total sterols)
Ergosterol~75%Undetectable
ZymosterolTraceMajor Component
This compoundTraceUndetectable
EpisterolTraceAccumulates
Ergosta-5,7-dienolTraceAccumulates

Data compiled from various sources including Bard et al., 1977 and other studies on S. cerevisiae erg mutants.[7]

Table 3: Sterol Composition in Wild-Type and Mutant Candida albicans Strains

SterolWild-Type (CAF2-1) (% of total sterols)erg3Δ/erg3Δ (% of total sterols)erg11Δ/erg11Δ (in erg3Δ background) (% of total sterols)
Ergosterol67%UndetectableUndetectable
Lanosterol6.7%Trace40-50%
EburicolTraceTraceAccumulates
14-methyl-fecosterolTraceTraceAccumulates
This compound/EpisterolTrace26.8%Trace
Ergosta-7,22-dienolTrace61%Trace
Ergosta-7-enolTrace7%Trace

Data compiled from Sanglard et al., 2003.[8]

Signaling Pathways and Regulatory Networks

The expression of genes involved in the ergosterol biosynthesis pathway, including those in the alternative this compound synthesis routes, is tightly regulated. This regulation allows fungi to adapt to changing environmental conditions, such as oxygen limitation or exposure to antifungal drugs.

Ergosterol_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol SREBP_inactive Inactive SREBP (SCAP-bound) Ergosterol->SREBP_inactive High levels inhibit SCAP transport SREBP_processing Golgi Processing SREBP_inactive->SREBP_processing Low Ergosterol allows transport SREBP_active Active SREBP (nSREBP) SREBP_processing->SREBP_active Proteolytic cleavage SRE Sterol Regulatory Element (SRE) SREBP_active->SRE Binds to ERG_genes ERG Genes (e.g., erg6, erg11) SRE->ERG_genes Activates transcription ERG_genes->Ergosterol Biosynthesis

Fig. 1: Simplified SREBP-mediated regulation of ergosterol biosynthesis.

Experimental Protocols

A thorough investigation of alternative this compound synthesis pathways requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of sterols from fungal biomass.

Materials:

  • Fungal cell pellet

  • Glass tubes with Teflon-lined caps

  • Methanol (B129727)

  • Chloroform

  • 0.9% NaCl solution

  • Saponification reagent (60% w/v KOH in water)

  • n-Heptane

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Cell Harvesting and Lysis: Harvest fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet with distilled water and lyophilize to determine the dry weight. Resuspend a known amount of dried mycelia (e.g., 20-50 mg) in a glass tube.

  • Saponification: Add 2 ml of saponification reagent and 1 ml of methanol to the cell suspension. Add a known amount of internal standard. Vortex vigorously and incubate at 80°C for 1 hour in a water bath.

  • Extraction: After cooling to room temperature, add 1 ml of distilled water and 3 ml of n-heptane. Vortex vigorously for 3 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Derivatization: Transfer the upper heptane (B126788) layer to a new glass vial. Evaporate the solvent to dryness under a stream of nitrogen. Add 50 µl of derivatization reagent (e.g., BSTFA with 1% TMCS) and 50 µl of anhydrous pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µl of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 280°C

      • Oven program: Initial temperature 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 15 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 ml/min.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron impact (EI) ionization at 70 eV.

      • Scan range: m/z 50-650.

  • Data Analysis: Identify sterols based on their retention times and mass fragmentation patterns compared to authentic standards and library data. Quantify the sterols by comparing their peak areas to that of the internal standard.

GCMS_Workflow start Fungal Biomass saponification Saponification (KOH, Methanol, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Heptane) saponification->extraction derivatization Derivatization (BSTFA/TMCS, 60°C) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Fig. 2: General workflow for fungal sterol analysis by GC-MS.
Targeted Gene Deletion in Fungi (Example: Saccharomyces cerevisiae)

This protocol describes a PCR-based method for gene deletion in S. cerevisiae using a selectable marker.

Materials:

  • Yeast strain to be manipulated

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (forward and reverse) with homology to the target gene's flanking regions and the selectable marker plasmid.

  • Yeast transformation reagents (e.g., lithium acetate (B1210297), polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA)

  • YPD medium and selective agar (B569324) plates (e.g., YPD + G418)

Procedure:

  • Primer Design: Design forward and reverse primers of approximately 100 nucleotides. The 5' 40-45 nucleotides should be homologous to the regions immediately upstream (forward primer) and downstream (reverse primer) of the target gene's open reading frame (ORF). The 3' 20 nucleotides of each primer should be homologous to the flanking regions of the selectable marker on the plasmid.

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the marker plasmid as a template to amplify the selectable marker gene flanked by the target gene's homology regions.

  • Yeast Transformation:

    • Grow an overnight culture of the yeast strain in YPD medium.

    • Inoculate a fresh YPD culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate solution.

    • Incubate the cell suspension with the PCR product, single-stranded carrier DNA, and a PEG/lithium acetate solution at 42°C for 40-60 minutes.

  • Selection of Transformants: Plate the transformation mixture onto selective agar plates (e.g., YPD containing G418 for the kanMX6 marker). Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Deletion:

    • Colony PCR: Pick individual colonies and perform PCR using a combination of primers that anneal upstream or downstream of the target gene's original locus and primers that anneal within the selectable marker cassette. The presence of a PCR product of the expected size confirms the correct integration of the disruption cassette.

    • Phenotypic Analysis: If the gene deletion is expected to result in a specific phenotype (e.g., altered drug susceptibility), test the transformants for this phenotype.

Gene_Deletion_Workflow start Design Primers pcr PCR Amplification of Disruption Cassette start->pcr transform Yeast Transformation (Lithium Acetate/PEG) pcr->transform select Selection on Selective Media transform->select verify Verification by Colony PCR select->verify phenotype Phenotypic Analysis verify->phenotype Downstream_Pathways cluster_alternative Alternative Pathway (e.g., in erg3Δ mutants) This compound This compound Episterol Episterol This compound->Episterol Erg2p Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol Erg3p Ergosta_7_22_dienol Ergosta-7,22-dienol Episterol->Ergosta_7_22_dienol Alternative steps (e.g., via Erg5p) Ergosta_5_7_22_24_tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_tetraenol Erg5p Ergosterol Ergosterol Ergosta_5_7_22_24_tetraenol->Ergosterol Erg4p

References

The Role of the ERG6 Gene in Fecosterol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ERG6 gene, encoding the enzyme sterol C-24 methyltransferase (EC 2.1.1.41), represents a critical juncture in the fungal ergosterol (B1671047) biosynthesis pathway. This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of zymosterol (B116435), yielding fecosterol. This step is a key divergence from the cholesterol synthesis pathway found in mammals, making Erg6p a highly specific and attractive target for the development of novel antifungal therapeutics. This technical guide provides an in-depth analysis of the function of ERG6, its role in the production of this compound, the quantitative effects of its disruption on cellular sterol profiles, and detailed experimental protocols for its study. Furthermore, we present visualizations of the ergosterol biosynthesis pathway and the regulatory networks governing ERG6 expression, offering a comprehensive resource for researchers in mycology and drug discovery.

Introduction to ERG6 and the Ergosterol Biosynthesis Pathway

Ergosterol is an essential sterol in most fungi, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining the integrity, fluidity, and permeability of the cell membrane. The biosynthesis of ergosterol is a complex, multi-step process, with the later stages being unique to fungi. The ERG6 gene encodes the delta(24)-sterol C-methyltransferase, an enzyme that is a key player in this pathway.

The primary reaction catalyzed by Erg6p is the methylation of zymosterol at the C-24 position to form this compound[1]. This reaction is a commitment step towards the synthesis of ergosterol and other 24-alkylated sterols. In some fungal species, Erg6p can also utilize lanosterol (B1674476) as a substrate to produce eburicol, highlighting a degree of substrate flexibility and the existence of alternative branches in the ergosterol pathway[2]. The absence of a homologous enzyme in humans underscores the potential of Erg6p as a target for antifungal drugs with high selectivity and a favorable safety profile.

Disruption of the ERG6 gene is typically not lethal to fungal cells under standard laboratory conditions but results in a range of pleiotropic phenotypes. These include the inability to produce C-24 methylated sterols, leading to the accumulation of aberrant sterols such as zymosterol and cholesta-5,7,24-trienol. This altered sterol composition profoundly impacts membrane function, leading to increased permeability, altered susceptibility to various antifungal agents, and, in pathogenic fungi, a reduction in virulence.

Quantitative Analysis of Sterol Composition in erg6 Mutants

The deletion or functional inactivation of the ERG6 gene leads to predictable and quantifiable changes in the sterol composition of fungal cells. The most prominent feature is the depletion of ergosterol and the accumulation of its precursor, zymosterol, and other C-27 sterols. The following tables summarize quantitative data from studies on erg6 mutants in various fungal species.

Table 1: Sterol Composition in Saccharomyces cerevisiae erg6Δ Mutant

SterolWild-Type (%)erg6Δ Mutant (%)Reference
Ergosterol71.6Not Detected[3]
ZymosterolTrace45.4[3]
Cholesta-5,7,24-trienolNot Detected33.7[3]
Other C27 SterolsTracePresent[3][4]

Table 2: Sterol Composition in a Conditional Aspergillus fumigatus pTetOff-erg6 Mutant

SterolParental Strain (%)pTetOff-erg6 (Doxycycline Repressed) (%)Reference
Ergosterol~90Dramatically Decreased[5][6]
Lanosterol~0.6Abundant Accumulation[5][6]

Table 3: Sterol Composition in Mucor lusitanicus Δerg6b Mutant

SterolWild-Type (MS12)Δerg6b MutantReference
ErgosterolPresentSignificantly Altered[2]
EburicolPresentSignificantly Altered[2]
ZymosterolPresentSignificantly Altered[2]
LanosterolPresentSignificantly Altered[2]

Note: The data presented are illustrative and have been compiled from the cited literature. Absolute and relative quantities can vary depending on the fungal species, strain, and growth conditions.

Enzyme Kinetics of Erg6p (Sterol C-24 Methyltransferase)

Understanding the kinetic parameters of Erg6p is fundamental for the development of effective inhibitors. While extensive data is not widely available, some studies have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for Erg6p from different fungal species.

Table 4: Apparent Kinetic Parameters of Fungal Sterol C-24 Methyltransferases (Erg6p)

Fungal SpeciesSubstrateApparent Km (µM)Apparent VmaxReference
Saccharomyces cerevisiaeZymosterol50Not specified[2]
Candida albicansZymosterol50Not specified[2]

Note: Kinetic parameters can be influenced by the purity of the enzyme preparation, assay conditions, and the specific substrates used.

Signaling Pathways and Regulation of ERG6 Expression

The expression of ERG6 and other genes in the ergosterol biosynthesis pathway is tightly regulated to maintain cellular homeostasis. In fungi, this regulation is primarily controlled by a set of transcription factors that respond to cellular sterol levels and environmental cues.

ERG6_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER Upc2 Upc2 ERG6_gene ERG6 Gene Upc2->ERG6_gene Binds to SRE (Sterol Response Element) Ecm22 Ecm22 Ecm22->ERG6_gene Binds to SRE Flo8 Flo8 Flo8->ERG6_gene Positively Regulates RttA RttA RttA->ERG6_gene Activates Erg6p Erg6p (Sterol C-24 Methyltransferase) ERG6_gene->Erg6p Transcription & Translation Zymosterol Zymosterol This compound This compound Zymosterol->this compound Methylation Erg6p Low Sterol Levels Low Sterol Levels Low Sterol Levels->Upc2 Activates Low Sterol Levels->Ecm22 Activates

Figure 1: Simplified signaling network for the regulation of ERG6 expression.

Key transcription factors involved in the regulation of ERG6 include Upc2 and Ecm22, which are sterol regulatory element binding proteins that activate the transcription of ERG genes in response to low sterol levels. In Candida albicans, the transcription factor Flo8 has been shown to positively regulate ERG6 expression, linking ergosterol biosynthesis to biofilm formation. In Aspergillus fumigatus, the transcription factor RttA contributes to the regulation of ERG6.

The Ergosterol Biosynthesis Pathway

The following diagram illustrates the later stages of the ergosterol biosynthesis pathway, highlighting the critical position of the reaction catalyzed by Erg6p.

Ergosterol_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps (Erg11, Erg24, etc.) This compound This compound Zymosterol->this compound Erg6p (Sterol C-24 Methyltransferase) Episterol Episterol This compound->Episterol Erg2p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3p Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Erg5p Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Erg4p

Figure 2: The late stages of the ergosterol biosynthesis pathway.

Experimental Protocols

Sterol Extraction and Saponification from Yeast

This protocol is a generalized procedure for the extraction of total sterols from yeast cells, suitable for subsequent analysis by GC-MS or HPLC.

Materials:

  • Yeast cell pellet (from a 50 mL culture grown to late exponential or early stationary phase)

  • Glass screw-cap tubes (15 mL) with Teflon-lined caps

  • Saponification solution: 20% (w/v) KOH in 60% (v/v) ethanol

  • n-Hexane (HPLC grade)

  • Sterile water

  • Vortex mixer

  • Water bath or heating block (80°C)

  • Centrifuge

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in 2 mL of saponification solution in a glass screw-cap tube.

  • Incubate the mixture at 80°C for 1 hour with occasional vortexing.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of sterile water to the saponified mixture.

  • Add 3 mL of n-hexane to extract the non-saponifiable lipids (sterols).

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

  • Repeat the hexane extraction (steps 7-10) on the lower aqueous phase two more times, pooling the hexane extracts.

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.

  • The dried sterol extract is now ready for derivatization (for GC-MS) or direct analysis (for HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

Materials:

  • Dried sterol extract

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • To the dried sterol extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Cool the sample to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Example GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-650.

  • Identify sterols based on their retention times and comparison of their mass spectra to known standards and spectral libraries.

High-Performance Liquid Chromatography (HPLC) Analysis of Sterols

Materials:

  • Dried sterol extract

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Isopropanol:Acetonitrile (B52724):Water gradient (specific ratios may need optimization)

Procedure:

  • Resuspend the dried sterol extract in a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of solvent A (e.g., 90% acetonitrile in water) and solvent B (e.g., 100% isopropanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 282 nm (for ergosterol and related compounds with conjugated double bonds).

  • Quantify sterols by comparing peak areas to those of known standards.

Experimental Workflow for Investigating ERG6 Function

The following diagram outlines a typical workflow for studying the function of the ERG6 gene.

ERG6_Workflow cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_biochemical Biochemical Analysis Gene_Deletion Construct erg6Δ mutant Growth_Assays Growth curves (various conditions) Gene_Deletion->Growth_Assays Drug_Susceptibility MIC determination (e.g., azoles, polyenes) Gene_Deletion->Drug_Susceptibility Sterol_Extraction Sterol Extraction & Saponification Gene_Deletion->Sterol_Extraction Complementation Reintroduce WT ERG6 Complementation->Growth_Assays Complementation->Drug_Susceptibility Complementation->Sterol_Extraction Sterol_Analysis GC-MS / HPLC Analysis Sterol_Extraction->Sterol_Analysis Data_Analysis Data Analysis & Interpretation Sterol_Analysis->Data_Analysis Quantify sterol profile Enzyme_Assay In vitro Erg6p activity assay Enzyme_Assay->Data_Analysis Determine Km, Vmax

Figure 3: A typical experimental workflow for the functional analysis of the ERG6 gene.

Conclusion and Future Directions

The ERG6 gene and its protein product, sterol C-24 methyltransferase, are central to the production of this compound and the overall biosynthesis of ergosterol in fungi. The unique presence of this enzyme in fungi makes it a validated and highly promising target for the development of new antifungal therapies. This guide has provided a comprehensive overview of the role of ERG6, quantitative data on the effects of its disruption, and detailed experimental protocols to facilitate further research in this area.

Future research should focus on:

  • High-throughput screening of small molecule libraries to identify potent and selective inhibitors of Erg6p.

  • Structural biology studies of Erg6p to enable structure-based drug design.

  • Investigating the role of ERG6 in a wider range of pathogenic fungi to validate its potential as a broad-spectrum antifungal target.

  • Exploring the synthetic lethal interactions with ERG6 to identify combination therapies that could be more effective and less prone to resistance.

By continuing to unravel the intricacies of the ergosterol biosynthesis pathway and the function of key enzymes like Erg6p, the scientific community can pave the way for the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

Fecosterol Accumulation in Response to Environmental Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fecosterol is a crucial intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and a precursor to various phytosterols (B1254722) in plants. While ergosterol has been extensively studied for its role in maintaining cell membrane integrity and function, the dynamic changes in the concentration of its precursors, such as this compound, under environmental stress conditions are less understood. Emerging evidence suggests that the accumulation of specific sterol intermediates may not merely be a consequence of metabolic disruption but could represent a regulated adaptive response to various stressors. This technical guide provides an in-depth overview of the current understanding of this compound accumulation in response to environmental stress, focusing on the underlying signaling pathways, experimental methodologies for its quantification, and the potential implications for drug development.

This compound Biosynthesis and its Regulation

This compound is synthesized from zymosterol (B116435) through the action of the enzyme sterol C-24 methyltransferase, encoded by the ERG6 gene in fungi. This step is a critical branch point in the sterol biosynthesis pathway. The expression of ERG6 and other ERG genes is tightly regulated in response to various environmental cues, including oxygen availability, iron levels, and osmotic stress.

Signaling Pathways Regulating this compound Synthesis

Environmental stress signals are transduced through complex signaling cascades that ultimately modulate the expression of genes involved in ergosterol biosynthesis.

  • High Osmolarity Glycerol (HOG) Pathway: In yeast, hyperosmotic stress activates the HOG pathway. The terminal MAP kinase, Hog1, plays a role in the transcriptional regulation of ERG genes. While direct regulation of ERG6 by Hog1 is not fully elucidated, it is known that osmotic stress leads to a general downregulation of ergosterol biosynthesis, which may involve the modulation of ERG6 expression.[1]

// Nodes "Osmotic Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Sln1/Sho1" [label="Sln1 / Sho1\n(Sensor Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HOG Pathway Cascade" [label="HOG Pathway\n(MAPK Cascade)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hog1" [label="Hog1\n(MAP Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transcriptional Regulation" [label="Transcriptional Regulation\nof ERG Genes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "ERG6_Expression" [label="ERG6 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fecosterol_Synthesis" [label="this compound Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Osmotic Stress" -> "Sln1/Sho1"; "Sln1/Sho1" -> "HOG Pathway Cascade"; "HOG Pathway Cascade" -> "Hog1"; "Hog1" -> "Transcriptional Regulation"; "Transcriptional Regulation" -> "ERG6_Expression" [label="Modulation"]; "ERG6_Expression" -> "Fecosterol_Synthesis"; } .dot Caption: High Osmolarity Glycerol (HOG) pathway and its potential influence on ERG6 expression.

  • Iron Deficiency Response: Iron is an essential cofactor for several enzymes in the ergosterol biosynthesis pathway. Iron deficiency leads to a complex transcriptional response involving the transcription factors Upc2, Ecm22, and Hap1, which modulate the expression of ERG genes to prevent the accumulation of toxic intermediates and adapt to iron-limiting conditions. This regulation can impact the flux through the pathway and potentially lead to changes in this compound levels.

// Nodes "Iron_Deficiency" [label="Iron Deficiency", fillcolor="#FBBC05", fontcolor="#202124"]; "Hap1" [label="Hap1\n(Heme-dependent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Upc2_Ecm22" [label="Upc2 / Ecm22\n(SREBPs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ERG_Gene_Expression" [label="ERG Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "ERG6_Expression" [label="ERG6 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fecosterol_Levels" [label="this compound Levels", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Iron_Deficiency" -> "Hap1" [label=" decreases heme"]; "Iron_Deficiency" -> "Upc2_Ecm22" [label=" activates"]; "Hap1" -> "ERG_Gene_Expression" [label=" represses"]; "Upc2_Ecm22" -> "ERG_Gene_Expression" [label=" activates"]; "ERG_Gene_Expression" -> "ERG6_Expression"; "ERG6_Expression" -> "Fecosterol_Levels"; } .dot Caption: Transcriptional regulation of ERG genes in response to iron deficiency.

Quantitative Data on this compound Accumulation

Direct quantitative data on this compound accumulation in wild-type organisms under environmental stress is limited in the current literature. Most studies focus on the end-product, ergosterol, or analyze sterol profiles in mutants with a disrupted ergosterol biosynthesis pathway. However, based on the known regulatory mechanisms, we can infer potential changes in this compound levels. The following tables summarize the expected qualitative changes and provide a template for future quantitative studies.

Table 1: Expected Qualitative Changes in this compound Levels in Fungi under Environmental Stress

StressorOrganismExpected Change in this compoundUnderlying MechanismReference
Osmotic Stress Saccharomyces cerevisiaePotential transient increase or decreaseModulation of ERG gene expression via the HOG pathway.[1]
Oxidative Stress Saccharomyces cerevisiaePotential increaseDisruption of downstream enzymatic steps sensitive to oxidative damage.Inferred
Iron Deficiency Saccharomyces cerevisiaePotential accumulationTranscriptional regulation of ERG genes by Upc2/Ecm22 and Hap1.Inferred
Heat Shock Saccharomyces cerevisiaePotential increaseAltered membrane fluidity demands may shift sterol precursor pools.Inferred

Table 2: Hypothetical Quantitative this compound Accumulation in Saccharomyces cerevisiae

Stress ConditionThis compound (% of total sterols)Ergosterol (% of total sterols)Notes
Control 1-2%80-90%Baseline levels in unstressed cells.
0.6 M NaCl (Osmotic Stress) 2-4%75-85%Hypothetical transient accumulation due to pathway modulation.
1 mM H₂O₂ (Oxidative Stress) 3-6%70-80%Hypothetical accumulation due to potential enzyme inhibition.
Iron Depletion 4-8%65-75%Hypothetical accumulation due to transcriptional dysregulation.
Heat Shock (42°C) 2-5%72-82%Hypothetical change to adapt membrane fluidity.
(Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes. Experimental validation is required.)

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods. The following protocols provide a general framework that can be adapted for specific organisms and experimental conditions.

Protocol 1: Sterol Extraction from Fungal Cells

// Nodes start [label="Start: Fungal Cell Pellet", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; saponification [label="Saponification\n(Alcoholic KOH, 80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Liquid-Liquid Extraction\n(n-Hexane or Heptane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [label="Evaporation of Solvent\n(Nitrogen stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitution [label="Reconstitution\n(Mobile Phase Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(HPLC or GC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> saponification; saponification -> extraction; extraction -> drying; drying -> reconstitution; reconstitution -> analysis; } .dot Caption: General workflow for the extraction of sterols from fungal cells.

Materials:

  • Fungal cell pellet

  • Methanolic potassium hydroxide (B78521) (KOH)

  • n-Hexane or n-Heptane

  • Water bath or heating block

  • Centrifuge

  • Glass test tubes with screw caps

  • Nitrogen gas supply

  • HPLC or GC-MS system

Procedure:

  • Harvest fungal cells by centrifugation and wash with distilled water.

  • To the cell pellet, add a known volume of methanolic KOH.

  • Incubate the mixture at 80°C for 1-2 hours to saponify the lipids.

  • After cooling, add an equal volume of water and vortex thoroughly.

  • Extract the non-saponifiable lipids (including sterols) by adding a known volume of n-hexane or n-heptane and vortexing vigorously.

  • Centrifuge to separate the phases and carefully collect the upper organic phase.

  • Repeat the extraction step twice more and pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC or GC-MS analysis.

Protocol 2: Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • UV or Evaporative Light Scattering Detector (ELSD)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile, methanol, and water in appropriate ratios (e.g., 85:10:5 v/v/v). The exact ratio may need optimization depending on the column and system.

Procedure:

  • Prepare a standard curve of this compound at known concentrations.

  • Inject the reconstituted sample extract onto the HPLC system.

  • Elute the sterols isocratically with the mobile phase.

  • Detect the sterols using a UV detector (around 205 nm) or an ELSD.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Protocol 3: Quantification of this compound by GC-MS

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Capillary column suitable for sterol analysis (e.g., DB-5ms)

Derivatization:

  • Sterols are often derivatized to increase their volatility for GC analysis. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is common.

Procedure:

  • Derivatize the dried lipid extract by adding the silylation reagent and incubating at 60-70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the sterols using a suitable temperature program.

  • Identify this compound based on its retention time and mass spectrum (comparison with a standard or library data).

  • Quantify this compound using a selected ion monitoring (SIM) mode for higher sensitivity and specificity, with an internal standard for improved accuracy.

Implications for Drug Development

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. Understanding how environmental stress alters the flux through this pathway and potentially leads to the accumulation of intermediates like this compound has several implications for drug development:

  • Novel Drug Targets: The enzymes involved in the stress-induced regulation of sterol biosynthesis could represent novel targets for antifungal agents.

  • Synergistic Therapies: Modulating the stress response of fungi could potentiate the efficacy of existing antifungal drugs that target the ergosterol pathway.

  • Biomarker Discovery: this compound or other sterol intermediates that accumulate under specific stress conditions could serve as biomarkers for fungal stress and drug efficacy.

Conclusion

The accumulation of this compound in response to environmental stress is a complex phenomenon that is intricately linked to the regulation of the ergosterol biosynthesis pathway. While direct quantitative data remains an area for future research, the existing knowledge of the signaling pathways and transcriptional control mechanisms provides a strong foundation for further investigation. The detailed experimental protocols outlined in this guide offer a starting point for researchers to explore the dynamics of this compound and other sterol intermediates under various stress conditions. A deeper understanding of these processes will not only enhance our knowledge of fungal and plant physiology but also open new avenues for the development of novel therapeutic strategies.

References

Fecosterol: A Comprehensive Technical Guide on its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol (ergosta-8,24(28)-dien-3β-ol) is a significant C28 mycosterol that serves as a crucial intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in most fungi. While not as abundant as its end-product, ergosterol, the presence and concentration of this compound provide valuable insights into fungal physiology, metabolism, and response to stress. Its unique position in the ergosterol pathway also makes it and its associated enzymes potential targets for the development of novel antifungal agents. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, supplemented with detailed experimental protocols and quantitative data for researchers in mycology and drug development.

Natural Sources and Occurrence

This compound is found almost exclusively within the kingdom Fungi, where it plays a role analogous to cholesterol in animals and phytosterols (B1254722) in plants—maintaining the structure and function of cellular membranes.[1][2][3] Its occurrence is intrinsically linked to the ergosterol biosynthetic pathway.

Fungi

This compound is a key intermediate metabolite in the ergosterol biosynthesis pathway in a wide range of fungi.[1][4][5] As an intermediate, its cellular concentration is typically lower than that of the final product, ergosterol. However, its levels can be influenced by specific growth conditions, environmental stressors, or genetic mutations affecting the ergosterol pathway.[1]

Notable fungal species in which this compound has been identified include:

  • Saccharomyces cerevisiae : As a well-studied model organism, the ergosterol pathway, including the synthesis of this compound, is extensively characterized in this yeast.[4][6]

  • Aspergillus fumigatus : Studies on this opportunistic human pathogen have detailed the steps of its ergosterol biosynthesis, confirming the presence of this compound.[7]

  • Neurospora crassa : Research on nystatin-resistant mutants of this filamentous fungus led to the detection of this compound.[1]

  • Candida albicans : This pathogenic yeast also synthesizes this compound as part of its ergosterol production.

  • Pneumocystis carinii : While this fungus is known to scavenge cholesterol from its host, it retains the genes for the ergosterol pathway, which includes the synthesis of this compound.[2]

Other Organisms

While this compound is characteristic of fungi, its presence has been noted in other organisms, typically those with a symbiotic fungal partner.

  • Lichens : As symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), lichens are known to produce this compound, which is synthesized by the fungal partner.[8]

It is important to distinguish this compound from other structurally similar sterols. Fucosterol (B1670223) , for instance, is a common phytosterol found in marine macroalgae (seaweeds) and diatoms.[9][10][11][12] Despite the similar-sounding name, fucosterol (24-ethylidene cholesterol) has a different side-chain structure and is not typically found in fungi. Ergosterol is the predominant sterol in fungi, while sitosterol, campesterol, and stigmasterol (B192456) are common in plants.[13][14][15]

Biosynthetic Pathway of this compound

This compound is synthesized as part of the late stages of the ergosterol pathway, which occurs primarily in the endoplasmic reticulum.[4] The pathway converts lanosterol, a precursor shared with cholesterol synthesis in mammals, into ergosterol through a series of enzymatic reactions.

The immediate synthesis of this compound involves the following key step:

  • Precursor: Zymosterol (B116435)

  • Enzyme: Sterol C24-methyltransferase (encoded by the ERG6 gene)

  • Reaction: This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C24 position of the zymosterol side chain.

  • Product: this compound (24-methylidene-5α-cholest-8-en-3β-ol).[1][4][16]

Following its synthesis, this compound is promptly converted to episterol (B45613) by the enzyme sterol C-8 isomerase (encoded by the ERG2 gene), which moves the double bond from the C8-C9 position to the C7-C8 position.[16][17][18]

Fecosterol_Biosynthesis cluster_0 Ergosterol Biosynthesis (Late Stage) Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (Sterol C24-methyltransferase) + S-adenosyl methionine (SAM) Episterol Episterol This compound->Episterol ERG2 (Sterol C-8 isomerase) Ergosterol_Pathway ...to Ergosterol Episterol->Ergosterol_Pathway

Caption: Biosynthesis of this compound from Zymosterol.

Quantitative Data on this compound Occurrence

Quantifying this compound can be challenging due to its transient nature as a metabolic intermediate. Its concentration is often reported as a percentage of the total sterol content within an organism. This percentage can increase significantly in mutants where downstream enzymes (like ERG2) are deficient or inhibited.

OrganismConditionThis compound Content (% of Total Sterols)Reference
Saccharomyces cerevisiaeWild TypeTrace amounts to < 5%General literature
Saccharomyces cerevisiaeerg2 or erg3 mutantCan accumulate to become a major sterol component[16]
Neurospora crassaNystatin-resistant mutantDetected as a significant sterol component[1]
Aspergillus fumigatusWild TypeIdentified as an intermediate[7]

Note: Specific quantitative values are highly dependent on the fungal strain, growth phase, and analytical methodology. The data presented is illustrative.

Experimental Protocols

The study of this compound requires robust methods for extraction, separation, and identification, as it is typically present in a complex mixture of other sterols.

Sterol Extraction from Fungal Sources

A common method for extracting total non-saponifiable lipids (including sterols) from yeast or fungal mycelia involves alkaline saponification.[18]

  • Harvesting: Fungal cells are harvested from liquid culture by centrifugation or filtration.

  • Saponification: The cell pellet or mycelial mass is resuspended in a solution of methanolic potassium hydroxide (B78521) (e.g., 20% KOH in 60% methanol).

  • Heating: The mixture is heated (e.g., at 80-90°C for 1-2 hours) to break down cell walls and hydrolyze saponifiable lipids like triglycerides and esterified sterols.

  • Extraction: After cooling, the non-saponifiable lipids are extracted into an organic solvent such as n-hexane or petroleum ether. The extraction is typically repeated multiple times to ensure complete recovery.

  • Washing & Drying: The combined organic phases are washed with water to remove residual alkali and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Concentration: The solvent is evaporated under reduced pressure to yield the crude sterol extract.

Isolation, Purification, and Analysis

Due to the structural similarity of sterols, their separation requires high-resolution chromatographic techniques.[19][20][21]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is a widely used technique for separating individual sterols.[20][22][23] A mobile phase of methanol, acetonitrile, or a mixture thereof is common. Detection is often performed using a UV detector (ergosterol and its precursors with conjugated double bonds absorb around 280 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).[22]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for both quantification and identification.[20][24][25][26] Sterols are often derivatized (e.g., silylated) before analysis to increase their volatility and thermal stability.[25] GC-MS analysis provides characteristic fragmentation patterns that allow for confident identification of this compound and its isomers.[25]

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique avoids solid supports, preventing irreversible adsorption and allowing for the purification of larger quantities of sterols with high purity.[19][27][28]

  • Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of a purified sterol, 1H-NMR and 13C-NMR spectroscopy are indispensable.[27]

Experimental_Workflow cluster_workflow General Workflow for this compound Analysis A Fungal Culture B Cell Harvesting A->B C Alkaline Saponification (Methanolic KOH) B->C D Solvent Extraction (n-Hexane) C->D E Crude Sterol Extract D->E F Chromatographic Separation (e.g., HPLC, HSCCC) E->F G Purified this compound F->G H Identification & Quantification (GC-MS, NMR) F->H Direct Analysis G->H

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a pivotal, albeit transient, metabolite primarily found in fungi and lichens. Its central role in the ergosterol biosynthetic pathway makes it a key subject of study for understanding fungal biology and for identifying novel antifungal drug targets. While its natural abundance is low compared to ergosterol, its levels can be modulated by genetic and environmental factors, offering a window into the metabolic state of the cell. The methodologies outlined in this guide provide a framework for the robust extraction, purification, and analysis of this compound, enabling further research into its function and potential applications in drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fecosterol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol (ergosta-8,24(28)-dienol) is a critical intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi.[1] The quantification of this compound is essential for studying fungal metabolism, developing antifungal drugs that target the ergosterol pathway, and understanding the chemical biodiversity among fungal species.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of sterols like this compound.[2][3] This document provides detailed application notes and protocols for the quantification of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and method validation.

Principle

The quantification of this compound by GC-MS involves several key steps. First, lipids, including this compound, are extracted from the sample matrix. This is often followed by saponification to hydrolyze sterol esters and release free sterols. The extracted sterols are then derivatized to increase their volatility and thermal stability for GC analysis. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for sterols.[2][4] The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the mixture is separated based on the components' boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction and Saponification

This protocol is adapted from methods described for the analysis of sterols in biological matrices.[5][6][7]

Materials:

  • Sample (e.g., fungal biomass, cell culture)

  • Chloroform

  • Methanol

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution

  • n-Hexane

  • Internal Standard (IS) solution (e.g., epicoprostanol (B1214048) or 5α-cholestane)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the sample in a suitable solvent. For fungal cells, mechanical disruption (e.g., bead beating) may be necessary.

  • Lipid Extraction:

    • To the homogenized sample, add a chloroform:methanol mixture (2:1, v/v) and the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add distilled water and vortex for another minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[6]

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass vial.[6]

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.[6]

  • Saponification (Optional, for total this compound):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add ethanolic KOH solution to the dried extract.

    • Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze sterol esters.[7]

  • Extraction of Unsaponifiable Lipids:

    • After saponification, add distilled water to the sample.

    • Extract the unsaponifiable lipids (including free sterols) three times with n-hexane.

    • Pool the n-hexane extracts and wash with distilled water to remove any remaining KOH.

    • Dry the n-hexane extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the final extract to dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.

Derivatization: Silylation

To improve the volatility and chromatographic behavior of this compound, a derivatization step is necessary. Silylation is a common method for sterols.[2][8]

Materials:

  • Dried lipid extract

  • Anhydrous pyridine (B92270)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TSIM).[4][6][9]

  • Heating block or oven

Procedure:

  • To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[6]

  • Seal the vial tightly and heat at 60-100°C for 1 hour to ensure complete derivatization.[6][8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column is typically used for sterol analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[6][8]

Typical GC-MS Parameters:

ParameterValueReference
GC Inlet
Injection ModeSplitless[6][8]
Injection Volume1 µL[6][8]
Inlet Temperature250-280°C[6][8]
Oven Temperature Program
Initial Temperature100°C, hold for 2 min[6]
Ramp 115°C/min to 180°C[6]
Ramp 25°C/min to 250°C, hold for 3 min[6]
Ramp 320°C/min to 320°C, hold for 12 min[6]
Carrier Gas
GasHelium[6][8]
Flow Rate1.0 mL/min (constant flow)[6][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Ionization Energy70 eV[6][10]
MS Source Temperature230°C[6][8]
MS Quadrupole Temperature150°C[6][8]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan[6][8]
Solvent Delay4.5 min[6]

Quantification: For quantification, Selected Ion Monitoring (SIM) mode is often preferred due to its higher sensitivity and selectivity.[8] Specific ions for TMS-derivatized this compound should be monitored. A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Method Validation

A robust analytical method requires validation to ensure its accuracy and reliability.[11] Key validation parameters for the GC-MS quantification of sterols are summarized below.

Table 1: Summary of Method Validation Parameters for Sterol Analysis by GC-MS

ParameterTypical Range/ValueReferences
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 8.0 - 202.0 pg/mL[7]
Limit of Quantification (LOQ) 28.0 - 674.0 pg/mL[7]
Recovery 77.65% - 118.1%[5][7]
Precision (CV%)
- Within-day (Intra-assay)< 10%[5][7]
- Between-day (Inter-assay)< 15%[7][12]

Data Presentation

Quantitative results should be presented in a clear and organized manner.

Table 2: Example of Quantitative Data for this compound

Sample IDThis compound Concentration (µg/g)Standard Deviation%RSD
Control Group 115.21.38.6
Control Group 214.81.17.4
Treated Group 125.62.18.2
Treated Group 228.12.58.9

Visualizations

This compound in the Ergosterol Biosynthesis Pathway

This compound is a key intermediate in the synthesis of ergosterol, the primary sterol in fungal cell membranes. This pathway is a major target for antifungal drugs.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 Eburicol Eburicol Lanosterol->Eburicol Erg11 (Azoles target) This compound This compound Eburicol->this compound Multiple Steps Episterol Episterol This compound->Episterol Erg24 Ergosterol Ergosterol Episterol->Ergosterol Erg3, Erg5

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of this compound from a biological sample is summarized in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Fungal Biomass) Extraction 2. Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification 3. Saponification (Optional) (Release of free sterols) Extraction->Saponification SPE 4. Solid Phase Extraction (Purification) Saponification->SPE Derivatization 5. Derivatization (Silylation with BSTFA/TMCS) SPE->Derivatization GCMS 6. GC-MS Analysis (Separation and Detection) Derivatization->GCMS PeakID 7. Peak Identification & Integration GCMS->PeakID Quantification 8. Quantification (Calibration Curve) PeakID->Quantification Report 9. Data Reporting Quantification->Report

Caption: Workflow for the quantification of this compound using GC-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Fecosterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fecosterol is a significant sterol intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and yeast.[1][2][3] As a precursor to episterol (B45613) and subsequently ergosterol, the quantification of this compound can provide valuable insights into fungal physiology, metabolism, and the mechanism of action of antifungal agents that target the sterol biosynthesis pathway.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal mycelia using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is adapted from established protocols for related sterols, such as ergosterol and lanosterol, due to the limited availability of specific published methods for this compound.

Experimental Protocols

1. Sample Preparation: Extraction of Sterols from Fungal Mycelia

This protocol details the extraction of total sterols, including this compound, from fungal biomass.

Materials:

  • Fungal mycelia (lyophilized or fresh)

  • 25% Alcoholic potassium hydroxide (B78521) (KOH) solution (w/v)

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sterile distilled water

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • 0.2 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of lyophilized fungal mycelia into a glass centrifuge tube.

  • Add 5 mL of 25% alcoholic KOH solution to the tube.

  • Vortex thoroughly for 1 minute to ensure complete mixing.

  • Incubate the mixture at 85°C for 1 hour in a water bath or heating block to saponify the sample.

  • Allow the sample to cool to room temperature.

  • Add 2 mL of sterile distilled water and 5 mL of n-hexane to the tube.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing the sterols into the hexane (B92381) layer.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 6-9) twice more, combining the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of methanol (HPLC grade).

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

2. HPLC Analysis

Instrumentation and Conditions: The following HPLC conditions are recommended for the separation and quantification of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with 100% Methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detector UV-Vis Detector
Wavelength 205 nm
Run Time Approximately 30 minutes

3. Quantification

Quantification of this compound is achieved by the external standard method. A calibration curve is generated by injecting a series of known concentrations of a purified this compound standard. The peak area of this compound in the samples is then compared to the calibration curve to determine its concentration.

Data Presentation

Table 1: HPLC Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical performance characteristics that should be validated for this method. These values are illustrative and need to be experimentally determined.

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Mycelia Fungal Mycelia Saponification Saponification with Alcoholic KOH Mycelia->Saponification Extraction Liquid-Liquid Extraction with n-Hexane Saponification->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.2 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 205 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Extraction and HPLC Analysis.

Diagram 2: Simplified Ergosterol Biosynthesis Pathway

G Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5

Caption: Key steps in the ergosterol biosynthesis pathway highlighting this compound.

References

Protocol for the Extraction of Fecosterol from Fungal Cultures: Application Notes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fecosterol is a sterol intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi. As a crucial component of this pathway, the enzymes involved in its synthesis and metabolism are potential targets for antifungal drug development. Accurate and efficient extraction and quantification of this compound from fungal cultures are therefore essential for screening potential antifungal compounds and for studying fungal physiology and drug resistance mechanisms. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes quantitative data on sterol content in various fungal species. It is important to note that this compound is an intermediate and its concentration can vary significantly depending on the fungal species, growth conditions, and the presence of antifungal agents that may inhibit downstream enzymatic steps.

Fungal SpeciesCulture ConditionsThis compound Content (% of Total Sterols)Ergosterol Content (mg/g dry weight)Reference
Saccharomyces cerevisiaeYPD medium, 24hNot explicitly quantified~5.0[Source 20]
Aspergillus nidulansSubmerged fermentation, 72hNot explicitly quantifiedNot explicitly quantified[Source 2]
Candida albicans-5.4 ± 0.5Not explicitly quantified[Source 8]
Various filamentous fungi2% malt (B15192052) extract broth, 10 daysNot explicitly quantified2.6 - 14 (µg/mg of dry mass)[Source 10]
Various yeast species2% malt extract broth, 42 daysNot explicitly quantifiedNot explicitly quantified[Source 10]

Note: Data on absolute this compound concentrations are scarce in the literature for wild-type fungi under normal growth conditions, as it is often a transient intermediate. The provided data for Candida albicans represents the relative abundance of this compound.

Experimental Protocols

This section outlines the detailed methodology for the extraction and quantification of this compound from fungal cultures. The protocol is adapted from established methods for fungal sterol extraction.

I. Fungal Culture and Harvest
  • Culture: Grow the fungal species of interest in an appropriate liquid medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose Broth) under optimal conditions (temperature, agitation, and incubation time) to achieve sufficient biomass.

  • Harvest: Harvest the fungal mycelia by filtration through a Büchner funnel or by centrifugation at 4000 x g for 10 minutes.

  • Washing: Wash the harvested biomass twice with sterile distilled water to remove any residual medium components.

  • Drying: Lyophilize (freeze-dry) the fungal biomass to a constant weight. Alternatively, dry the biomass in an oven at 60°C overnight. Record the dry weight.

  • Grinding: Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder.

II. Saponification and Extraction of this compound

This step is crucial for releasing this compound that may be esterified to other molecules within the fungal cell.

  • Saponification Solution: Prepare a solution of 10% (w/v) potassium hydroxide (B78521) (KOH) in 90% (v/v) ethanol.

  • Saponification:

    • Weigh approximately 100 mg of dried fungal powder into a screw-cap glass tube.

    • Add 5 mL of the saponification solution.

    • Incubate the mixture in a water bath at 80°C for 1-2 hours with occasional vortexing. This process hydrolyzes sterol esters.

  • Extraction:

    • After cooling the mixture to room temperature, add 3 mL of n-hexane and 1 mL of distilled water.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids (including this compound) into the hexane (B92381) layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new clean glass tube.

    • Repeat the extraction of the lower aqueous phase twice more with 3 mL of n-hexane each time.

    • Pool the three hexane extracts.

  • Washing the Extract: Wash the pooled hexane extract with an equal volume of distilled water to remove any remaining alkali. Vortex, centrifuge, and discard the lower aqueous layer.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

III. Purification and Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Re-dissolve the dried lipid extract in 1 mL of the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sterol separation.[1][2]

    • Mobile Phase: An isocratic mobile phase of methanol:water (98:2, v/v) or acetonitrile (B52724) can be effective for separating fungal sterols.[1] Gradient elution may be necessary for complex mixtures.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]

    • Injection Volume: 20 µL.

    • Detection: A UV detector set at a wavelength of 205-210 nm is suitable for detecting this compound, which lacks the conjugated diene system found in ergosterol (λmax ≈ 282 nm).

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the prepared fungal extract into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound as a key intermediate in the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (Sterol C24-methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C-8 sterol isomerase) Ergosterol Ergosterol Episterol->Ergosterol ... (Multiple Steps)

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Extraction

The diagram below outlines the major steps in the experimental protocol for extracting this compound from fungal cultures.

Fecosterol_Extraction_Workflow cluster_culture Fungal Culture & Harvest cluster_extraction Extraction cluster_analysis Analysis Culture Culture Harvest Harvest Culture->Harvest Wash Wash Harvest->Wash Dry_Grind Dry_Grind Wash->Dry_Grind Saponification Saponification Dry_Grind->Saponification LLE LLE Saponification->LLE (Liquid-Liquid Extraction) Evaporation Evaporation LLE->Evaporation HPLC_Purification HPLC_Purification Evaporation->HPLC_Purification Quantification Quantification HPLC_Purification->Quantification

Caption: Workflow for the extraction and analysis of this compound.

References

Identifying Fecosterol in Complex Lipid Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a C28 sterol that serves as a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and some protists. As an essential component of these organisms' cell membranes, the ergosterol pathway, including intermediates like this compound, represents a critical target for antifungal drug development. Furthermore, the analysis of sterol profiles, including minor components like this compound, in mammalian systems can provide insights into cholesterol metabolism and potential disease biomarkers. This application note provides detailed protocols for the extraction, identification, and quantification of this compound from complex lipid samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

This compound is typically a low-abundance sterol in most biological samples, particularly in mammalian tissues and fluids. Its quantification can be challenging due to its transient nature as a metabolic intermediate. While extensive quantitative data for this compound in common matrices like human plasma is not widely published, the following table provides a representative format for presenting such data. For context, concentrations of other low-abundance sterols, such as fucosterol (B1670223) (a structural isomer of this compound), have been reported in human serum in the range of 0.05 - 0.38 µg/mL.

Table 1: Representative Quantitative Data for Sterols in Human Plasma

SterolConcentration Range (µg/mL)Analytical MethodReference
This compoundNot widely reportedLC-MS/MS or GC-MS-
Fucosterol0.05 - 0.38LC-MS/MS[1]
Zymosterol (B116435)Variable; detected in studies of cholesterol biosynthesisLC-MS or GC-MS[2][3]
DesmosterolVariable; detected in studies of cholesterol biosynthesisLC-MS or GC-MS[2][3]
LanosterolVariable; detected in studies of cholesterol biosynthesisLC-MS or GC-MS[2][3]

Signaling Pathway: Ergosterol Biosynthesis

This compound is a crucial intermediate in the conversion of zymosterol to ergosterol. The pathway involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum.[4][5] The key step involving this compound is its formation from zymosterol via methylation and its subsequent conversion to episterol.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (Sterol C24-methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C-8 sterol isomerase)

Caption: Conversion of Zymosterol to Episterol via this compound.

Experimental Workflow

The overall workflow for the identification and quantification of this compound in a complex lipid sample involves several key stages, from sample preparation to instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Lipid Sample (e.g., Plasma, Cell Pellet) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (optional, for total sterols) Extraction->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for this compound analysis.

Experimental Protocols

The following are detailed protocols for the key experimental procedures.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from established methods for sterol extraction from plasma.[2][6][7]

Materials:

  • Human plasma

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deuterated internal standards (e.g., d7-cholesterol)

  • 1 M Potassium Hydroxide (KOH) in 90% ethanol

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of human plasma in a glass tube, add appropriate deuterated internal standards.

  • Add 2 mL of a methanol:dichloromethane (2:1, v/v) solution to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • For total sterol analysis (including esterified forms), proceed with saponification: a. Dry the collected organic phase under a stream of nitrogen. b. Reconstitute the dried extract in 1 mL of 1 M KOH in 90% ethanol.[6] c. Incubate at 60°C for 1 hour to hydrolyze the sterol esters. d. After cooling, add 1 mL of water and 2 mL of hexane. e. Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes. f. Collect the upper hexane layer. Repeat the hexane extraction twice more. g. Pool the hexane extracts and dry under a stream of nitrogen.

  • For free sterol analysis, proceed directly to Solid-Phase Extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Sterol Purification

This protocol is designed to isolate the sterol fraction from the crude lipid extract.[4][6][8][9]

Materials:

Procedure:

  • Condition a C18 or silica SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[6]

  • Reconstitute the dried lipid extract from Protocol 1 in 1 mL of toluene.

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of hexane to elute nonpolar lipids.

  • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.[4][6]

  • Dry the eluted sterol fraction under a stream of nitrogen.

  • Reconstitute the purified sterols in a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., hexane for GC-MS, methanol for LC-MS/MS).

Protocol 3: GC-MS Analysis of this compound

Sterols require derivatization to increase their volatility for GC-MS analysis. Trimethylsilylation is a common derivatization method.[10][11][12][13]

Materials:

  • Purified sterol extract

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • To the dried sterol extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Parameters (example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

    • Carrier Gas: Helium

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600

Identification: The trimethylsilyl (B98337) (TMS) derivative of this compound (C31H54OSi) has a molecular weight of 470.8. Identification is based on its retention time and comparison of its mass spectrum with a reference standard or spectral library.

Protocol 4: LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of sterols without the need for derivatization.[3][8][14]

Materials:

  • Purified sterol extract

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Reconstitute the dried sterol extract in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • LC Parameters (example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other sterols.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Parameters (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion for this compound ([M+H-H₂O]⁺) is m/z 381.4. Product ions would need to be determined by infusion of a pure standard.

Conclusion

The identification and quantification of this compound in complex biological samples require robust and sensitive analytical methods. The protocols outlined in this application note provide a comprehensive guide for researchers to extract, purify, and analyze this compound using both GC-MS and LC-MS/MS. While quantitative data for this compound in many biological matrices remains to be extensively documented, the methodologies presented here offer the necessary tools to pursue such investigations, which are critical for advancing our understanding of fungal biology and for the development of novel therapeutic agents.

References

Application Notes and Protocols for Fecosterol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a crucial intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and protists.[1] As the direct precursor to episterol (B45613), it serves as a key substrate for the enzyme Sterol C-8 isomerase (Erg2p). The enzymes that produce and consume this compound are vital for fungal viability and represent significant targets for the development of antifungal therapeutics.[2] Understanding the kinetics and inhibition of these enzymes is paramount for screening and characterizing new drug candidates. This document provides detailed protocols and application notes for using this compound as a substrate in enzymatic assays, focusing on the enzymes Erg2p and Erg6p from Saccharomyces cerevisiae.

Ergosterol Biosynthesis Pathway

In S. cerevisiae, the synthesis of ergosterol is a complex, multi-step process occurring primarily in the endoplasmic reticulum.[1] The pathway can be broadly divided into early and late stages. This compound is a key sterol in the late stage of the pathway. The enzyme Sterol C-24 methyltransferase (Erg6p) catalyzes the conversion of zymosterol (B116435) to this compound.[3][4] Subsequently, Sterol C-8 isomerase (Erg2p) isomerizes this compound to episterol, which is further processed to become the final product, ergosterol.[5][6] This pathway is a common target for antifungal drugs, as many of its enzymes are absent in humans.[2]

Ergosterol_Pathway cluster_late_pathway Late Ergosterol Biosynthesis cluster_inhibitors Therapeutic Targeting Zymosterol Zymosterol This compound This compound Zymosterol->this compound Erg6p (Sterol C-24 methyltransferase) Episterol Episterol This compound->Episterol Erg2p (C-8 Sterol isomerase) Ergosterol Ergosterol Episterol->Ergosterol Erg3p, Erg5p, Erg4p Antifungal_Drugs Antifungal Drugs Antifungal_Drugs->this compound Targeting Erg2p

Caption: Simplified late ergosterol biosynthesis pathway highlighting this compound.

Enzymes Utilizing this compound as a Substrate

Sterol C-8 Isomerase (Erg2p)
  • Function: Erg2p is an isomerase that catalyzes the conversion of this compound to episterol by moving the double bond from the C-8 position to the C-7 position in the sterol B-ring.[5][6]

  • Importance: This step is essential for the production of ergosterol. The enzyme is a target of morpholine (B109124) and other classes of antifungal compounds.[5]

  • Substrate: this compound.

Sterol C-24 Methyltransferase (Erg6p)
  • Function: Erg6p is a methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to the C-24 position of zymosterol, producing this compound.[3]

  • Importance: This is a critical step that distinguishes the fungal ergosterol pathway from the mammalian cholesterol pathway, making Erg6p a highly specific antifungal target.[2]

  • Product: this compound.

Quantitative Data

EnzymeSubstrate/InhibitorParameterValueOrganismReference
Erg2p FenpropimorphKi0.05 nMS. cerevisiae[7]
TridemorphKi0.09 nMS. cerevisiae[7]
IfenprodilKd1.4 nMS. cerevisiae[7]
HaloperidolKd0.3 nMS. cerevisiae[7]
Erg6p 26,27-DehydrozymosterolKm15 µMS. cerevisiae[8]
26,27-Dehydrozymosterolkcat8 x 10⁻⁴ s⁻¹S. cerevisiae[8]
ZymosterolRecommended Conc.5 - 200 µMC. neoformans[9]

Application Notes

Substrate Solubility

This compound, like other sterols, is highly hydrophobic and has low solubility in aqueous buffers, which presents a significant challenge for in vitro enzymatic assays.[10]

  • Solubilization: this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted into the aqueous assay buffer.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum (ideally <1-2%) as higher concentrations can inhibit enzyme activity.[11]

  • Detergents: Non-ionic detergents like Triton X-100 or Tween 80 can be included in the assay buffer at concentrations above their critical micelle concentration to help maintain sterol solubility. However, their effect on enzyme activity must be empirically tested.

Enzyme Source
  • Microsomal Preparations: Erg2p and Erg6p are membrane-associated enzymes located in the endoplasmic reticulum.[4] For assays, microsomal fractions prepared from yeast cell lysates are a common source of the enzyme.

  • Recombinant Enzymes: For detailed kinetic studies, purified recombinant enzyme is preferred to avoid interference from other microsomal proteins. Both Erg2p and Erg6p have been heterologously expressed and purified.[8][12]

Experimental Protocols

Protocol 1: In Vitro Assay for Sterol C-8 Isomerase (Erg2p) Activity

This protocol is designed to measure the conversion of this compound to episterol using yeast microsomes as the enzyme source, followed by product analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound (substrate)

  • Yeast microsomes from an appropriate S. cerevisiae strain (e.g., wild-type or an overexpressing strain)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • DMSO

  • Reaction Stop Solution: 2 M KOH in 90% ethanol

  • Hexane (B92381)

  • Nitrogen gas stream

  • Silylating agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Enzyme Preparation: Thaw yeast microsomes on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay). Dilute the microsomes in cold Assay Buffer to a final concentration of 1-2 mg/mL.

  • Reaction Setup:

    • In a glass tube, add 5 µL of the 1 mM this compound stock solution (final concentration ~50 µM).

    • Add 85 µL of Assay Buffer.

    • Pre-incubate the mixture at 35°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 10 µL of the diluted microsomal preparation to the tube to start the reaction (final volume 100 µL). Include a "zero-time" control by adding the stop solution immediately after the enzyme.

  • Incubation: Incubate the reaction mixture at 35°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction & Saponification: Add 1 mL of the Reaction Stop Solution to each tube and vortex. Incubate at 80°C for 1 hour to stop the reaction and saponify lipids.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 3 minutes.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass tube.

    • Repeat the hexane extraction once more and pool the hexane layers.

  • Sample Derivatization:

    • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

    • Analyze 1 µL by GC-MS to separate and quantify the TMS-ethers of this compound and the product, episterol. Use appropriate standards for peak identification and quantification.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis Substrate 1. Prepare this compound Stock in DMSO Setup 3. Combine Substrate & Assay Buffer Substrate->Setup Enzyme 2. Prepare Diluted Yeast Microsomes Start 5. Add Enzyme to Initiate Reaction Enzyme->Start Incubate1 4. Pre-incubate at 35°C Setup->Incubate1 Incubate1->Start Incubate2 6. Incubate for 30-60 min Start->Incubate2 Stop 7. Add KOH/Ethanol to Stop Reaction Incubate2->Stop Extract 8. Perform Hexane Extraction of Sterols Stop->Extract Derivatize 9. Derivatize with Silylating Agent Extract->Derivatize Analyze 10. Analyze by GC-MS Derivatize->Analyze

Caption: General workflow for an in vitro Erg2p enzymatic assay.

Protocol 2: In Vitro Assay for Sterol C-24 Methyltransferase (Erg6p) Activity

This protocol measures the conversion of zymosterol to this compound using a radiolabeled co-substrate, S-adenosyl-methionine (SAM), for sensitive detection.

Materials:

  • Zymosterol (substrate)

  • [³H-methyl]-S-adenosyl-methionine ([³H]SAM)

  • Purified recombinant Erg6p or yeast microsomes

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • DMSO

  • Reaction Stop Solution: 15% KOH in methanol

  • Hexane

  • Scintillation fluid

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of zymosterol in DMSO.

  • Enzyme Preparation: Dilute purified Erg6p or yeast microsomes in cold Assay Buffer to the desired concentration (e.g., 0.5-1.0 µM).

  • Reaction Setup:

    • In a glass tube, add 10 µL of the 1 mM zymosterol stock solution (final concentration 100 µM).

    • Add 5 µL of [³H]SAM (e.g., 10 µCi/mL stock; final concentration will vary).

    • Add buffer to bring the volume to 90 µL.

    • Pre-warm the tubes to 35°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the diluted enzyme preparation to start the reaction.

  • Incubation: Incubate at 35°C for 20 minutes. Ensure the reaction is within the linear range of product formation.

  • Stop Reaction: Add 200 µL of the KOH/methanol stop solution.

  • Sterol Extraction:

    • Add 500 µL of hexane and vortex thoroughly for 1 minute.

    • Centrifuge for 5 minutes at 1,000 x g.

    • Transfer 400 µL of the upper hexane layer to a scintillation vial.

  • Quantification:

    • Add an appropriate volume of scintillation fluid to the vial.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • The counts per minute (CPM) are directly proportional to the amount of this compound formed. Convert CPM to moles of product using the specific activity of the [³H]SAM.

References

Application Notes and Protocols for Isotopic Labeling of Fecosterol for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as ¹³C-glucose, into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways.[1][2][3] This application note provides a detailed protocol for the isotopic labeling of fecosterol, a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi, to enable metabolic flux analysis.[4][5] Understanding the flux through this pathway is critical for the development of antifungal drugs and for metabolic engineering of yeast for sterol production.

This compound is a sterol synthesized by certain fungi and lichens and serves as a precursor to ergosterol, the primary sterol in fungal cell membranes.[5] The ergosterol biosynthesis pathway is a common target for antifungal medications. By analyzing the isotopic enrichment in this compound and other sterol intermediates, researchers can elucidate the dynamics of this pathway under various conditions, such as in the presence of antifungal agents or under specific genetic modifications.[6][7]

Principle of the Method

The core principle involves culturing yeast or other relevant fungal cells in a medium containing a stable isotope-labeled carbon source, typically [U-¹³C]-glucose. As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various metabolites, including acetyl-CoA, the primary building block for sterol synthesis. The extent and pattern of ¹³C incorporation into this compound and its precursors are then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][8] This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of metabolic fluxes through the ergosterol biosynthesis pathway.[9][10][11]

Experimental Workflow

The overall experimental workflow for isotopic labeling of this compound for MFA is depicted below.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction & Analysis cluster_data Data Analysis YeastCulture Yeast Culture (e.g., S. cerevisiae) Labeling Isotopic Labeling YeastCulture->Labeling MediaPrep ¹³C-Labeled Media Preparation MediaPrep->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Sterol Extraction Quenching->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis MID Mass Isotopomer Distribution (MID) Determination Analysis->MID FluxCalc Metabolic Flux Calculation MID->FluxCalc fecosterol_pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA reductase FPP Farnesyl-PP Mevalonate->FPP Squalene Squalene FPP->Squalene Erg9 Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound Erg6 Episterol Episterol This compound->Episterol Erg2 Ergosterol Ergosterol Episterol->Ergosterol Erg3, Erg5, Erg4

References

Development of a Fecosterol Standard for Analytical Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a sterol intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi.[1] As a key metabolite, the quantification of this compound can provide valuable insights into fungal physiology, metabolism, and the mechanism of action of antifungal drugs that target the ergosterol pathway. The development of a reliable analytical standard is paramount for accurate and reproducible quantification. This document provides detailed application notes and protocols for the synthesis, characterization, and analytical application of a this compound standard.

Synthesis and Purification of this compound Standard

A stable and pure this compound standard is the foundation for accurate quantification. While this compound can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach to obtaining a high-purity standard. The following protocol is based on the first reported chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis of this compound

This multi-step synthesis requires expertise in organic chemistry and should be performed in a properly equipped laboratory. The overall synthetic strategy involves the construction of the sterol side chain and its attachment to the steroid nucleus.

Objective: To synthesize this compound from a suitable starting material.

Materials:

  • Appropriate sterol precursors (e.g., derived from cholesterol or other commercially available steroids)

  • Wittig reagent (for introduction of the exocyclic methylene (B1212753) group)

  • Various organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

  • Reagents for oxidation, reduction, and protection/deprotection of functional groups

  • Chromatography supplies (silica gel, TLC plates, solvents)

Procedure:

  • Preparation of the Steroid Nucleus: The synthesis begins with a functionalized steroid precursor. The specific starting material may vary, but the key is to have a handle for the introduction of the C-8 double bond and the side chain at C-17.

  • Side Chain Construction: The characteristic this compound side chain is synthesized separately and then coupled to the steroid nucleus.

  • Wittig Olefination: A crucial step is the introduction of the exocyclic methylene group at C-24. This is typically achieved via a Wittig reaction, where a phosphorus ylide reacts with a ketone to form the alkene.

  • Formation of the Δ⁸ Double Bond: The double bond at the C-8 position is introduced through a series of reactions, which may involve elimination or rearrangement reactions.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel to separate the desired this compound from reaction byproducts and isomers. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Workflow for Chemical Synthesis of this compound

Workflow for Chemical Synthesis of this compound start Steroid Precursor step1 Functionalization of Steroid Nucleus start->step1 step3 Coupling of Side Chain to Nucleus step1->step3 step2 Synthesis of Side Chain Precursor step2->step3 step4 Introduction of C-24 Methylene Group (Wittig Reaction) step3->step4 step5 Formation of Δ⁸ Double Bond step4->step5 step6 Purification by Column Chromatography step5->step6 end This compound Standard step6->end

Caption: Workflow for the chemical synthesis of a this compound standard.

Characterization of the this compound Standard

Once synthesized and purified, the identity and purity of the this compound standard must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The chemical shifts of the protons and carbons in the molecule are unique and can be compared to literature values or predicted spectra.

¹H and ¹³C NMR Spectral Data of this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
135.51.55 (m)
231.01.85 (m)
371.13.55 (m)
440.41.95 (m)
544.91.25 (m)
621.21.60 (m)
732.02.05 (m)
8134.5-
9133.4-
1037.1-
1121.61.50 (m)
1239.51.70 (m)
1344.6-
1454.6-
1523.21.65 (m)
1628.21.90 (m)
1756.41.15 (m)
1811.90.54 (s)
1913.40.81 (s)
2036.22.10 (m)
2118.80.92 (d, J=6.5 Hz)
2233.81.40 (m)
2330.11.30 (m)
24156.9-
2533.92.20 (m)
2622.01.03 (d, J=6.8 Hz)
2722.01.03 (d, J=6.8 Hz)
28106.34.72 (s), 4.67 (s)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the synthesized this compound. The high mass accuracy of this technique allows for the unambiguous determination of the molecular formula.

Expected HRMS Data for this compound

  • Molecular Formula: C₂₈H₄₆O

  • Calculated Monoisotopic Mass: 398.35487 g/mol

  • Expected Ion (positive mode): [M+H]⁺ = 399.36214

Analytical Quantification of this compound

Once a well-characterized standard is available, a robust analytical method for the quantification of this compound in biological samples can be developed and validated. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

Objective: To quantify this compound in a fungal sample using a this compound standard.

Materials:

Procedure:

  • Sample Preparation (Saponification and Extraction): a. Harvest fungal cells by centrifugation. b. Add a known amount of internal standard to the cell pellet. c. Add 2 M KOH in 90% ethanol (B145695) and heat at 80°C for 1 hour to saponify the lipids. d. After cooling, add water and extract the non-saponifiable lipids (including this compound) with hexane. e. Evaporate the hexane layer to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol) for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) or isopropanol and water.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound ([M+H]⁺ = 399.4), a common transition is the loss of water (381.4).

Workflow for this compound Quantification

Workflow for this compound Quantification by HPLC-MS/MS start Fungal Sample step1 Addition of Internal Standard start->step1 step2 Saponification with KOH step1->step2 step3 Liquid-Liquid Extraction with Hexane step2->step3 step4 Evaporation and Reconstitution step3->step4 step5 HPLC-MS/MS Analysis (MRM) step4->step5 step6 Data Analysis and Quantification step5->step6 end This compound Concentration step6->end

Caption: Workflow for the quantification of this compound in fungal samples.

Method Validation and Quantitative Data

Template for this compound HPLC-MS/MS Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Range To be determined based on expected sample concentrations
Limit of Detection (LOD) Signal-to-noise ratio of ~3
Limit of Quantification (LOQ) Signal-to-noise ratio of ~10; lowest point on the calibration curve with acceptable precision and accuracy
Accuracy (Recovery) 80-120%
Precision (RSD) < 15% (for QC samples), < 20% (for LLOQ)
Specificity No interfering peaks at the retention time of this compound

Role of this compound in Fungal Physiology and Stress Response

This compound is not just a metabolic intermediate; it also plays a role in the fungal response to environmental stress. Understanding these pathways can provide context for changes in this compound levels observed in experimental studies.

Ergosterol Biosynthesis Pathway

This compound is a key intermediate in the conversion of zymosterol (B116435) to episterol, a step catalyzed by the enzyme sterol C-8 isomerase. This pathway is a common target for antifungal drugs.[1]

Ergosterol Biosynthesis Pathway

Ergosterol Biosynthesis Pathway Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ... Hypothetical this compound-Mediated Stress Response Stress Environmental Stress (e.g., Heat Shock) Signaling Stress Signaling Cascade Stress->Signaling Erg6 Modulation of ERG6 activity Signaling->Erg6 This compound This compound Accumulation Erg6->this compound Membrane Alteration of Membrane Properties This compound->Membrane Response Stress Tolerance Membrane->Response

References

Application Notes and Protocols for Fecosterol in Antifungal Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a critical intermediate in the ergosterol (B1671047) biosynthesis pathway, a metabolic route essential for the integrity and function of fungal cell membranes. As ergosterol is the primary sterol in fungi, analogous to cholesterol in mammals, its biosynthetic pathway presents a prime target for the development of novel antifungal therapeutics. The inhibition of enzymes downstream from this compound can lead to its accumulation, making it a valuable biomarker for identifying and characterizing new antifungal agents. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a key endpoint in antifungal drug screening campaigns.

Principle of the Application

The core principle of this application lies in the targeted inhibition of the ergosterol biosynthesis pathway. Specifically, by targeting enzymes that metabolize this compound, such as C8-sterol isomerase (ERG2), candidate antifungal compounds will cause a measurable accumulation of this compound within the fungal cell. This accumulation can be quantified and used as a direct indicator of the compound's on-target activity. This approach allows for a mechanism-based screening strategy, moving beyond simple cell viability assays to identify compounds with a specific mode of action.

Signaling and Metabolic Pathways

The ergosterol biosynthesis pathway is a well-characterized metabolic cascade. This compound is synthesized from zymosterol (B116435) by the enzyme C24-sterol methyltransferase (ERG6) and is subsequently converted to episterol (B45613) by C8-sterol isomerase (ERG2). Inhibition of ERG2 or downstream enzymes leads to a bottleneck in the pathway, resulting in the accumulation of this compound.

Ergosterol_Pathway cluster_inhibition Drug Action Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 (C24-sterol methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C8-sterol isomerase) [Target for Inhibition] Ergosterol Ergosterol Episterol->Ergosterol Downstream enzymes (ERG3, ERG5, ERG4) Screening Compound Screening Compound Screening Compound->this compound Inhibits ERG2, causing This compound accumulation

Ergosterol biosynthesis pathway highlighting this compound accumulation.

Data Presentation

The following table presents illustrative quantitative data on the accumulation of this compound in Candida albicans following treatment with a hypothetical ERG2 inhibitor. This data is intended to serve as a template for presenting results from a screening assay.

Compound IDConcentration (µg/mL)Minimum Inhibitory Concentration (MIC₅₀) (µg/mL)This compound Level (µg/mg dry weight)Fold Change in this compound vs. Control
Vehicle (DMSO)->640.5 ± 0.11.0
Compound A125.2 ± 0.810.4
Compound A2210.5 ± 1.521.0
Compound A4212.1 ± 2.024.2
Compound B8162.1 ± 0.44.2
Compound B16164.5 ± 0.79.0
Compound B32165.8 ± 1.111.6
Amphotericin B0.50.50.6 ± 0.21.2

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of test compounds.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Serially dilute the test compounds in RPMI-1640 in the 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control, measured by optical density at 600 nm.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution Serial Dilution of Compounds in 96-well Plate serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48h add_inoculum->incubation read_plate Read Optical Density (600 nm) incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Workflow for broth microdilution antifungal susceptibility testing.
Protocol 2: this compound Extraction and Quantification by GC-MS

This protocol details the extraction of sterols from fungal cells and their analysis to quantify this compound.

Materials:

  • Fungal culture treated with test compounds.

  • Glass tubes with Teflon-lined caps.

  • 25% Alcoholic potassium hydroxide (B78521) (KOH).

  • n-Heptane.

  • Sterile distilled water.

  • Vortex mixer.

  • Water bath (85°C).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Silylating agent (e.g., BSTFA with 1% TMCS).

  • This compound standard.

Procedure:

  • Cell Harvesting and Saponification:

    • Harvest fungal cells from liquid culture by centrifugation.

    • Wash the cell pellet with sterile distilled water.

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Vortex for 1 minute.

    • Incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper heptane layer to a clean glass tube.

  • Derivatization and GC-MS Analysis:

    • Evaporate the heptane under a stream of nitrogen.

    • Add a silylating agent to the dried extract to derivatize the sterols.

    • Incubate as required by the silylating agent.

    • Analyze the derivatized sample by GC-MS.

    • Identify and quantify this compound based on its retention time and mass spectrum compared to a pure this compound standard.

Fecosterol_Extraction_Workflow start Start: Fungal Culture (Treated with Compound) harvest Harvest and Wash Cells start->harvest saponify Saponification with Alcoholic KOH at 85°C harvest->saponify extract Liquid-Liquid Extraction with n-Heptane saponify->extract separate Separate Heptane Layer extract->separate dry Evaporate Heptane separate->dry derivatize Derivatize with Silylating Agent dry->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantify this compound analyze->quantify end End quantify->end

Workflow for this compound extraction and GC-MS analysis.
Protocol 3: High-Throughput Screening (HTS) for this compound Accumulation

This protocol adapts the previous methods for a high-throughput screening format.

Materials:

  • 96-well deep-well plates.

  • Automated liquid handling systems.

  • Multi-channel vortexers and centrifuges.

  • Rapid evaporation systems.

  • GC-MS with an autosampler.

Procedure:

  • Cell Culture and Treatment:

    • In a 96-well deep-well plate, culture the fungal strain with a library of test compounds at a fixed concentration (e.g., 10 µg/mL).

    • Incubate for a predetermined time to allow for compound action and this compound accumulation.

  • Automated Extraction:

    • Centrifuge the plate to pellet the cells.

    • Use a liquid handler to remove the supernatant and wash the cells.

    • Dispense alcoholic KOH into each well and incubate the plate in a compatible heater/shaker.

    • Perform automated liquid-liquid extraction by dispensing water and heptane, followed by vigorous shaking and centrifugation to separate phases.

    • Transfer the heptane layer to a new 96-well plate.

  • Analysis:

    • Evaporate the heptane.

    • Derivatize the samples in the plate.

    • Analyze the samples using a GC-MS with an autosampler programmed to inject from the 96-well plate.

    • Process the data to identify wells with significantly increased this compound levels compared to control wells.

Conclusion

The accumulation of this compound serves as a specific and quantifiable biomarker for the inhibition of the fungal ergosterol biosynthesis pathway. The protocols outlined provide a robust framework for screening and characterizing novel antifungal compounds. By employing these methods, researchers can efficiently identify promising drug candidates with a defined mechanism of action, accelerating the development of new therapies to combat fungal infections.

Application Note: Monitoring Fecosterol Levels in Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a crucial intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi, such as the widely used industrial microorganism Saccharomyces cerevisiae.[1][2] Ergosterol is an essential component of the fungal cell membrane, regulating its fluidity, permeability, and the function of membrane-bound proteins. The monitoring of this compound levels during fermentation processes can provide valuable insights into the metabolic state of the organism, the efficiency of the fermentation, and the impact of process parameters or potential antifungal agents on sterol biosynthesis.[3][4] This application note provides detailed protocols for the extraction and quantification of this compound from fermentation broths using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application

Monitoring this compound levels is particularly relevant in the following areas:

  • Fermentation Process Optimization: Tracking this compound concentrations can help in optimizing fermentation conditions (e.g., aeration, nutrient levels) to ensure robust yeast health and productivity.[5][6]

  • Antifungal Drug Development: Many antifungal drugs target the ergosterol biosynthesis pathway.[1] Measuring the accumulation or depletion of intermediates like this compound can elucidate the mechanism of action of novel antifungal compounds and identify potential drug targets.[3][4]

  • Metabolic Engineering: In engineered yeast strains designed for the production of valuable compounds, monitoring sterol intermediates can help to understand and mitigate metabolic bottlenecks.

Principle

The quantification of this compound from a complex fermentation matrix involves three key steps:

  • Extraction: this compound is a non-polar lipid embedded within the cell membrane. Therefore, the first step is to lyse the yeast cells and extract the total lipids. This is typically achieved through saponification (alkaline hydrolysis) to break down cell walls and release sterols, followed by liquid-liquid extraction with an organic solvent.

  • Separation and Detection: The extracted this compound is then separated from other components of the lipid extract using chromatographic techniques.

    • GC-MS: For GC-MS analysis, the extracted sterols are often derivatized to increase their volatility and thermal stability. The derivatized compounds are then separated based on their boiling points and detected by a mass spectrometer, which provides structural information for identification and quantification.

    • LC-MS/MS: LC-MS/MS allows for the direct analysis of underivatized sterols. The separation is based on the compound's polarity, and detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

  • Quantification: The concentration of this compound is determined by comparing the signal intensity of the analyte in the sample to that of a known concentration of a pure this compound analytical standard.

Materials and Reagents

  • This compound analytical standard (CAS 516-86-9)[8][9][10]

  • Internal Standard (e.g., 5α-cholestane for GC-MS, or a deuterated sterol for LC-MS/MS)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95%)

  • n-Hexane (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Chloroform (HPLC grade)

  • Nitrogen gas (high purity)

  • Derivatizing agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Water (deionized)

  • Fermentation broth samples

  • Glass vials with PTFE-lined caps

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.22 µm, PTFE)

Detailed Protocols

Sample Preparation: this compound Extraction from Fermentation Broth

This protocol is adapted from established methods for sterol extraction from yeast.[2]

  • Cell Harvesting: Collect 10 mL of fermentation broth. Centrifuge at 4,000 x g for 10 minutes to pellet the yeast cells. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 5 mL of deionized water and centrifuge again. Repeat this washing step twice to remove residual media components.

  • Saponification: To the washed cell pellet, add 2 mL of 10% (w/v) KOH in 95% ethanol. Add a known amount of internal standard. Vortex vigorously for 1 minute.

  • Hydrolysis: Incubate the mixture in a heating block or water bath at 80°C for 1 hour to lyse the cells and hydrolyze esters.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane (B92381) layer containing the non-saponifiable lipids (including this compound) to a clean glass vial.

  • Re-extraction: Repeat the extraction (steps 5-7) on the aqueous layer twice more to ensure complete recovery of sterols. Combine all hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent (n-hexane for GC-MS or methanol for LC-MS/MS). The sample is now ready for analysis.

G

Protocol for GC-MS Analysis
  • Derivatization:

    • To the dried lipid extract (from step 5.1.9), add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Create a calibration curve using the this compound analytical standard.

    • Monitor characteristic ions for TMS-derivatized this compound and the internal standard in SIM mode.

Protocol for LC-MS/MS Analysis
  • Sample Preparation: The reconstituted sample from step 5.1.10 can be directly injected after filtering through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. While specific transitions for this compound should be optimized experimentally, they can be predicted based on its structure. For example, for the [M+H-H₂O]⁺ precursor, characteristic product ions can be determined.

Data Presentation

Quantitative data for analytical methods should be determined during method validation. The following tables provide an example of how to present such data. Note that specific values for this compound are not widely available in the literature and should be established in-house. The data for other sterols are provided for reference.

Table 1: GC-MS Method Validation Parameters for Sterol Analysis.

ParameterThis compoundErgosterolCholesterol
Linearity RangeTo be determined0.1 - 10 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD)Est. ~2 µ g/100g dw[11]0.05 mg/L[12]To be determined
Limit of Quantification (LOQ)To be determined0.15 mg/L[12]To be determined
RecoveryTo be determined91.8% - 99.7%[12]88% - 117%[13]
Precision (%RSD)To be determined< 15%< 15%

Table 2: LC-MS/MS Method Validation Parameters for Sterol Analysis.

ParameterThis compoundErgosterolLathosterol
Linearity RangeTo be determined0.15 - 5 µg/ml[14]0.1 - 10 µg/mL[15]
Limit of Detection (LOD)To be determined0.33 ng on column[16]To be determined
Limit of Quantification (LOQ)To be determined1.0 ng on column[16]To be determined
RecoveryTo be determined>90%To be determined
Precision (%RSD)To be determined< 15%< 15%

Relevance to Drug Development

The ergosterol biosynthesis pathway is a prime target for antifungal drugs. This compound is a key intermediate in this pathway, produced from zymosterol (B116435) by the enzyme sterol C-24 methyltransferase (ERG6) and converted to episterol (B45613) by the C-8 sterol isomerase (ERG2).[1]

G

By monitoring this compound levels, researchers can:

  • Confirm Mechanism of Action: An increase in zymosterol and a decrease in this compound would suggest inhibition of the ERG6 enzyme. Conversely, an accumulation of this compound would point towards the inhibition of downstream enzymes like ERG2.

  • Assess Drug Efficacy: The degree of change in this compound concentration can be correlated with the potency of the antifungal compound.

  • Investigate Resistance Mechanisms: Resistant fungal strains may exhibit altered regulation of the ergosterol pathway, which could be detected by monitoring this compound and other sterol intermediates.

Conclusion

The methods outlined in this application note provide a robust framework for the reliable monitoring of this compound in fermentation processes. Accurate quantification of this key sterol intermediate is invaluable for process optimization, fundamental research in fungal metabolism, and the development of new antifungal therapies. It is recommended that laboratories validate these methods in-house to establish specific performance characteristics for their particular applications.

References

Application Notes and Protocols: Fecosterol as a Tool for Studying Sterol Transport in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of eukaryotic cell biology, understanding the intricate mechanisms of lipid trafficking is paramount. Sterols, essential components of cellular membranes, play a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-associated proteins. The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the pathways of sterol biosynthesis and transport due to its genetic tractability and the conserved nature of these processes.

Ergosterol (B1671047) is the principal sterol in yeast, analogous to cholesterol in mammalian cells.[1][2] Its biosynthesis is a complex, multi-step process occurring primarily in the endoplasmic reticulum (ER).[3] Fecosterol is a key intermediate in the late stages of the ergosterol biosynthetic pathway, formed from the methylation of zymosterol (B116435) by the enzyme Erg6.[3][4] While ergosterol is the final and most abundant sterol in yeast membranes, studying the transport of its precursors, such as this compound, can provide valuable insights into the substrate specificity and regulation of the cellular machinery responsible for sterol distribution.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a specialized tool to investigate sterol transport in yeast. By tracking the uptake and intracellular movement of exogenously supplied this compound, researchers can probe the mechanisms that govern the trafficking of sterol intermediates, identify proteins involved in this process, and screen for potential antifungal compounds that disrupt sterol transport.

Principle of this compound as a Transport Probe

Under normal aerobic conditions, S. cerevisiae synthesizes its own ergosterol and excludes most exogenous sterols.[3] However, under anaerobic conditions or in mutant strains with defects in heme biosynthesis, yeast cells become auxotrophic for sterols and will import them from the environment.[3] This physiological characteristic can be exploited to introduce this compound into the cells and monitor its subsequent transport to various organelles, primarily from the plasma membrane to the ER, where it can be further metabolized or esterified for storage in lipid droplets.

The use of this compound offers a unique advantage by allowing researchers to specifically study the transport of a sterol intermediate. This can help to elucidate whether the transport machinery distinguishes between the final product (ergosterol) and its precursors. By comparing the transport kinetics and subcellular localization of this compound with that of ergosterol or cholesterol, a more detailed picture of the sterol transport landscape can be constructed.

Data Presentation

Table 1: Key Sterols in Saccharomyces cerevisiae
SterolRoleTypical Abundance (% of total sterols)
ErgosterolMajor structural component of membranes>90%
ZymosterolIntermediate in ergosterol biosynthesis<5%
This compound Intermediate in ergosterol biosynthesis <2%
EpisterolIntermediate in ergosterol biosynthesis<2%
LanosterolEarly intermediate in sterol biosynthesis<1%
Table 2: Comparison of Sterol Uptake in Yeast (Hypothetical Data for Illustrative Purposes)
SterolUptake Rate (pmol/min/mg cells)Esterification Rate (pmol/min/mg cells)
Ergosterol15.2 ± 1.810.5 ± 1.2
Cholesterol12.8 ± 2.18.9 ± 1.5
This compound 14.5 ± 1.9 11.2 ± 1.6
Zymosterol13.1 ± 2.39.8 ± 1.8

Note: This table presents hypothetical data to illustrate how quantitative results would be structured. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Yeast Strains for this compound Uptake Assay

To facilitate the uptake of exogenous sterols, it is necessary to use yeast strains that are unable to synthesize their own. This is typically achieved by using mutants in the ergosterol biosynthesis pathway or by growing wild-type cells under anaerobic conditions.

Materials:

  • S. cerevisiae strain (e.g., erg1Δ, hem1Δ, or wild-type)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Anaerobic chamber or gas pack system

  • Sterile flasks and culture tubes

Procedure:

  • For Anaerobic Induction:

    • Inoculate wild-type S. cerevisiae into YPD medium.

    • Grow the culture overnight at 30°C with shaking under aerobic conditions.

    • Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium supplemented with ergosterol (5 µg/mL) and Tween 80 (0.01%).

    • Place the culture in an anaerobic chamber or use a gas pack system to create an anaerobic environment.

    • Incubate at 30°C until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.5-1.0).

    • Harvest the cells by centrifugation and wash twice with sterile water to remove residual ergosterol.

  • For Heme-Deficient Mutants (e.g., hem1Δ):

    • Grow the hem1Δ strain in YPD medium supplemented with δ-aminolevulinic acid (ALA), a heme precursor.

    • To induce sterol uptake, wash the cells and resuspend them in YPD medium lacking ALA.

    • Incubate for several hours to deplete the intracellular heme pool.

Protocol 2: this compound Uptake and Transport Assay

This protocol describes a general method for measuring the uptake of this compound. For accurate quantification, the use of radiolabeled this compound ([³H]-fecosterol or [¹⁴C]-fecosterol) is recommended. If labeled this compound is not commercially available, it may need to be custom synthesized.

Materials:

  • Anaerobically grown or heme-deficient yeast cells (from Protocol 1)

  • This compound (labeled or unlabeled)

  • Tween 80

  • Ethanol (B145695)

  • Yeast nitrogen base (YNB) without amino acids and without ammonium (B1175870) sulfate

  • Glucose

  • Microcentrifuge tubes

  • Scintillation vials and scintillation fluid (for radiolabeled this compound)

  • Gas chromatograph-mass spectrometer (GC-MS) (for unlabeled this compound)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to create a concentrated stock solution.

    • Prepare a working solution by diluting the stock solution in a 1:1 mixture of ethanol and Tween 80.

  • Uptake Assay:

    • Resuspend the prepared yeast cells in YNB medium with glucose to a final OD₆₀₀ of 1.0.

    • Add the this compound working solution to the cell suspension to a final concentration of 2-5 µg/mL.

    • Incubate the cell suspension at 30°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell suspension.

    • Immediately harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold water to remove non-internalized this compound.

  • Quantification of Internalized this compound:

    • For Radiolabeled this compound:

      • Resuspend the cell pellet in water.

      • Transfer the suspension to a scintillation vial.

      • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • For Unlabeled this compound (requires sterol extraction and analysis):

      • Proceed to Protocol 3 for sterol extraction and GC-MS analysis.

Protocol 3: Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the separation and quantification of different sterol species, including this compound, from yeast cells.

Materials:

  • Yeast cell pellets from the uptake assay

  • Methanolic KOH (10% KOH in methanol)

  • Heptane (B126788)

  • Sterile water

  • Pyrex tubes with Teflon-lined screw caps

  • Water bath or heating block

  • Nitrogen gas stream

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Internal standard (e.g., cholesterol, if not present in the sample)

  • GC-MS system

Procedure:

  • Saponification:

    • To the yeast cell pellet, add 2 mL of methanolic KOH.

    • Add a known amount of the internal standard.

    • Incubate at 80°C for 1 hour to saponify the lipids.

    • Allow the tubes to cool to room temperature.

  • Extraction of Non-saponifiable Lipids (Sterols):

    • Add 1 mL of sterile water and 3 mL of heptane to each tube.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper heptane layer to a new glass tube.

    • Repeat the heptane extraction two more times and pool the heptane fractions.

  • Derivatization:

    • Evaporate the heptane under a stream of nitrogen gas.

    • To the dried lipid extract, add 50 µL of the silylation reagent.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., HP-5ms) and temperature program to separate the different sterol species.

    • Identify this compound and other sterols based on their retention times and mass spectra compared to known standards.

    • Quantify the amount of this compound relative to the internal standard.

Visualization of Pathways and Workflows

Sterol_Biosynthesis_and_Transport cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane (PM) cluster_LD Lipid Droplet (LD) Zymosterol Zymosterol This compound This compound Zymosterol->this compound Erg6 Episterol Episterol This compound->Episterol Erg2 Ergosterol_ER Ergosterol Episterol->Ergosterol_ER ...Erg3, Erg5, Erg4 SterylEster Steryl Ester Ergosterol_ER->SterylEster Are1/Are2 Ergosterol_PM Ergosterol Ergosterol_ER->Ergosterol_PM Non-vesicular transport (Osh proteins) SterylEster_LD Steryl Ester SterylEster->SterylEster_LD Storage Ergosterol_PM->Ergosterol_ER Retrograde transport Fecosterol_Exo Exogenous This compound Fecosterol_Exo->Ergosterol_PM Uptake (Aus1/Pdr11)

Caption: Sterol biosynthesis and transport pathways in yeast.

Fecosterol_Uptake_Workflow Start Prepare Anaerobic/ Heme-Deficient Yeast Cells Incubate Incubate with this compound Start->Incubate Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Wash Wash Cells to Remove External this compound Timepoints->Wash Extract Sterol Extraction Wash->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantify this compound Analyze->Quantify End Data Analysis Quantify->End

Caption: Experimental workflow for this compound uptake assay.

Concluding Remarks

The use of this compound as a molecular probe represents a nuanced approach to dissecting the complex network of sterol transport in Saccharomyces cerevisiae. While not as commonly employed as fluorescent sterol analogs, its application can yield specific and valuable data on the transport of biosynthetic intermediates. The protocols outlined here provide a framework for researchers to design and execute experiments aimed at understanding the substrate specificity of sterol transporters, the regulation of sterol trafficking, and the identification of new antifungal drug targets. The successful implementation of these methods will contribute to a more complete understanding of lipid homeostasis in eukaryotic cells.

References

Solid-Phase Extraction (SPE) for Fecosterol Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a C28 sterol that serves as a key intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in fungi and yeast.[1] As a crucial component of fungal cell membranes, the ergosterol biosynthesis pathway, including intermediates like this compound, is a significant target for antifungal drug development. Accurate and efficient purification of this compound is essential for studying its biological function, evaluating enzyme kinetics, and screening for potential inhibitors. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for purifying this compound from complex biological matrices, overcoming many limitations of traditional liquid-liquid extraction techniques.[2]

This document provides detailed application notes and protocols for the purification of this compound using solid-phase extraction, based on established methods for related sterols like ergosterol.

Data Presentation

Quantitative data from studies on sterol purification using SPE is summarized below. While specific recovery data for this compound is limited in published literature, the data for ergosterol, a structurally similar sterol, provides a strong reference for expected performance.

SPE SorbentSample MatrixAnalyteRecovery Rate (%)Reference
C18Fungal-colonized plant tissueErgosterol85 - 98%[3]
C18Spiked KOH/methanol (B129727) solutionErgosterol66 - 90%[4]
Silica (B1680970)Biological ExtractsSterolsNot specified[5]

Note: Recovery rates can be influenced by the specific sample matrix, sample loading conditions, and the precise SPE protocol used. Optimization is recommended for each new application.

Experimental Protocols

The following protocols are adapted from established methods for ergosterol and other sterols and are suitable for the purification of this compound from fungal or yeast cultures.

Protocol 1: Reversed-Phase SPE (C18) for this compound Purification

This protocol is suitable for purifying this compound from saponified fungal or yeast extracts.

Materials:

  • SPE Cartridges: C18, 500 mg bed weight

  • Solvents: Methanol (HPLC grade), Isopropanol (B130326) (HPLC grade), Hexane (B92381) (HPLC grade), Water (HPLC grade), Hydrochloric Acid (HCl), Potassium Hydroxide (KOH)

  • Sample: Saponified fungal or yeast cell pellet extract

  • SPE Vacuum Manifold

  • Collection Vials

Methodology:

  • Sample Preparation (Saponification):

    • Harvest fungal or yeast cells by centrifugation.

    • To the cell pellet, add 10 mL of 10% (w/v) KOH in methanol.

    • Incubate at 80°C for 1-2 hours with occasional vortexing to saponify the lipids and release the sterols.

    • Allow the mixture to cool to room temperature.

    • Add 10 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including this compound) to a clean tube.

    • Repeat the hexane extraction on the lower aqueous phase and combine the hexane extracts.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

  • SPE Column Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of isopropanol, 5 mL of methanol, and 5 mL of water. Do not allow the column to go dry between solvent additions.

  • Sample Loading:

    • Acidify the reconstituted sample extract by adding 1 mL of 0.65 M HCl.[4]

    • Load the acidified sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[4]

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Follow with a wash of 5 mL of 50% methanol in water to remove less polar impurities.

    • Dry the cartridge thoroughly under a high vacuum for at least 30 minutes to remove all traces of water.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the this compound with 5 mL of isopropanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis (e.g., methanol or ethanol (B145695) for HPLC).

Protocol 2: Normal-Phase SPE (Silica) for this compound Purification

This protocol is an alternative method, particularly useful for separating sterols from other non-polar lipids.

Materials:

  • SPE Cartridges: Silica, 500 mg bed weight

  • Solvents: Hexane (HPLC grade), Isopropanol (HPLC grade), Toluene (B28343) (HPLC grade)

  • Sample: Dried lipid extract from fungal or yeast cells

  • SPE Vacuum Manifold

  • Collection Vials

Methodology:

  • Sample Preparation:

    • Perform a lipid extraction from the fungal or yeast cells using a method such as the Bligh-Dyer procedure.

    • Dry the lipid extract completely under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of toluene.[5]

  • SPE Column Conditioning:

    • Place the silica SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of hexane. Do not allow the column to go dry.

  • Sample Loading:

    • Load the reconstituted sample in toluene onto the conditioned silica cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of hexane to elute very non-polar lipids, such as steryl esters.[5]

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the this compound and other free sterols with 8 mL of 30% isopropanol in hexane.[5]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Visualizations

Ergosterol Biosynthesis Pathway from this compound

The following diagram illustrates the final steps of the ergosterol biosynthesis pathway, highlighting the position of this compound as a key intermediate.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4

Ergosterol biosynthesis pathway from zymosterol.
Experimental Workflow for this compound Purification using SPE

This diagram outlines the major steps in the solid-phase extraction protocol for this compound purification.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Saponification Saponification of Fungal/Yeast Cells Extraction Hexane Extraction of Non-saponifiables Saponification->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown Conditioning SPE Cartridge Conditioning Loading Sample Loading Drydown->Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis HPLC, GC-MS, etc. Elution->Analysis

General workflow for SPE-based this compound purification.

References

Enhanced Detection of Fecosterol by GC-MS Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Fecosterol, a critical intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi, is a sterol of significant interest in mycological research and antifungal drug development.[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its low volatility and potential for thermal degradation. This application note details a robust protocol for the derivatization of this compound using silylation, which significantly enhances its detection by GC-MS. The conversion of the polar hydroxyl group to a non-polar trimethylsilyl (B98337) (TMS) ether increases the volatility and thermal stability of the molecule, resulting in improved chromatographic peak shape and a significant increase in signal intensity.[3][4]

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of sterols.[5] However, the direct analysis of underivatized sterols like this compound can be challenging due to their high boiling points and the presence of active hydroxyl groups, which can lead to poor chromatographic resolution and peak tailing.[4]

Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to a particular analytical method.[6] For GC-MS analysis of sterols, silylation is the most common and effective derivatization technique.[7] This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This modification reduces the polarity of the molecule, thereby increasing its volatility and thermal stability.[3][8]

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[9][10] This application note provides a detailed protocol for the silylation of this compound with BSTFA and TMCS, followed by its analysis using GC-MS.

Experimental

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Hexane (B92381) (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) was used for the analysis. The following parameters are recommended and may be optimized for specific instruments.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 180 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 15 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range50-600 m/z

Protocols

1. Standard Preparation

Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL in hexane.

2. Derivatization Protocol

  • Pipette 100 µL of the this compound standard or sample extract into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.

  • Add 50 µL of anhydrous pyridine to the dried residue to ensure it is fully dissolved.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Results and Discussion

Enhancement of GC-MS Signal

The derivatization of this compound to its TMS ether derivative results in a significant improvement in its chromatographic properties and detection. Underivatized this compound, if it elutes, typically shows a broad, tailing peak with a low signal-to-noise ratio. In contrast, TMS-derivatized this compound elutes as a sharp, symmetrical peak with a substantially higher signal intensity. This enhancement is attributed to the increased volatility and thermal stability of the derivatized molecule, which minimizes on-column degradation and improves transfer efficiency through the GC system.

Table 1: Comparison of GC-MS Response for Underivatized and Derivatized this compound

AnalyteRetention Time (min)Peak Area (arbitrary units)Peak Shape
Underivatized this compoundVariable, broadLowTailing
TMS-Fecosterol~22.5HighSymmetrical

Note: The exact retention time and peak area will vary depending on the specific instrumentation and conditions used. The data presented is a representative comparison.

Mass Spectral Fragmentation

The mass spectrum of TMS-derivatized this compound provides characteristic fragments that can be used for its confident identification. The molecular ion ([M]•+) of TMS-fecosterol is expected at m/z 470. Key fragment ions include those resulting from the loss of a methyl group ([M-15]•+) and the loss of the trimethylsilanol (B90980) group ([M-90]•+).

Visualization

This compound in the Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound as a key intermediate in the fungal ergosterol biosynthesis pathway.

Fecosterol_Pathway Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps (ERG3, ERG5, ERG4)

This compound Biosynthesis Pathway
Experimental Workflow for this compound Derivatization and GC-MS Analysis

The diagram below outlines the key steps in the sample preparation and analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Standard or Sample Extract Evaporation Evaporation to Dryness (Nitrogen Stream) Sample->Evaporation Dissolution Dissolution in Anhydrous Pyridine Evaporation->Dissolution Derivatization Addition of BSTFA + 1% TMCS Dissolution->Derivatization Heating Heating at 70°C for 60 min Derivatization->Heating GCMS GC-MS Injection Heating->GCMS Data Data Acquisition and Analysis GCMS->Data

Derivatization and GC-MS Workflow

Conclusion

The silylation of this compound with BSTFA and TMCS is a straightforward and highly effective method for enhancing its detection by GC-MS. This derivatization protocol significantly improves the volatility and thermal stability of this compound, leading to sharper chromatographic peaks and a substantial increase in signal intensity. This method is recommended for the routine analysis of this compound in various research and industrial applications, including studies on fungal metabolism and the development of novel antifungal agents.

References

Application of Fecosterol in Membrane Fluidity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecosterol is a sterol found in fungi and lichens, where it serves as a crucial intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes.[1][2] While ergosterol's role in regulating membrane fluidity and integrity is well-documented, this compound's direct impact on these properties is less characterized.[3][4] However, as a key precursor, its presence and concentration can indirectly influence the overall biophysical characteristics of fungal membranes.[5][6] Understanding the effects of this compound is critical for researchers studying fungal physiology, stress responses, and for the development of novel antifungal drugs that target the ergosterol biosynthesis pathway.[3][5]

These application notes provide an overview of the potential applications of this compound in membrane fluidity studies and detailed protocols for assessing its effects using established biophysical techniques. Given the limited direct experimental data on this compound, this document draws parallels with the well-studied effects of ergosterol and cholesterol to provide a predictive framework for its behavior.

This compound: Structure and Biosynthetic Context

This compound (ergosta-8,24(28)-dien-3β-ol) is structurally similar to other major sterols. It is synthesized from zymosterol (B116435) via methylation by the enzyme sterol C24-methyltransferase (ERG6) and is subsequently converted to episterol (B45613) by sterol Δ8-Δ7 isomerase (ERG2).[2] The ergosterol biosynthesis pathway is a key target for many antifungal drugs, and alterations in this pathway can lead to the accumulation of intermediates like this compound, impacting membrane function.[7][8]

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps zymosterol Zymosterol lanosterol->zymosterol Demethylation This compound This compound zymosterol->this compound ERG6 (Methylation) episterol Episterol This compound->episterol ERG2 (Isomerization) ergosterol Ergosterol episterol->ergosterol Multiple Steps

Caption: Simplified ergosterol biosynthetic pathway highlighting the position of this compound.

Application Notes

The primary application of studying this compound in the context of membrane fluidity is to understand its role in maintaining membrane integrity and function, particularly under conditions where ergosterol synthesis is perturbed.

1. Investigating the Impact of Antifungal Drugs: Many azole-based antifungal drugs inhibit enzymes downstream of this compound synthesis.[7] This can lead to an accumulation of this compound and other ergosterol precursors. By studying the biophysical properties of membranes enriched with this compound, researchers can elucidate the mechanisms of drug action and potential resistance mechanisms related to altered membrane fluidity.

2. Understanding Fungal Stress Response: Fungal cells adapt to various environmental stresses by altering their membrane composition.[5] Investigating changes in this compound levels and their consequential effects on membrane fluidity can provide insights into how fungi respond to thermal, osmotic, or oxidative stress.

3. Characterizing Ergosterol-Deficient Mutants: Genetic studies involving the deletion or mutation of genes in the ergosterol pathway (e.g., ERG2, ERG3) can lead to the accumulation of this compound.[9] Characterizing the membrane fluidity of these mutants is essential to understand the functional consequences of these genetic modifications.

4. Development of Novel Antifungal Targets: As an essential intermediate, the enzymes responsible for the synthesis and conversion of this compound (e.g., ERG6, ERG2) are potential targets for novel antifungal therapies.[2] Biophysical studies on the effects of this compound can aid in the validation of these targets.

Data Presentation: Comparative Effects of Sterols on Membrane Properties

Direct quantitative data for this compound's effect on membrane fluidity is scarce. The following table provides a comparative summary of the known effects of cholesterol and ergosterol on key membrane parameters, which can be used as a predictive baseline for studies involving this compound. It is hypothesized that this compound's effects will be intermediate between those of the earlier precursor, lanosterol, and the final product, ergosterol.

ParameterCholesterol EffectErgosterol EffectThis compound (Predicted)Reference
Membrane Ordering (Anisotropy) Strong ordering effect, increases packing of acyl chains.Ordering effect, but generally less pronounced than cholesterol.Moderate ordering effect, likely less than ergosterol.[10]
Bilayer Thickness Increases bilayer thickness.Slight to moderate increase in thickness.Moderate increase in thickness.[10]
Membrane Permeability Decreases permeability to small molecules and ions.Decreases permeability.Decreased permeability.[3]
Phase Transition Temperature (Tm) of Phospholipids Broadens or eliminates the gel-to-liquid crystalline phase transition.Broadens the phase transition.Broadening of the phase transition.[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on membrane fluidity. These methods are adapted from standard procedures used for cholesterol and ergosterol.

Protocol 1: Steady-State Fluorescence Polarization/Anisotropy using DPH

This protocol measures membrane fluidity by assessing the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A higher fluorescence polarization/anisotropy value indicates lower membrane fluidity (higher order).[11]

Materials:

  • Liposomes (e.g., POPC, DPPC) with or without incorporated this compound

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with polarization filters

Experimental Workflow:

DPH_Anisotropy_Workflow prep_lipo Prepare Liposomes (with/without this compound) add_dph Add DPH Probe (1:500 probe:lipid ratio) prep_lipo->add_dph incubate Incubate (1 hr, room temperature, dark) add_dph->incubate measure_fp Measure Fluorescence Polarization (Ex: 360 nm, Em: 430 nm) incubate->measure_fp calc_anisotropy Calculate Anisotropy (r) measure_fp->calc_anisotropy

Caption: Workflow for DPH fluorescence anisotropy measurement.

Procedure:

  • Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) with varying molar percentages of this compound (e.g., 0, 5, 10, 20 mol%) using standard methods like extrusion or sonication.

  • DPH Labeling: Dilute the liposome suspension to a final lipid concentration of 100 µM in PBS. Add the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of 1:500.

  • Incubation: Incubate the mixture for at least 1 hour at room temperature, protected from light, to allow for the complete incorporation of DPH into the lipid bilayers.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Measure the fluorescence intensities with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission to determine the G-factor (G = IHV / IHH).

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:

    • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Data Analysis: Compare the anisotropy values of liposomes containing different concentrations of this compound. An increase in 'r' indicates a decrease in membrane fluidity.

Protocol 2: Laurdan Generalized Polarization (GP) Microscopy

This technique uses the environmentally sensitive probe Laurdan to visualize lipid packing in membranes. Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the bilayer. A higher GP value corresponds to a more ordered, less hydrated (less fluid) membrane.[12][13]

Materials:

  • Fungal cells or liposomes to be studied

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in DMSO)

  • Imaging buffer (e.g., PBS or appropriate cell culture medium)

  • Confocal or two-photon microscope with appropriate filter sets

Experimental Workflow:

Laurdan_GP_Workflow prep_sample Prepare Sample (Cells or Liposomes) add_laurdan Add Laurdan Probe (5-10 µM final concentration) prep_sample->add_laurdan incubate Incubate (30 min, 37°C, dark) add_laurdan->incubate wash Wash to Remove Excess Probe incubate->wash acquire_images Acquire Images (Channel 1: 400-460 nm, Channel 2: 470-530 nm) wash->acquire_images calc_gp Calculate GP Image acquire_images->calc_gp

Caption: Workflow for Laurdan GP microscopy.

Procedure:

  • Sample Preparation: Grow fungal cells to the desired phase or prepare liposomes containing this compound. Adhere cells to a glass-bottom imaging dish if necessary.

  • Laurdan Staining: Add Laurdan stock solution to the sample to a final concentration of 5-10 µM.

  • Incubation: Incubate the sample for 30 minutes at the desired temperature (e.g., 37°C), protected from light.

  • Washing: Gently wash the sample twice with pre-warmed imaging buffer to remove unincorporated Laurdan.

  • Image Acquisition:

    • Excite the sample at ~405 nm (for one-photon) or ~780-800 nm (for two-photon).

    • Simultaneously collect fluorescence emission in two channels:

      • Channel 1 (ordered phase): 400-460 nm

      • Channel 2 (disordered phase): 470-530 nm

  • GP Calculation: Calculate the GP value for each pixel using the following formula:

    • GP = (I400-460 - G * I470-530) / (I400-460 + G * I470-530)

    • The G-factor is a correction factor determined for the specific microscope setup. A pseudocolored GP image can then be generated to visualize regions of different membrane order.

Data Analysis: Analyze the distribution of GP values in the membranes of control versus this compound-enriched cells or liposomes. A shift towards higher GP values indicates increased membrane order.

Logical Relationships in this compound Studies

The study of this compound's impact on membrane fluidity involves a clear cause-and-effect relationship, which is crucial for interpreting experimental outcomes, especially in the context of drug development.

Fecosterol_Logic drug Antifungal Drug (e.g., Azole) enzyme_inhibition Inhibition of Ergosterol Biosynthesis Enzymes drug->enzyme_inhibition fecosterol_accum This compound Accumulation enzyme_inhibition->fecosterol_accum membrane_fluidity Altered Membrane Fluidity fecosterol_accum->membrane_fluidity membrane_function Impaired Membrane Function (e.g., permeability, protein activity) membrane_fluidity->membrane_function cell_death Fungal Cell Death membrane_function->cell_death

Caption: Logical flow of antifungal action involving this compound accumulation.

Conclusion

While this compound is a minor component of healthy fungal membranes compared to ergosterol, its accumulation under specific conditions, such as during antifungal treatment or in certain mutant strains, can significantly impact membrane fluidity and overall fungal viability. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to investigate the specific biophysical roles of this compound. Such studies are vital for a deeper understanding of fungal membrane biology and for the development of more effective antifungal strategies.

References

Troubleshooting & Optimization

Overcoming challenges in the isolation and purification of fecosterol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fecosterol Isolation and Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Extraction & Sample Preparation

Q1: My initial extraction yield of this compound from fungal or fecal samples is consistently low. What are the most likely causes and solutions?

A: Low yields often stem from incomplete cell lysis, inefficient solvent extraction, or degradation of the target molecule. Consider the following troubleshooting steps:

  • Improve Lysis: For fungal sources, ensure complete disruption of the tough fungal cell wall. Methods like bead beating, sonication, or grinding in liquid nitrogen prior to solvent extraction are critical. For fecal samples, lyophilization (freeze-drying) followed by mechanical grinding to a fine powder can significantly increase the surface area for extraction.[1]

  • Optimize Saponification: this compound can exist as free sterol or as steryl esters. A hot saponification step (e.g., using alcoholic potassium hydroxide) is crucial to hydrolyze these esters, releasing the free this compound for extraction.[1][2][3] Ensure sufficient time and temperature (e.g., 80-85°C for 1 hour) for complete reaction.[3][4]

  • Solvent Choice: this compound is a hydrophobic molecule.[5] Use nonpolar organic solvents like n-hexane, ethyl acetate (B1210297), or a chloroform (B151607):methanol (B129727) mixture for the extraction of the unsaponifiable matter after saponification.[2][5][6] Performing the extraction multiple times (e.g., three times) with fresh solvent will maximize recovery.[2]

  • Advanced Extraction Methods: Consider advanced techniques like Supercritical Fluid Extraction (SCFE) with CO2 or Ultrasound-Assisted Extraction (UAE), which have been shown to provide higher yields and reduce the use of harsh organic solvents compared to traditional methods like Soxhlet extraction.[2]

Q2: Which extraction solvent is best for this compound?

A: There is no single "best" solvent, as the optimal choice depends on the sample matrix and downstream processing. However, here are some common choices:

  • For Saponified Samples: n-hexane is widely used for liquid-liquid extraction of the unsaponifiable fraction (which contains the sterols) from the aqueous/alcoholic saponification mixture.[1][2]

  • For Direct Extraction: A mixture of chloroform and methanol is effective for total lipid extraction from biological samples.[6][7] Ethanol and acetone (B3395972) are also effective solvents for phytosterols (B1254722).[5][8]

Q3: Is it possible to over-saponify the sample and degrade the this compound?

A: While saponification is a robust method, prolonged exposure to harsh alkaline conditions and high temperatures can potentially lead to degradation of sterols.[9][10] It is important to follow established protocols, typically involving heating at around 80-85°C for 1-2 hours.[3] Exceeding these conditions significantly is unnecessary and may reduce yield.

Section 2: Purification & Chromatography

Q4: I am struggling to separate this compound from other structurally similar sterols like zymosterol (B116435) and ergosterol (B1671047). What is the most effective purification technique?

A: The separation of structurally similar sterols is a significant challenge due to their nearly identical physicochemical properties.[2][5]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective liquid-liquid partition chromatography technique for this purpose.[5][11] It avoids the use of solid supports, preventing irreversible adsorption of the sample.[11][12] By carefully selecting a two-phase solvent system (e.g., n-hexane-acetonitrile-ethyl acetate), HSCCC can achieve baseline separation of sterols, yielding purities of >97-99%.[11][13]

  • Preparative HPLC: Reversed-phase HPLC using a C18 column can also be used for purification. While effective, it may have a lower sample capacity compared to HSCCC.[2]

  • Argentation Chromatography: The inclusion of silver nitrate (B79036) (AgNO₃) in the chromatographic system (either on a solid support like silica (B1680970) or in the liquid phase for HSCCC) can enhance the separation of sterols based on differences in the number and position of double bonds in their structures.[13]

Q5: What are common co-purifying contaminants when isolating this compound and how can they be removed?

A: Besides other sterols, common contaminants include:

  • Fatty Acids and Glycerides: These are typically removed during the saponification step, where they are converted to water-soluble soaps. The subsequent extraction with a nonpolar solvent like n-hexane leaves these soaps behind in the aqueous layer.[2]

  • Pigments (e.g., Carotenoids): If extracting from a pigmented source, these can co-elute. Techniques like HSCCC can effectively separate pigments, which often elute in very early fractions, from the desired sterol fractions.[13]

  • Phthalates: These are common plasticizers and can contaminate samples from lab equipment (e.g., tubing, containers). Using high-quality glassware and minimizing contact with plastic can prevent this. Their presence can be confirmed by GC-MS analysis.[14]

Section 3: Crystallization & Final Purity

Q6: My purified this compound fraction will not crystallize. What factors are most critical for successful crystallization?

A: Crystallization is essential for achieving high purity but can be difficult. Key factors include:

  • Purity of the Starting Material: Crystallization is most effective on a highly enriched fraction. Ensure your pre-crystallization purity is as high as possible, typically >90%.

  • Solvent Selection: The choice of solvent is critical. Phytosterols have different solubilities in various organic solvents like ethanol, acetone, ethyl acetate, n-pentanol, and octanoic acid.[8][15][16] A good crystallization solvent is one in which the sterol is soluble at high temperatures but poorly soluble at low temperatures.

  • Temperature Control: A slow, controlled cooling rate is crucial for forming well-ordered crystals. Rapid cooling often leads to precipitation of an amorphous solid or very small crystals.[8][17] Optimal crystallization temperatures are often low (e.g., 0°C).[16]

  • Presence of Water: Small amounts of water can significantly reduce the solubility of phytosterols in organic solvents, which can be leveraged to induce crystallization and even modify the final product composition.[8][17]

  • Agitation: A constant, controlled stirring rate (e.g., 300 rpm) during cooling helps promote uniform crystal growth.[8]

Q7: My final product purity is still below 98% even after crystallization. What can I do?

A: If a single crystallization step is insufficient, consider multi-stage recrystallization. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling process. Each successive crystallization step should remove more impurities, increasing the final purity.[15] For example, a three-stage recrystallization process has been shown to increase β-sitosterol content to over 85%.[15]

Section 4: Stability & Handling

Q8: I suspect my this compound is degrading during my workflow. How can I improve its stability?

A: Phytosterols can be sensitive to heat, light, and oxygen.[9][18]

  • Minimize Heat Exposure: Use the lowest effective temperatures during extraction and solvent evaporation. Avoid prolonged heating.[2] Soxhlet extraction, for instance, can lead to degradation due to extended high temperatures.[2]

  • Protect from Light: Store extracts and purified fractions in amber vials or protect them from light to prevent photo-oxidation.[19]

  • Use an Inert Atmosphere: When evaporating solvents or during long-term storage, flushing containers with an inert gas like nitrogen or argon can prevent oxidation.[18]

  • Storage Conditions: For long-term storage, purified this compound should be kept as a solid in a tightly sealed container at low temperatures (-20°C is common) and protected from light.[10][18][19]

Section 5: Analysis & Detection

Q9: What is the most reliable method for identifying and quantifying this compound in a complex mixture?

A: A combination of chromatography and mass spectrometry is the gold standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and accurate method for sterol analysis.[1][20] It provides excellent separation and structural information from the mass spectra. Note that sterols require derivatization (e.g., silylation to form TMS ethers) to increase their volatility for GC analysis.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is also highly sensitive and selective and does not require derivatization, simplifying sample preparation.[9][19][21] It is particularly useful for analyzing sterols in liquid samples.[9][18]

Q10: My GC-MS analysis after silylation is giving poor reproducibility. What could be the issue?

A: Silylation reagents are extremely sensitive to moisture.[6] Any residual water in your sample or solvent will react with the reagent, leading to incomplete derivatization and inconsistent results. Ensure your sample is completely dry before adding the silylation reagent (e.g., BSTFA) and use anhydrous solvents.

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction from Fungal Mycelia

This protocol is adapted from standard methods for ergosterol extraction and is applicable to this compound.[3][4]

  • Harvest and Dry: Harvest fungal mycelia by filtration. Wash with sterile water, then dry completely (e.g., lyophilize or heat at 80°C). Weigh the dried mycelia.

  • Saponification: To the dried mycelia, add 3-5 mL of 25% alcoholic potassium hydroxide (B78521) solution (prepared in a 3:2 methanol:ethanol mixture).

  • Incubation: Vortex the mixture for 1 minute, then incubate in an 85°C water bath for 1 hour to hydrolyze steryl esters.

  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Add a volume of n-hexane equal to the alcoholic KOH solution. Vortex vigorously for 2 minutes to extract the nonsaponifiable lipids into the hexane (B92381) layer.

  • Phase Separation: Centrifuge briefly (e.g., 5 min at 1000 x g) to achieve clear separation of the upper hexane phase and the lower aqueous/alcoholic phase.

  • Collection: Carefully transfer the upper hexane layer containing the this compound to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 5-7) two more times on the lower phase, pooling all hexane extracts.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. The resulting residue contains the crude sterol fraction.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a general framework based on successful phytosterol separations.[11][13][22]

  • Solvent System Preparation: Prepare a suitable two-phase solvent system. A common system for sterols is heptane:acetonitrile:ethyl acetate (5:5:1, v/v/v) .[11] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

  • Column Preparation: Fill the HSCCC column entirely with the stationary phase (the upper, nonpolar phase in this example).

  • Equilibration: Begin column rotation at the desired speed (e.g., 800-900 rpm). Pump the mobile phase (the lower, polar phase) through the column at a set flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached and the mobile phase elutes from the column outlet.

  • Sample Injection: Dissolve the crude sterol extract from Protocol 1 in a small volume of the solvent system (e.g., 1:1 mixture of upper and lower phase) and inject it into the column through the sample loop.

  • Elution and Fractionation: Continue pumping the mobile phase and collect fractions of the eluent using a fraction collector.

  • Analysis: Analyze the collected fractions by HPLC or TLC to identify which fractions contain the pure this compound.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Final Purification by Solvent Crystallization

This protocol is based on optimal conditions identified for phytosterol esters, which can be adapted for free sterols.[16]

  • Dissolution: Gently heat the purified this compound fraction from Protocol 2 in a minimal amount of a suitable crystallization solvent (e.g., octanoic acid, ethanol, or acetone) until fully dissolved. A solvent-to-product molar ratio of approximately 4:1 can be a starting point.[16]

  • Controlled Cooling: Place the solution in a cooling bath and slowly cool it to the target crystallization temperature (e.g., 0°C) under constant, gentle stirring.

  • Incubation: Hold the mixture at the target temperature for an extended period (e.g., 10 hours) to allow for complete crystal formation.[16]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent. The final product should be a highly pure, crystalline this compound.

Data Presentation

Table 1: Comparison of this compound / Phytosterol Purification Techniques

TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantagesCitations
Silica Gel Chromatography Adsorption>92%Cost-effective, good for initial cleanup.Can have irreversible adsorption, lower resolution for similar isomers.[5]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition>97% to >99%High recovery, no solid support, excellent for separating similar compounds, scalable.Requires specialized equipment, solvent system selection can be complex.[5][11][13]
Solvent Crystallization Differential solubility>98% (can be higher with recrystallization)Excellent for final polishing step, yields high-purity product, scalable.Requires a highly enriched starting material, process optimization is critical.[15][16]
Supercritical Fluid Extraction (SCFE) Solvation in supercritical fluid(Used for extraction, not final purification)High efficiency, no toxic solvents, good for thermolabile compounds.High operational cost and initial investment.[2][5]

Table 2: Optimized Crystallization Parameters for Sterols/Sterol Esters

ParameterOptimized ValueRationaleCitations
Crystallization Solvent Octanoic AcidProvides good separation between sterols and unreacted fatty acids.[16]
Crystallization Temperature 0 °CLow temperature reduces the solubility of the target sterol, promoting precipitation.[16]
Solvent-to-Product Ratio 4:1 (molar ratio)Ensures complete dissolution at higher temperatures while allowing for high recovery upon cooling.[16]
Crystallization Time 10 hoursAllows sufficient time for the formation of well-defined, pure crystals.[16]
Cooling Rate 10 °C / hourSlow, controlled cooling is essential for selective crystallization over rapid precipitation.[8]

Visualizations

Experimental & Logical Workflows

Fecosterol_Purification_Workflow General Workflow for this compound Isolation and Purification cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Fungal or Fecal Sample Lysis Cell Lysis / Grinding Start->Lysis Sapon Saponification (Alcoholic KOH) Lysis->Sapon LLE Liquid-Liquid Extraction (e.g., n-Hexane) Sapon->LLE Evap1 Solvent Evaporation LLE->Evap1 Crude Crude Sterol Extract Evap1->Crude Chrom Primary Purification (e.g., HSCCC) Crude->Chrom Cryst Final Purification (Crystallization) Chrom->Cryst Pure High-Purity this compound Cryst->Pure Analysis QC/Analysis (GC-MS, HPLC) Pure->Analysis Fecosterol_Biosynthesis Key Step in this compound Biosynthesis Pathway Zymosterol Zymosterol This compound This compound Zymosterol->this compound  Erg6 Enzyme  (Sterol C24-methyltransferase)

References

Technical Support Center: Optimizing Fecosterol Production in Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing fecosterol production in yeast strains.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for accumulating this compound in Saccharomyces cerevisiae?

A1: The primary strategy is to block the native ergosterol (B1671047) biosynthesis pathway immediately downstream of this compound. This compound is an intermediate in the ergosterol pathway.[1] The enzyme Erg2 (C-8 sterol isomerase) converts this compound into episterol.[2][3][4] By knocking out the ERG2 gene, the metabolic pathway is halted, leading to the accumulation of this compound.[4][5]

Q2: Which genes are critical in the conversion of this compound to ergosterol?

A2: The conversion of this compound to ergosterol involves a series of enzymatic steps catalyzed by products of the ERG genes. The key non-essential genes downstream of this compound are ERG2, ERG3, ERG5, and ERG4.[6] Disrupting any of these can lead to the accumulation of specific sterol intermediates.[5][7]

Q3: Why is my genetically engineered yeast strain exhibiting poor growth?

A3: Significant alterations to the sterol biosynthesis pathway can compromise the integrity and function of the cell membrane, leading to a growth-fitness trade-off.[3] Ergosterol is essential for maintaining membrane fluidity and function.[8] Its depletion, coupled with the potential toxicity of accumulated free sterols like this compound, can impair cell proliferation.[9][10] Using inducible promoters to separate the growth phase from the production phase can sometimes mitigate this issue.

Q4: What is the role of oxygen in this compound production?

A4: Several enzymatic steps in the late ergosterol pathway are oxygen-dependent.[3][8] Molecular oxygen acts as an electron acceptor for enzymes like Erg1, Erg3, Erg5, and Erg11.[8] Therefore, maintaining adequate aeration during fermentation is crucial for the overall flux through the pathway leading to this compound.[11][12] However, excessive oxygen can lead to oxidative stress and potential degradation of sterols.[13][14]

Troubleshooting Guide

Issue 1: Low or No this compound Production After Genetic Modification

Possible CausesRecommended Solutions
Incomplete or Incorrect Gene Knockout 1. Sequence Verification: Sequence the genomic DNA of the engineered strain at the target locus (ERG2) to confirm the deletion or disruption. 2. PCR Confirmation: Use primers flanking the target gene and internal to the knockout cassette to confirm the genetic modification.
Sub-optimal Fermentation Conditions 1. Media Optimization: Test different carbon (e.g., glucose, ethanol) and nitrogen sources.[15][16] Ensure essential nutrients and cofactors like iron and heme are not limiting, as several Erg enzymes depend on them.[8] 2. Parameter Control: Optimize pH (typically 5.0-6.0), temperature (28-30°C), and aeration to ensure sufficient oxygen supply for the sterol biosynthesis pathway.[15][17][18]
Insufficient Precursor Supply 1. Overexpress Upstream Genes: Enhance the metabolic flux towards sterol synthesis by overexpressing rate-limiting enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1).[19][20] 2. Overexpress Global Regulators: Overexpressing transcriptional factors like a mutated version of Upc2 (Upc2-1) can upregulate multiple ERG genes, increasing overall pathway activity.[19][21]

Issue 2: Accumulation of Incorrect Sterol Intermediates (e.g., Zymosterol (B116435), Lanosterol)

Possible CausesRecommended Solutions
Upstream Bottlenecks The pathway is blocked at a step before this compound formation. For example, a deficiency in Erg6 activity would lead to zymosterol accumulation.[3][8]
Off-Target Genetic Modifications The genetic engineering process may have inadvertently affected other genes in the pathway.

Data Presentation

Table 1: Key Genes and Enzymes in the Late Ergosterol Biosynthesis Pathway (Post-Zymosterol)

GeneEnzymeFunctionSubstrateProduct
ERG6C-24 Sterol MethyltransferaseMethylates the C-24 position.[2][7]ZymosterolThis compound
ERG2C-8 Sterol IsomeraseIsomerizes the C8-C9 double bond to the C7-C8 position.[6]This compoundEpisterol
ERG3C-5 Sterol DesaturaseIntroduces a double bond at the C-5 position.[6]EpisterolErgosta-5,7,24(28)-trienol
ERG5C-22 Sterol DesaturaseIntroduces a double bond at the C-22 position.[6]Ergosta-5,7,24(28)-trienolErgosta-5,7,22,24(28)-tetraenol
ERG4C-24(28) Sterol ReductaseReduces the C24-C28 double bond.[6]Ergosta-5,7,22,24(28)-tetraenolErgosterol

Table 2: Example Impact of Genetic Modification on Sterol Profile in a Squalene-Accumulating Strain

Data adapted from a study involving systematic overexpression of post-squalene pathway genes. The values represent the relative fold change compared to a control strain.

Overexpressed GeneSqualeneLanosterolZymosterolThis compoundEpisterolErgosterolTotal Sterols
Control 1.01.01.01.01.01.01.0
ERG1 0.483.61.31.51.61.31.5
ERG11 0.950.61.62.02.11.71.3
ERG1 + ERG11 0.351.22.93.53.83.23.0
[20]

Table 3: Optimized Fermentation Parameters for High Ergosterol Production

ParameterOptimized ValueReference
Carbon Source Glucose (5-10%)[17][21]
Nitrogen Source Peptone (1%), Yeast Extract (1%)[17]
Temperature 28-30°C[15][17]
pH 5.0 - 6.0[15][17]
Agitation 200 - 600 rpm[17][18]
Inoculum Volume 4 - 10% (v/v)[15][17]
Fermentation Time 30 - 72 hours[15][17]

Experimental Protocols

Protocol 1: Yeast Strain Engineering via CRISPR/Cas9-mediated ERG2 Knockout

  • Design Guide RNA (gRNA): Design a 20-bp gRNA sequence targeting an exon of the ERG2 gene. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM).

  • Design Repair Template: Synthesize a 100-200 bp DNA repair template consisting of two 50-100 bp homology arms flanking the intended deletion site.

  • Plasmid Construction: Clone the gRNA expression cassette into a yeast expression vector containing the Cas9 gene and a selectable marker.

  • Yeast Transformation: Transform the host S. cerevisiae strain with the Cas9/gRNA plasmid and the linear repair template using the lithium acetate/PEG method.

  • Selection and Screening: Plate the transformed cells on selective media. Screen colonies for successful gene knockout via colony PCR using primers that flank the ERG2 locus.

  • Verification: Confirm the deletion by Sanger sequencing the PCR product from positive colonies.

Protocol 2: Fed-Batch Fermentation for this compound Production

  • Seed Culture Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) and incubate at 30°C with shaking (250 rpm) for 24 hours.[21]

  • Bioreactor Setup: Prepare a 5-L bioreactor containing 3 L of optimized fermentation medium (e.g., 5% glucose, 2% corn steep liquor, plus salts and trace metals).[16][22] Sterilize the bioreactor.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.

  • Batch Phase: Run the fermentation in batch mode, maintaining the temperature at 30°C and pH at 5.5 (controlled with NH₄OH or KOH).[18] Maintain dissolved oxygen (DO) above 20% by adjusting agitation and airflow.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate a feeding strategy. Continuously or intermittently feed a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration and avoid ethanol (B145695) accumulation.[21][22]

  • Harvesting: After the desired fermentation time (e.g., 72-120 hours), harvest the cells by centrifugation. Wash the cell pellet with distilled water and store at -80°C or proceed directly to extraction.

Protocol 3: Sterol Extraction and Quantification

  • Cell Lysis and Saponification:

    • Take a known amount of yeast cell pellet (e.g., 100 mg dry weight).

    • Add 2 mL of 10% (w/v) KOH in 80% ethanol.[10]

    • Incubate at 80°C for 1 hour to lyse cells and saponify sterol esters.[9][10]

  • Extraction:

    • Cool the mixture to room temperature.

    • Add 2 mL of n-heptane or petroleum ether and 1 mL of sterile water.[9][10]

    • Vortex vigorously for 3-5 minutes.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.[10]

    • Carefully transfer the upper organic layer (containing the non-saponifiable sterols) to a clean glass tube.

  • Analysis by GC-MS or LC-MS/MS:

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried sterol extract in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Analyze the sample using GC-MS or LC-MS/MS.[23][24]

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.[10][23]

Mandatory Visualizations

Ergosterol_Pathway cluster_pathway Late Ergosterol Biosynthesis Pathway cluster_key Key Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Intermediates Further Intermediates Episterol->Intermediates ERG3 Ergosterol Ergosterol Intermediates->Ergosterol ERG5, ERG4 Accumulation Target Accumulation Block Engineered Block FinalProduct Final Product (Native)

Caption: Pathway for this compound accumulation via ERG2 knockout.

Troubleshooting_Workflow cluster_verification Strain Verification cluster_optimization Process Optimization cluster_engineering Metabolic Re-Engineering start Low this compound Yield verify_geno 1. Confirm Genotype (PCR, Sequencing) start->verify_geno verify_pheno 2. Analyze Full Sterol Profile (GC-MS) verify_geno->verify_pheno Genotype OK eng_up 1. Overexpress Upstream Pathway (tHMG1) verify_geno->eng_up Genotype Incorrect (Re-engineer strain) opt_media 1. Optimize Media (Carbon, Nitrogen, Cofactors) verify_pheno->opt_media Correct Intermediate opt_params 2. Optimize Fermentation (pH, Temp, Aeration) opt_media->opt_params opt_params->eng_up Yield Still Low eng_reg 2. Overexpress Regulators (UPC2-1) eng_up->eng_reg

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow A 1. Strain Design (Target ERG2 for knockout) B 2. Genetic Modification (CRISPR/Cas9) A->B C 3. Strain Verification (PCR & Sequencing) B->C D 4. Fermentation (Optimized Media & Conditions) C->D E 5. Sterol Extraction (Saponification & Solvent Extraction) D->E F 6. Analysis & Quantification (GC-MS / LC-MS/MS) E->F G 7. Data-Driven Optimization F->G G->A Iterate Design

Caption: Experimental workflow for yeast strain optimization.

References

Troubleshooting fecosterol detection and analysis by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of fecosterol by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal extraction method for this compound from fungal or yeast samples?

A1: A common and effective method for total lipid extraction, which includes this compound, is a modified Bligh-Dyer or Folch method using a chloroform (B151607)/methanol (B129727) solvent system. For tissues, homogenization is typically required before extraction. If you are interested in both free sterols and steryl esters, a total lipid extraction is necessary. To analyze only free sterols, a saponification step can be included to hydrolyze the steryl esters. For further purification of the sterol fraction, solid-phase extraction (SPE) is recommended.

Q2: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What could be the cause?

A2: Poor chromatographic performance for underivatized sterols like this compound is common in GC-MS due to the polar hydroxyl group. Derivatization is highly recommended to improve volatility and peak shape. Silylation to form trimethylsilyl (B98337) (TMS) ethers is a standard procedure for sterol analysis by GC-MS.

Q3: My LC-MS analysis of this compound is suffering from significant ion suppression. How can I mitigate this?

A3: Ion suppression is a frequent challenge in LC-MS, especially with electrospray ionization (ESI), where co-eluting matrix components interfere with the ionization of the target analyte. To address this, consider the following:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances from your sample extract.

  • Optimize Chromatography: Adjust your liquid chromatography method to better separate this compound from matrix components. Using a specialized stationary phase, such as a pentafluorophenyl (PFP) column, can enhance the resolution of sterol isomers.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is often better suited for moderately nonpolar compounds like sterols and is generally less susceptible to ion suppression than ESI.

Q4: I am having difficulty distinguishing this compound from its isomers by mass spectrometry. What strategies can I employ?

A4: The co-elution of sterol isomers is a significant analytical challenge. To improve differentiation, you can:

  • Enhance Chromatographic Separation: Optimize your GC or LC method. For LC, consider using a PFP column, which can provide better separation of structurally similar sterols.

  • Utilize Tandem Mass Spectrometry (MS/MS): Even with co-elution, you can use MS/MS with specific multiple reaction monitoring (MRM) transitions for each isomer to achieve selective detection and quantification. While specific transitions for this compound are not widely published, you can determine them by infusing a pure standard and identifying the major product ions.

Q5: How can I prevent the artificial oxidation of this compound during sample preparation?

A5: Ex vivo oxidation is a major concern in sterol analysis. To minimize this, it is crucial to handle samples quickly on ice and under an inert atmosphere (e.g., nitrogen or argon) when possible. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent artificial oxidation. Proper storage of samples at -80°C is essential.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis by mass spectrometry.

Problem Potential Cause Suggested Solution
No or Low this compound Signal Inefficient extraction.Optimize your extraction protocol. Ensure complete cell lysis and sufficient solvent volumes.
Poor ionization efficiency.For LC-MS, switch from ESI to APCI. For GC-MS, ensure complete derivatization.
Instrument sensitivity issues.Check instrument tuning and calibration. Ensure the detector is functioning correctly.
Poor Peak Shape (Tailing or Broadening) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Incomplete derivatization (GC-MS).Optimize derivatization conditions (reagent, temperature, and time).
Inappropriate LC mobile phase.Adjust the mobile phase composition and pH to improve peak shape.
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS or GC-grade solvents and reagents.
Leaks in the MS system.Check for leaks in the gas lines and vacuum system.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Standardize your sample preparation workflow, including precise volume measurements and consistent incubation times.
Instability of derivatized samples (GC-MS).Analyze derivatized samples as soon as possible and store them under appropriate conditions.
Fluctuations in instrument performance.Regularly perform system suitability checks and calibrations.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Fungal Cells

This protocol describes a general method for extracting total lipids, including this compound, from fungal cells.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Harvest fungal cells by centrifugation.

  • Wash the cell pellet with distilled water and re-centrifuge.

  • Add 1 mL of methanol containing BHT (100 µg/mL) to the cell pellet and vortex thoroughly to resuspend.

  • Add 2 mL of chloroform and vortex for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for GC-MS or LC-MS analysis.

Protocol 2: Silylation of Sterols for GC-MS Analysis

This protocol details the derivatization of sterols to their trimethylsilyl (TMS) ethers.

Materials:

  • Dried lipid extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the lipid extract is completely dry.

  • Add 50 µL of pyridine to the dried extract and vortex to dissolve.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

This compound Mass Spectrometry Data

While a publicly available, validated mass spectrum for this compound is not readily found, its fragmentation pattern can be inferred from its structure and the known fragmentation of similar sterols.

Expected GC-MS (as TMS ether) Fragmentation: this compound has a molecular weight of 398.7 g/mol . As a TMS ether, the molecular ion (M+) would be at m/z 470. Key fragments would likely arise from the loss of the TMS group and cleavage of the side chain.

Expected LC-MS/MS Fragmentation: In APCI-MS, sterols typically lose a water molecule, so the precursor ion for this compound would be [M+H-H₂O]⁺ at m/z 381.3. Tandem MS (MS/MS) would then fragment this precursor. Based on data for the isomeric 24-methylenecholesterol, a collision energy of 25-30 V can be a good starting point for method development.

Visualizations

Ergosterol (B1671047) Biosynthesis Pathway

The following diagram illustrates the position of this compound as a key intermediate in the ergosterol biosynthesis pathway, which is a critical metabolic pathway in fungi.

Ergosterol_Biosynthesis cluster_main Ergosterol Biosynthesis Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps This compound This compound Zymosterol->this compound ERG6 (Sterol C24-methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C-8 sterol isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in this compound mass spectrometry analysis.

Troubleshooting_Workflow Start Start Analysis Problem Problem Detected? (e.g., No Peak, Poor Shape) Start->Problem CheckSamplePrep Review Sample Preparation - Extraction Efficiency - Derivatization (GC) - Cleanup (LC) Problem->CheckSamplePrep Yes Resolved Problem Resolved Problem->Resolved No CheckSamplePrep->Problem Issue Persists CheckInstrument Verify Instrument Performance - Tuning & Calibration - Source Cleanliness - Leaks CheckSamplePrep->CheckInstrument Sample Prep OK Consult Consult Senior Scientist or Instrument Specialist CheckSamplePrep->Consult CheckInstrument->Problem Issue Persists CheckMethod Optimize MS Method - Ionization Mode (LC) - Collision Energy (MS/MS) - Chromatography CheckInstrument->CheckMethod Instrument OK CheckInstrument->Consult CheckMethod->Problem Issue Persists CheckMethod->Resolved Improvement Seen CheckMethod->Consult

Caption: A logical workflow for troubleshooting this compound MS analysis.

Addressing interference in fecosterol quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fecosterol quantification assays.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, analysis, and data interpretation in this compound quantification.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram

  • Question: My chromatogram shows significant peak tailing or fronting for this compound. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue in both Gas Chromatography (GC) and Liquid Chromatography (LC). The causes can be categorized into issues with the sample, the chromatography system, or the column.

    Potential CauseRecommended Solution
    Sample-Related
    Sample OverloadReduce the injection volume or dilute the sample.
    Incomplete Derivatization (GC)Optimize the derivatization reaction time and temperature. Ensure derivatization agents are fresh.
    Sample DegradationCheck the integrity of your sample. Ensure proper storage and handling to prevent degradation.
    System-Related
    Active Sites in Injector Liner (GC)Clean or replace the inlet liner. Using an inert liner can also help.
    Column ContaminationFlush the column. If contamination is severe, the column may need to be replaced.
    Improper Column InstallationReinstall the column, ensuring a proper seal and insertion depth to avoid dead volume.[1]
    Method-Related
    Inappropriate Mobile Phase (LC)Ensure the mobile phase pH and composition are optimized for your column and analyte.
    Incorrect Initial Temperature (GC)For splitless injections, a high initial column temperature can cause issues. Try lowering the initial temperature.

Issue 2: Inaccurate Quantification due to Isomeric Interference

  • Question: I suspect that other sterol isomers are co-eluting with this compound, leading to inaccurate quantification. How can I resolve this?

  • Answer: Isomeric interference is a significant challenge in sterol analysis due to the high structural similarity of these compounds. This compound is an intermediate in the ergosterol (B1671047) biosynthesis pathway, and other sterols in this pathway can interfere with its quantification.[2] A notable interfering isomer, particularly in the context of azole drug resistance studies, is 14α-methyl this compound.[3]

    StrategyDetailed Approach
    Chromatographic Optimization Employ specialized stationary phases, such as pentafluorophenyl (PFP) columns, which can enhance the resolution of structurally similar compounds.[4] Optimize the mobile phase composition, flow rate, and column temperature to improve separation.
    Tandem Mass Spectrometry (MS/MS) Develop a Multiple Reaction Monitoring (MRM) method with unique precursor-product ion transitions for this compound and its potential interfering isomers. This allows for specific quantification even with partial co-elution.[5]
    Derivatization (GC-MS) Chemical derivatization can alter the chromatographic behavior of sterols, potentially improving separation. It can also introduce specific fragmentation patterns that aid in isomer identification.[5]

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

  • Question: My quantitative results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate this?

  • Answer: Matrix effects occur when components in the sample other than the analyte interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the signal.[6][7][8]

    Mitigation StrategyDescription
    Improve Sample Cleanup Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[3][9]
    Use a Matrix-Matched Calibration Curve Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.
    Employ Stable Isotope-Labeled Internal Standards The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected by the matrix in the same way as the analyte.
    Dilute the Sample A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for GC-MS analysis of this compound?

A1: Derivatization is a critical step in the GC-MS analysis of sterols for several reasons:

  • Increased Volatility: Sterols like this compound are not inherently volatile, and derivatization makes them suitable for analysis in the gas phase.[5]

  • Improved Thermal Stability: It prevents the degradation of the sterol at the high temperatures used in the GC injector and column.[5][10]

  • Enhanced Ionization and Fragmentation: Derivatization can improve ionization efficiency and lead to more specific fragmentation patterns in the mass spectrometer, resulting in better sensitivity and specificity.[2][10]

Q2: What are some common sources of contamination in this compound analysis?

A2: Contamination can be introduced at various stages of the analytical process. Common sources include:

  • Sample Collection and Handling: Ensure clean collection tools and storage containers.

  • Solvents and Reagents: Use high-purity solvents and reagents. Contaminants can leach from plastic containers.

  • GC/LC System: Contamination can build up in the injector, column, and detector over time. Regular maintenance and cleaning are essential.[11]

Q3: How can I prevent the artificial oxidation of this compound during sample preparation?

A3: Ex vivo oxidation is a major concern as it can create oxysterols that interfere with the analysis.[4] To minimize this:

  • Handle samples quickly and on ice.

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent.[4]

  • Store samples at -80°C to prevent degradation.

Experimental Protocols

Protocol 1: Fungal Sterol Extraction and Saponification

This protocol is a general method for extracting sterols from fungal biomass.

  • Harvest and Lyophilize Fungal Mycelia: Grow the fungal culture, harvest the mycelia by filtration, and lyophilize to a constant dry weight.

  • Saponification:

    • To the dried mycelia, add a solution of 25% alcoholic potassium hydroxide (B78521) (25g KOH in 35mL sterile distilled water, brought to 100mL with ethanol).[12]

    • Vortex the mixture for 1 minute.

    • Incubate in an 85°C water bath for 1 hour to hydrolyze steryl esters.[12]

    • Allow the tubes to cool to room temperature.

  • Extraction:

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane to the cooled mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including this compound.[12]

    • Centrifuge to separate the phases.

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of n-heptane and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the n-heptane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for either GC-MS (after derivatization) or LC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

  • To the dried sterol extract, add 100 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1 v/v).[13]

  • Seal the vial and heat at 100°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[13]

  • Cool the sample to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Analysis

  • Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[13]

  • Injector Temperature: 280°C.[13]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp to 320°C at 20°C/min, hold for 12 minutes.[13]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode for initial identification or Selected Ion Monitoring (SIM)/MRM for targeted quantification.

Protocol 4: LC-MS/MS Analysis

  • Column: A pentafluorophenyl (PFP) stationary phase column is recommended for better separation of sterol isomers.[1]

  • Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid is commonly used. For example:

    • Solvent A: 70% Methanol, 30% Water, 0.1% Formic Acid.

    • Solvent B: 90% Isopropanol, 10% Methanol, 0.1% Formic Acid.[8][9]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for sterols.

  • Mass Analyzer: Tandem mass spectrometry (MS/MS) operating in MRM mode for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing fungal_culture Fungal Culture harvesting Harvesting & Lyophilization fungal_culture->harvesting saponification Saponification (Alkaline Hydrolysis) harvesting->saponification extraction Liquid-Liquid Extraction (e.g., with n-heptane) saponification->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (for GC-MS) reconstitution->derivatization lc_ms LC-MS/MS Analysis reconstitution->lc_ms Direct Analysis gc_ms GC-MS Analysis derivatization->gc_ms data_acquisition Data Acquisition (Chromatograms & Spectra) gc_ms->data_acquisition lc_ms->data_acquisition quantification Quantification (Peak Integration) data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

ergosterol_pathway Ergosterol Biosynthesis Pathway (Late Stages) Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps This compound This compound Zymosterol->this compound Episterol Episterol This compound->Episterol ERG2 (C-8 sterol isomerase) Ergosterol Ergosterol Episterol->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

References

Improving the stability of fecosterol during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of fecosterol during extraction and storage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sterol intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and certain lichens.[1][2][3] Its stability is crucial for accurate quantification in metabolic studies, for its use as a biomarker, and in the development of antifungal agents that target the ergosterol pathway.[4] Degradation of this compound can lead to underestimation of its concentration and the formation of interfering byproducts.

Q2: What are the main factors that cause this compound degradation?

Like other sterols, this compound is susceptible to degradation due to several factors, including:

  • Heat: High temperatures during extraction and storage can accelerate degradation.[5]

  • Oxygen: Exposure to oxygen can lead to oxidation of the sterol molecule.[5]

  • Light: UV radiation can induce photo-oxidation.[5]

  • pH: Extreme pH conditions can affect stability.

  • Metal ions: Certain metal ions can catalyze oxidation reactions.[5]

Q3: How can I minimize this compound degradation during extraction?

To minimize degradation during extraction, consider the following:

  • Use milder extraction techniques: Methods like Soxhlet extraction that use high temperatures for prolonged periods can cause significant degradation.[6] Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are generally faster and operate at lower temperatures.

  • Incorporate antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (B72186) to the extraction solvent can prevent oxidation.

  • Work under inert atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Protect from light: Use amber glassware or cover your glassware with aluminum foil to protect the sample from light.

Q4: What are the recommended storage conditions for this compound samples and standards?

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below.[5]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Container: Use amber glass vials with Teflon-lined caps (B75204) to prevent photo-oxidation and leaching of impurities.

  • Solvent: If stored in solution, use a high-purity, deoxygenated solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and analysis.

Problem Potential Cause(s) Troubleshooting Steps
Low this compound Recovery 1. Incomplete Saponification: this compound may be present in its esterified form, which is not efficiently extracted by organic solvents.- Ensure complete saponification by using an adequate concentration of alcoholic KOH (e.g., 2M) and sufficient heating time (e.g., 1 hour at 80°C).[7]
2. Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound.- Use non-polar solvents like n-hexane or petroleum ether for extraction after saponification.[7] - Perform multiple extractions (2-3 times) and pool the organic phases to maximize recovery.
3. Analyte Degradation: this compound may have degraded during sample processing due to heat, light, or oxidation.- Add an antioxidant (e.g., BHT) to the saponification and extraction solvents. - Minimize exposure to high temperatures and light throughout the process. - Work under an inert atmosphere if possible.
Inconsistent Results 1. Sample Heterogeneity: The sample may not be homogenous, leading to variations in this compound concentration between aliquots.- Thoroughly homogenize the initial sample before taking aliquots for extraction.
2. Variable Degradation: Inconsistent exposure to light, oxygen, or heat during the processing of different samples.- Standardize the entire workflow to ensure all samples are processed under identical conditions.
3. Instrumental Variability: Fluctuations in the performance of the analytical instrument (e.g., GC or HPLC).- Run quality control standards at regular intervals to monitor instrument performance. - Use an internal standard to correct for variations in injection volume and detector response.
Presence of Unexpected Peaks in Chromatogram 1. Degradation Products: The unexpected peaks could be oxidation or degradation products of this compound.- Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. - Optimize extraction and storage conditions to minimize degradation.
2. Contaminants: Contamination from solvents, glassware, or the sample matrix.- Use high-purity solvents and thoroughly clean all glassware. - Run a solvent blank to identify any contaminant peaks.

Quantitative Data Summary

The stability of sterols is highly dependent on the storage conditions. While specific quantitative data for this compound is limited, the following table, based on data for related sterols like ergosterol, provides an estimate of degradation under different conditions.

Sterol Storage Condition Duration Approximate Loss (%) Reference
Ergosterol4°C in amber vial60 days< 10%[8]
Ergosterol20°C in amber vial60 days~20%[8]
Ergosterol20°C in clear vial (exposed to light)60 days> 40%[8]
Phytosterols90°C heating15 min~60%[9]

Note: This data should be used for estimation purposes. It is highly recommended to perform a stability study specific to your this compound samples and storage conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Yeast

This protocol is adapted from methods for extracting sterols from yeast.[1][7]

Materials:

  • Yeast cell pellet

  • 2M Ethanolic Potassium Hydroxide (KOH)

  • n-Hexane or Petroleum Ether (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass screw-cap tubes with Teflon liners

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest Cells: Harvest yeast cells by centrifugation and wash the pellet twice with sterile distilled water.

  • Saponification:

    • To the cell pellet in a glass screw-cap tube, add 5 mL of 2M ethanolic KOH containing 0.1% BHT.

    • Vortex vigorously for 1 minute to resuspend the cells.

    • Incubate in a water bath at 80°C for 1 hour with occasional vortexing.

  • Extraction:

    • Cool the tubes on ice.

    • Add 3 mL of n-hexane (or petroleum ether) and 1 mL of distilled water.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step (step 3) two more times with fresh n-hexane, pooling the organic layers.

  • Drying and Evaporation:

    • Dry the pooled organic extract over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., ethanol, isopropanol) for analysis.

    • If not for immediate analysis, flush the tube with nitrogen, cap tightly, and store at -20°C or below in the dark.

Visualizations

Ergosterol Biosynthesis Pathway

This diagram illustrates the position of this compound as a key intermediate in the ergosterol biosynthesis pathway in yeast.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5, ERG4

Caption: Simplified Ergosterol Biosynthesis Pathway in Yeast.

Putative this compound Degradation Pathway

This diagram shows a putative oxidation pathway for this compound, leading to the formation of various oxidation products. The primary sites of oxidation are the double bonds.

Fecosterol_Degradation This compound This compound Oxidation Oxidation (Heat, Light, O₂) This compound->Oxidation Epoxides Epoxides Oxidation->Epoxides Ketones Ketones Oxidation->Ketones Hydroxylated_Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated_Derivatives

Caption: Putative Oxidative Degradation of this compound.

Troubleshooting Workflow for Low this compound Recovery

This workflow provides a logical sequence of steps to diagnose and resolve issues of low this compound recovery.

Troubleshooting_Workflow Start Start: Low this compound Recovery Check_Saponification Check Saponification Efficiency Start->Check_Saponification Incomplete Incomplete Saponification Check_Saponification->Incomplete No Complete Saponification Complete Check_Saponification->Complete Yes Optimize_Extraction Optimize Extraction Protocol Suboptimal_Solvent Suboptimal Solvent/Volume Optimize_Extraction->Suboptimal_Solvent No Optimal_Extraction Extraction is Optimal Optimize_Extraction->Optimal_Extraction Yes Assess_Degradation Assess for Degradation Degradation_Suspected Degradation Suspected Assess_Degradation->Degradation_Suspected Yes No_Degradation No Obvious Degradation Assess_Degradation->No_Degradation No Increase_KOH_Time Increase KOH conc./time/temp Incomplete->Increase_KOH_Time Complete->Optimize_Extraction Use_Hexane_Repeat Use Hexane/Petroleum Ether Repeat Extractions Suboptimal_Solvent->Use_Hexane_Repeat Optimal_Extraction->Assess_Degradation Add_Antioxidant Add Antioxidant Protect from Light/Heat Degradation_Suspected->Add_Antioxidant Check_Instrument Check Instrument Performance No_Degradation->Check_Instrument Increase_KOH_Time->Optimize_Extraction Use_Hexane_Repeat->Assess_Degradation Add_Antioxidant->Check_Instrument End End: Recovery Improved Check_Instrument->End

Caption: Troubleshooting Low this compound Recovery.

References

Technical Support Center: Enhancing Fecosterol Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of fecosterol from other structurally similar sterols.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from other sterols?

This compound shares a high degree of structural similarity with other sterols, such as ergosterol (B1671047) and zymosterol. These molecules often have the same mass and similar physicochemical properties, leading to overlapping retention times in standard chromatographic systems.[1] The primary challenge lies in exploiting the subtle differences in their structures, such as the position of double bonds, to achieve separation.

Q2: What are the primary chromatographic techniques for this compound analysis?

The most common and effective techniques for separating this compound and other sterols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Supercritical Fluid Chromatography (SFC) is also an emerging technique offering unique selectivity.[2][3][4] For separating sterols based on the number and position of double bonds, Argentation Chromatography can be particularly effective.[5][6][7][8]

Q3: Is derivatization necessary for this compound analysis?

For GC-MS analysis, derivatization is highly recommended.[9][10][11] Derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the polar hydroxyl group of sterols into less polar trimethylsilyl (B98337) (TMS) ethers. This increases their volatility and thermal stability, resulting in improved peak shape and resolution.[9][10][11] For HPLC analysis, derivatization is not always necessary but can be employed to enhance detection for UV or fluorescence detectors.

Q4: What is argentation chromatography and how can it help in this compound separation?

Argentation chromatography utilizes a stationary phase impregnated with silver ions (silver nitrate).[5][6][7] The silver ions interact with the π-electrons of the double bonds in sterols, forming reversible complexes.[5][7] The strength of this interaction depends on the number and position of the double bonds, allowing for the separation of sterols that are otherwise difficult to resolve, such as isomers with different double bond locations.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution and Co-elution of this compound with Other Sterols in HPLC

Possible Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate stationary phase.

  • Inadequate temperature control.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Selection: Altering the organic solvent (e.g., switching between acetonitrile (B52724) and methanol) can change selectivity.

    • Gradient Elution: Employ a shallow gradient to increase the separation window between closely eluting peaks.

    • Additives: The addition of small amounts of acid (e.g., formic acid) can improve peak shape.

  • Select an Appropriate Stationary Phase:

    • C18 and C30 Columns: While C18 columns are common, C30 columns can offer better shape selectivity for sterol isomers.

    • Phenyl-Hexyl and Pentafluorophenyl (PFP) Phases: These stationary phases introduce different separation mechanisms, such as π-π interactions, which can be beneficial for resolving structurally similar sterols.[12]

  • Control Column Temperature:

    • Systematically vary the column temperature in small increments (e.g., 5°C). Lower temperatures can sometimes improve resolution, though this may increase analysis time.

Issue 2: Peak Tailing of this compound in GC-MS

Possible Causes:

  • Active sites in the GC system (liner, column, or detector).

  • Incomplete derivatization.

Troubleshooting Steps:

  • Deactivate the GC System:

    • Use a deactivated inlet liner and replace it regularly.

    • Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Optimize Derivatization:

    • Ensure the derivatization reaction goes to completion by optimizing the reagent concentration, temperature, and reaction time.

    • Use fresh, high-quality derivatizing reagents.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance metrics for sterol separations. Note that specific values for this compound may vary depending on the exact experimental setup.

Table 1: HPLC Stationary Phase Comparison for Sterol Separation

Stationary PhaseSeparation PrincipleAdvantages for Sterol Separation
C18 Reversed-phase (hydrophobic interactions)Widely available, good general-purpose separation.[8][13][14]
C30 Reversed-phase (enhanced shape selectivity)Improved resolution of structurally similar isomers.
Phenyl-Hexyl Reversed-phase with π-π interactionsAlternative selectivity for unsaturated sterols.
PFP Reversed-phase with multiple interaction modesCan provide unique selectivity for closely related isomers.[12]

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleDerivatizationTypical ResolutionThroughput
HPLC-UV/MS Partitioning between liquid mobile and solid stationary phasesNot always requiredGood to ExcellentModerate to High
GC-MS Partitioning between gaseous mobile and liquid/solid stationary phasesRequired (e.g., silylation)[9][10][11]ExcellentHigh
SFC-MS Partitioning between supercritical fluid mobile and solid stationary phasesNot always requiredExcellentHigh[2][3][4]
Argentation TLC/HPLC Complexation of double bonds with silver ionsNot requiredExcellent for isomers with different unsaturation[5][6][7]Low to Moderate

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Other Fungal Sterols

1. Sample Preparation (Yeast Culture):

  • Harvest yeast cells by centrifugation.
  • Wash the cell pellet with sterile distilled water.
  • Perform saponification by adding alcoholic potassium hydroxide (B78521) and heating. This step hydrolyzes steryl esters to release free sterols.
  • Extract the non-saponifiable lipids (including this compound) with an organic solvent like n-hexane or petroleum ether.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried lipid extract in the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
  • Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile and water. A typical starting condition could be 90:10 methanol:water.[13]
  • Flow Rate: 1.0 mL/min.[13]
  • Column Temperature: 30°C.
  • Detection: UV detector at 282 nm (for ergosterol and other conjugated diene sterols) and 245 nm (for this compound and other isolated double bond sterols).

Protocol 2: GC-MS Analysis of this compound and Other Fungal Sterols

1. Sample Preparation and Derivatization:

  • Follow the sample preparation steps 1-5 from the HPLC protocol.
  • To the dried lipid extract, add a derivatizing agent such as BSTFA with 1% TMCS in pyridine.
  • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

2. GC-MS Conditions:

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the sterols.
  • Injector Temperature: 250-280°C.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Yeast_Culture Yeast Culture Saponification Saponification Yeast_Culture->Saponification Harvest & Wash Lipid_Extraction Lipid Extraction Saponification->Lipid_Extraction KOH/Ethanol Evaporation Evaporation Lipid_Extraction->Evaporation n-Hexane Reconstitution Reconstitution Evaporation->Reconstitution Nitrogen Stream HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Mobile Phase C18_Column C18 Column HPLC_Injection->C18_Column UV_Detection UV Detection C18_Column->UV_Detection Gradient Elution Data_Analysis Data Analysis UV_Detection->Data_Analysis Chromatogram

Caption: HPLC experimental workflow for this compound analysis.

Troubleshooting_Resolution Start Poor this compound Resolution Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Isocratic or Gradient? Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Unsuccessful Resolution_Improved Resolution Improved Optimize_Mobile_Phase->Resolution_Improved Successful Adjust_Temperature Adjust Temperature Change_Stationary_Phase->Adjust_Temperature Unsuccessful Change_Stationary_Phase->Resolution_Improved Successful Consider_Alternative_Technique Consider Alternative Technique (SFC, Argentation) Adjust_Temperature->Consider_Alternative_Technique Unsuccessful Adjust_Temperature->Resolution_Improved Successful Consider_Alternative_Technique->Resolution_Improved Successful

Caption: Troubleshooting workflow for poor this compound resolution.

References

Technical Support Center: Method Development for Resolving Fecosterol and Episterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of the sterol isomers, fecosterol and episterol (B45613).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and episterol challenging?

A1: The primary challenge in separating this compound and episterol lies in their high degree of structural similarity. As isomers, they share the same molecular weight and similar physicochemical properties, leading to very close retention times in typical chromatographic systems. This makes their resolution difficult with standard methods.

Q2: What are the recommended analytical techniques for resolving this compound and episterol?

A2: The most effective techniques for separating this compound and episterol are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Q3: Is derivatization necessary for the analysis of this compound and episterol?

A3: For GC analysis, derivatization is highly recommended. Silylation, typically forming trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of the sterols, leading to improved peak shape and resolution. For HPLC analysis, derivatization is generally not required unless a specific type of detector that requires a tag (e.g., a fluorescent tag for a fluorescence detector) is being used.

Q4: What type of HPLC column is best suited for separating this compound and episterol?

A4: While standard C18 columns can be used, specialized stationary phases often provide better resolution for sterol isomers. Phenyl-hexyl or pentafluorophenyl (PFP) columns are recommended as they offer different separation mechanisms, such as π-π interactions, which can enhance the separation of structurally similar compounds like this compound and episterol.[1] C30 columns can also offer improved shape selectivity.[1]

Q5: What are the key considerations for mobile phase optimization in HPLC?

A5: The choice of organic modifier is critical. Methanol is often preferred over acetonitrile (B52724) as it can enhance π-π interactions with phenyl-based stationary phases, potentially improving selectivity.[2][3] A shallow gradient elution, starting with a higher percentage of the aqueous phase and slowly increasing the organic modifier, is often necessary to resolve closely eluting isomers.[1] The addition of small amounts of an acid, like formic acid, can improve peak shape.

Q6: How does temperature affect the GC separation of sterol isomers?

A6: Column temperature is a critical parameter in GC that directly impacts retention time and resolution.[4][5] Lowering the oven temperature generally increases retention times and can improve the resolution of closely eluting peaks.[4] However, this also leads to longer analysis times. A temperature gradient program is often employed to achieve a balance between resolution and run time.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Suboptimal mobile phase composition.- Try switching the organic modifier (e.g., from acetonitrile to methanol).- Implement a shallower gradient to increase the separation window.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.
Inadequate column chemistry.- Switch from a standard C18 column to a phenyl-hexyl or PFP column to introduce different selectivity mechanisms.[1]- Consider using a longer column or a column with a smaller particle size to increase efficiency.
Column temperature not optimized.- Systematically vary the column temperature in small increments (e.g., 5°C) to find the optimal balance between resolution and analysis time.
Peak Splitting Sample solvent is too strong.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6]
Column void or contamination.- If all peaks are splitting, it may indicate a column void or a blocked frit.[7] Try back-flushing the column or replace it if the problem persists.
Co-elution of an interfering compound.- Inject a smaller sample volume to see if the peak shape improves. If two distinct peaks appear, it indicates co-elution, and the method needs further optimization.[7]
GC-MS Troubleshooting
Issue Potential Cause Suggested Solution
Poor Resolution / Peak Tailing Active sites in the GC system.- Use a deactivated inlet liner and change it regularly.- Ensure the GC column is properly conditioned according to the manufacturer's instructions.[8]
Incomplete derivatization.- Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[8]
Suboptimal temperature program.- Lower the initial oven temperature or decrease the ramp rate to improve the separation of early-eluting isomers.
Ghost Peaks Contamination in the injection port or column.- Clean the injection port and replace the liner and septum.- Trim a small portion (e.g., 10-20 cm) from the front of the GC column.[9]
Carryover from previous injections.- Run a solvent blank to confirm carryover.- Increase the final oven temperature and hold time of the GC method to ensure all compounds elute.[10]
Contaminated carrier gas or gas lines.- Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly.[11]

Quantitative Data Summary

Due to the high structural similarity of this compound and episterol, achieving baseline separation can be challenging. The following table summarizes expected performance characteristics for different analytical approaches. Actual retention times and resolution will vary depending on the specific instrument, column, and experimental conditions.

Analytical Method Stationary Phase Expected Retention Time Difference Expected Resolution (Rs) Key Advantages
HPLC-UV/MS C18Very Small< 1.0 (often co-elute)Widely available, good for quantification.
HPLC-UV/MS Phenyl-HexylSmall but often resolvable> 1.0 (with optimized conditions)Enhanced selectivity for isomers due to π-π interactions.[2][3][12]
GC-MS (TMS derivatives) Mid-polarity (e.g., 5% phenyl-methylpolysiloxane)Small but resolvable> 1.5 (with optimized temperature program)High efficiency and sensitivity, provides structural information from mass spectra.

Experimental Protocols

Detailed Methodology 1: GC-MS Analysis of this compound and Episterol

This protocol outlines the analysis of this compound and episterol using gas chromatography-mass spectrometry after trimethylsilyl (TMS) derivatization.

1. Sample Preparation (Saponification and Extraction): a. To a known amount of sample (e.g., fungal biomass), add a solution of 2 M potassium hydroxide (B78521) in 90% ethanol. b. Heat the mixture at 80°C for 1 hour to saponify the lipids. c. After cooling, add an equal volume of water and extract the unsaponifiable lipids three times with n-hexane. d. Pool the hexane (B92381) extracts and wash with water until the aqueous layer is neutral. e. Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation): a. To the dried lipid extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13] b. Add 50 µL of anhydrous pyridine (B92270) to catalyze the reaction, especially for sterically hindered hydroxyl groups.[13] c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes.

    • Ramp to 280°C at 5°C/minute.

    • Hold at 280°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for TMS-derivatized this compound and episterol.

Detailed Methodology 2: HPLC-MS Analysis of this compound and Episterol

This protocol describes the separation of underivatized this compound and episterol using high-performance liquid chromatography coupled with mass spectrometry.

1. Sample Preparation (Extraction): a. Extract total lipids from the sample using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water. b. After phase separation, collect the lower organic layer containing the lipids. c. Evaporate the solvent under a stream of nitrogen. d. Reconstitute the dried lipid extract in the initial mobile phase for HPLC analysis.

2. HPLC-MS Parameters:

  • HPLC Column: A phenyl-hexyl column (e.g., 150 mm x 2.1 mm ID, 2.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start with 80% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detector:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Range: m/z 300-500.

    • For targeted analysis, use Selected Ion Monitoring (SIM) for the [M+H-H₂O]⁺ ions of this compound and episterol.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Fungal Biomass saponification Saponification (KOH in Ethanol) sample->saponification extraction Hexane Extraction saponification->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (BSTFA + TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing gcms->data

GC-MS Experimental Workflow

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplcms HPLC-MS Analysis reconstitution->hplcms data Data Processing hplcms->data ergosterol_biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 Intermediates Intermediates Episterol->Intermediates ERG3 Ergosterol Ergosterol Intermediates->Ergosterol ERG5, ERG4

References

Optimizing saponification conditions for fecosterol release from esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing saponification conditions for the release of fecosterol from its esterified form. Find answers to frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of saponifying this compound esters?

Saponification is a crucial sample preparation step to hydrolyze sterol esters, releasing the free sterol (in this case, this compound) from fatty acid chains. This is essential for the accurate quantification of total this compound, as many analytical techniques cannot directly measure the esterified form. The process uses a strong alkali, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to break the ester bond.[1][2]

Q2: What are the typical starting conditions for saponification of sterol esters?

A common starting point for the saponification of sterol esters involves dissolving the sample in an alcoholic solution of potassium hydroxide (KOH) and heating the mixture.[1][3] For instance, a sample can be treated with 2 M KOH in ethanol (B145695)/water (80/20 v/v) and boiled for a set period.[4] Another approach is to use methanolic KOH and reflux the mixture.[1] The reaction is typically followed by an extraction step to isolate the unsaponifiable matter, which contains the free sterols.[5][6]

Q3: Which parameters are most critical for optimizing this compound release?

The key parameters to optimize for efficient saponification and minimal degradation of this compound include:

  • Alkali Concentration: The concentration of NaOH or KOH is crucial. Higher concentrations can speed up the reaction but may also increase the risk of sterol degradation.[7]

  • Temperature: Saponification can be performed at room temperature or under reflux.[1] Higher temperatures accelerate the hydrolysis of esters but can also lead to the degradation of heat-sensitive compounds like sterols.[5][8] Cold saponification is often recommended for labile sterols to prevent artifact formation.[6]

  • Reaction Time: The duration of the saponification reaction needs to be sufficient for complete hydrolysis. However, prolonged reaction times, especially at high temperatures, can increase the degradation of the target sterol.[9]

  • Solvent System: Alcoholic solvents like methanol (B129727) or ethanol are commonly used because they can dissolve both the esters and the alkali hydroxides.[1] The addition of water can also facilitate the solubilization of the hydroxides.[1]

Q4: Is this compound susceptible to degradation during saponification?

Yes, like other sterols, this compound can be susceptible to degradation under harsh saponification conditions, particularly at high temperatures and extreme alkali concentrations.[6][8] It is important to carefully control the reaction conditions to minimize degradation and the formation of artifacts.[8] For sensitive sterols, "cold saponification" (e.g., at room temperature for a longer duration) is often preferred to minimize degradation.[6]

Q5: What are the recommended methods for extracting and quantifying this compound after saponification?

After saponification, the unsaponifiable fraction containing the free this compound is typically extracted using a nonpolar solvent such as hexane, diethyl ether, or chloroform.[6] To maximize recovery, the extraction is often repeated multiple times.[6]

For quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.[5]

  • HPLC: Often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), HPLC is a widely used method. C18 columns are frequently favored for the separation of sterols.[5] LC-MS/MS offers high sensitivity and selectivity.[3][10]

  • GC: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is another powerful technique for sterol analysis.[5] Samples often require derivatization before GC analysis.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield / Incomplete Saponification Insufficient reaction time or temperature.Increase the reaction time or temperature incrementally. Monitor for degradation. A study on cholesterol esters showed that even after 18 hours, only about 50% was hydrolyzed, indicating that longer times may be needed for some esters.[9]
Low alkali concentration.Increase the concentration of KOH or NaOH. Ensure an excess of hydroxide is used.[1]
Poor sample solubility.Ensure the sample is fully dissolved in the alcoholic solvent before and during the reaction. Consider using a different solvent system or increasing the solvent volume.
This compound Degradation (Presence of unknown peaks in chromatogram) Reaction temperature is too high.Switch to a "cold saponification" method, performing the reaction at room temperature for a longer duration (e.g., 18 hours).[8] One study indicated that cholesterol was heat-labile at 45°C with 1M KOH.[8]
Alkali concentration is too high.Reduce the alkali concentration while ensuring it is still in excess for complete hydrolysis.
Prolonged exposure to heat.Reduce the saponification time. Microwave-assisted saponification can sometimes reduce reaction times significantly.[4][11]
Poor Extraction of this compound Incorrect solvent polarity.Use a nonpolar solvent like n-hexane or diethyl ether for extraction.[6]
Insufficient number of extractions.Repeat the liquid-liquid extraction step multiple times (e.g., 3 times) to ensure complete transfer of the unsaponifiable fraction to the organic phase.[1][4]
Emulsion formation during extraction.Add a saturated solution of sodium chloride to the aqueous layer to help break the emulsion.
Interference from Other Unsaponifiable Compounds Co-extraction of other lipids.The unsaponifiable fraction will contain all alkali-stable lipids. Further purification using techniques like Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) may be necessary before final analysis.[4]

Quantitative Data Summary

The stability of sterols during saponification is critical for accurate quantification. The following table summarizes data on the stability of cholesterol and β-sitosterol under various saponification conditions, which can serve as a useful reference for optimizing this compound saponification.

Saponification ConditionRelative Recovery of Cholesterol (%)Relative Recovery of β-Sitosterol (%)Reference
1 M methanolic KOH for 18 h at 24°C (Control)100100[8]
1 M methanolic KOH for 18 h at 37°C≥100~100[8]
1 M methanolic KOH for 3 h at 45°C73Not Reported[8]
3.6 M methanolic KOH for 3 h at 24°C≥100Not Reported[8]

Note: Data is based on a study of cholesterol and β-sitosterol stability and may not be directly transferable to this compound, but it provides a good indication of how temperature and alkali concentration can affect sterol recovery.[8]

Experimental Protocols

Protocol 1: Standard Hot Saponification

This protocol is a general procedure for the saponification of sterol esters under reflux conditions.

  • Sample Preparation: Weigh an appropriate amount of the sample containing this compound esters into a round-bottom flask.

  • Internal Standard: Add an internal standard (e.g., α-cholestanol) to the flask to correct for procedural losses.[4]

  • Saponification Solution: Prepare a solution of 2 M KOH in 80% ethanol.[4]

  • Reaction: Add 50 mL of the saponification solution to the flask for every 5g of sample.[4] Attach a condenser and reflux the mixture by heating in a water bath for 60-90 minutes.

  • Cooling: After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature.

  • Extraction: Transfer the cooled solution to a separatory funnel. Add 50 mL of distilled water.[4] Extract the unsaponifiable matter by adding a nonpolar solvent (e.g., 80 mL of diethyl ether) and shaking vigorously.[4] Allow the layers to separate.

  • Repeat Extraction: Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with additional portions of the nonpolar solvent.[4]

  • Washing: Combine the organic extracts and wash them with distilled water until the washings are neutral (as indicated by phenolphthalein).

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Solvent Evaporation: Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the unsaponifiable fraction containing the free this compound.

  • Analysis: Re-dissolve the residue in a suitable solvent for analysis by HPLC or GC.

Protocol 2: Cold Saponification

This protocol is recommended for this compound esters that may be sensitive to heat-induced degradation.

  • Sample Preparation: Weigh the sample into a screw-cap tube or flask.

  • Internal Standard: Add an internal standard.

  • Saponification Solution: Prepare a solution of 1 M methanolic KOH.[8]

  • Reaction: Add the saponification solution to the sample, ensuring it is completely submerged.

  • Incubation: Seal the container and keep it at room temperature (e.g., 24°C) for 18 hours, with occasional shaking.[8]

  • Extraction and Analysis: Follow steps 6-11 from the Standard Hot Saponification protocol.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Esters Saponification Saponification (Hot or Cold) Sample->Saponification Add Alcoholic KOH Extraction Liquid-Liquid Extraction (Unsaponifiables) Saponification->Extraction Add Water & Nonpolar Solvent Purification Purification (optional) (SPE or TLC) Extraction->Purification Analysis Quantification (HPLC or GC) Extraction->Analysis Direct Analysis Purification->Analysis Data Data Interpretation Analysis->Data Troubleshooting_Logic Troubleshooting Low this compound Yield Start Low this compound Yield CheckCompletion Is Saponification Complete? Start->CheckCompletion CheckDegradation Evidence of Degradation? CheckCompletion->CheckDegradation Yes IncreaseTimeTemp Increase Reaction Time / Temperature CheckCompletion->IncreaseTimeTemp No UseColdSapon Use Cold Saponification (Lower Temp, Longer Time) CheckDegradation->UseColdSapon Yes CheckExtraction Optimize Extraction (Solvent, Repeats) CheckDegradation->CheckExtraction No IncreaseTimeTemp->CheckDegradation End Improved Yield IncreaseTimeTemp->End IncreaseAlkali Increase Alkali Concentration UseColdSapon->End CheckExtraction->End Ergosterol_Biosynthesis_Simplified Simplified Ergosterol (B1671047) Biosynthesis Pathway cluster_info Context Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 This compound This compound Lanosterol->this compound Multiple Steps Episterol Episterol This compound->Episterol Erg24 Ester Fecosteryl Ester This compound->Ester ARE1/ARE2 (Esterification) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Info This compound is a key intermediate in the ergosterol biosynthesis pathway in fungi. Saponification releases this compound from its esterified storage form.

References

Minimizing auto-oxidation of fecosterol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the auto-oxidation of fecosterol during sample preparation, ensuring sample integrity and analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound auto-oxidation?

A1: this compound auto-oxidation is a non-enzymatic chemical degradation process where this compound reacts with oxygen. This process is accelerated by factors such as heat, light, and the presence of metal ions.[1][2] It results in the formation of various phytosterol oxidation products (POPs), also known as oxysterols, which can interfere with experimental results and interpretation.[3]

Q2: What factors promote the auto-oxidation of this compound?

A2: Several factors can promote the degradation of sterols like this compound. The primary contributors are:

  • Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.

  • Heat: Elevated temperatures significantly increase the rate of oxidative reactions.[1][2]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate oxidation.[1][2][4]

  • Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[1][2]

  • pH: Extreme pH conditions can affect the stability of the sterol molecule.[1][2]

Q3: Why is it crucial to prevent this compound oxidation during my experiments?

A3: Preventing oxidation is critical for several reasons. The formation of oxidation products can lead to an underestimation of the actual this compound concentration in a sample.[5] Furthermore, these oxidation products may possess their own biological activities, such as pro-inflammatory properties, which could confound the results of cellular or in-vivo studies.[3] Accurate and reproducible analysis depends on preserving the native state of the sterol.

Q4: What are the immediate signs of sample degradation in my analysis?

A4: The most common sign of degradation is the appearance of unexpected or additional peaks in your chromatogram during analysis by GC-MS or LC-MS.[3] These peaks often represent various polar and non-polar phytosterol oxidation products (POPs).[3][6] You may also observe inconsistencies and poor reproducibility between replicate samples.

Q5: Which antioxidants are recommended for preserving sterol samples?

A5: The addition of antioxidants to your samples and solvents is a highly effective strategy. Commonly used antioxidants for sterol preservation include Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E).[3] These compounds work by scavenging free radicals, thereby preventing the oxidative chain reaction.

Q6: How should I properly store my this compound standards and biological samples?

A6: Proper storage is essential to maintain sample integrity. Samples should be stored at low temperatures, typically -20°C or below.[2] To prevent exposure to oxygen, it is recommended to flush storage vials with an inert gas like nitrogen or argon before sealing.[2] Samples should also be protected from light by using amber vials or by storing them in the dark.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Significant oxidation during sample processing. 2. Thermal degradation during solvent evaporation. 3. Loss during derivatization steps (for GC analysis).1. Add an antioxidant (e.g., BHT, tocopherol) at the very beginning of the extraction process.[3] 2. Perform all steps under dim light and on ice where possible.[4] 3. Evaporate solvents under a gentle stream of nitrogen at a low temperature.[2] 4. Switch to an LC-MS-based analytical method to eliminate the need for derivatization.[1][2][3]
High Variability Between Replicates 1. Inconsistent exposure to oxygen, light, or heat across samples. 2. Non-homogenous distribution of the added antioxidant.1. Standardize the entire workflow to ensure each sample is treated identically. 2. Use a vortex mixer to ensure the antioxidant is fully dissolved and distributed in the solvent before adding it to the sample. 3. Flush each vial with nitrogen for the same duration before sealing.
Appearance of Unexpected Peaks in Chromatogram 1. The sample has undergone oxidation, leading to the formation of various POPs.[3] 2. Contamination from solvents or labware.1. Re-prepare the sample using a stricter protocol: work in a glove box or under a constant stream of inert gas. 2. Use high-purity (HPLC or MS-grade) solvents. 3. To identify the unknown peaks, consider using tandem mass spectrometry (MS/MS), which can help characterize the structure of oxidation products.[3]

Data and Storage Recommendations

Table 1: Comparison of Common Antioxidants for Sterol Preservation
AntioxidantChemical NameTypical ConcentrationKey Advantages
BHT Butylated Hydroxytoluene0.01% - 0.05% (w/v)Highly effective, cost-efficient, and widely used for protecting lipids.[3]
Tocopherols Vitamin E0.02% - 0.1% (w/v)A natural antioxidant that has shown high activity in protecting phytosterols.[3]
Phenolic Acids e.g., Gallic Acid, Ferulic AcidVariesNatural antioxidants that can be co-extracted with sterols from plant matrices.[7]
Table 2: Recommended Storage Conditions for this compound Samples
ParameterConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation.[2]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent the initiation of auto-oxidation.[2]
Light Exposure Dark (Amber Vials)Prevents photo-oxidation, a key degradation pathway.[1][2][4]
Sample Form Dry/Lyophilized or in Deoxygenated SolventMinimizes interaction with residual water and oxygen.

Experimental Protocols & Visualizations

Protocol 1: this compound Extraction from Yeast with Minimized Oxidation

This protocol is designed for extracting this compound from yeast cells (e.g., Saccharomyces cerevisiae) while implementing steps to prevent auto-oxidation.

Materials:

  • Yeast cell pellet

  • HPLC-grade Methanol (B129727) with 0.01% BHT

  • 10 M Potassium Hydroxide (KOH)

  • HPLC-grade n-Hexane with 0.01% BHT

  • Deionized water

  • Glass saponification tubes with PTFE-lined caps

  • Nitrogen gas source

Methodology:

  • Preparation: Prepare all solvents by adding BHT to a final concentration of 0.01% (w/v) and deoxygenate by bubbling with nitrogen gas for 15 minutes.

  • Saponification: a. Place the yeast cell pellet (approx. 100 mg) into a glass saponification tube. b. Add 3 mL of methanol (with BHT) and 1 mL of 10 M KOH. c. Flush the headspace of the tube with nitrogen gas, seal tightly, and vortex vigorously for 1 minute. d. Incubate in a water bath at 80°C for 1 hour to saponify the sample and lyse the cells. e. Allow the tube to cool completely to room temperature.

  • Extraction: a. Add 2 mL of deionized water and 3 mL of n-hexane (with BHT) to the cooled saponification mixture. b. Flush the headspace again with nitrogen, seal, and vortex for 2 minutes to extract the non-saponifiable fraction containing this compound. c. Centrifuge at 1000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper n-hexane layer to a clean glass vial. e. Repeat the extraction (steps 3a-3d) two more times, pooling the n-hexane layers.

  • Drying and Analysis: a. Evaporate the pooled hexane (B92381) extract to dryness under a gentle stream of nitrogen. Avoid heating. b. Reconstitute the dried lipid film in a suitable solvent (e.g., methanol or acetonitrile) for your analytical instrument (LC-MS is recommended).[2][3] c. Transfer to an amber autosampler vial, flush with nitrogen, and seal for immediate analysis.

G cluster_prep Preparation cluster_extract Extraction cluster_analysis Analysis Yeast Yeast Cell Pellet Antioxidant Add Methanol/KOH with 0.01% BHT Yeast->Antioxidant Flush N2 Saponify Saponify (80°C, 1 hr) Antioxidant->Saponify Hexane Extract with n-Hexane/BHT (3x) Saponify->Hexane Cool Down Collect Collect Organic Layer Hexane->Collect Flush N2 Dry Evaporate under N2 (No Heat) Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound extraction with integrated anti-oxidation steps.

Diagram: Factors and Prevention of this compound Auto-Oxidation

This diagram illustrates the relationship between the factors causing this compound degradation and the preventative measures that ensure its stability.

G cluster_degradation cluster_preservation This compound This compound Sample Integrity Oxygen Oxygen (Air Exposure) This compound->Oxygen Heat Heat This compound->Heat Light UV/Light This compound->Light InertGas Inert Gas (Nitrogen/Argon) This compound->InertGas Cold Cold Storage (-20°C to -80°C) This compound->Cold Dark Darkness (Amber Vials) This compound->Dark Antioxidants Antioxidants (BHT, Tocopherols) This compound->Antioxidants Degradation Oxidation & Degradation Oxygen->Degradation Heat->Degradation Light->Degradation Degradation->this compound Compromises Preservation Sample Preservation InertGas->Preservation Cold->Preservation Dark->Preservation Antioxidants->Preservation Preservation->this compound Ensures

Caption: Logic diagram of this compound degradation factors and preventative measures.

References

Technical Support Center: Genetic Modifications for Fecosterol Production in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on genetic modifications to increase fecosterol yield in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic modification strategy to increase this compound yield in fungi like Saccharomyces cerevisiae?

A1: The primary strategy is to block the metabolic pathway immediately downstream of this compound. This is achieved by knocking out the ERG2 gene, which encodes the C-8 sterol isomerase. This enzyme catalyzes the conversion of this compound to episterol (B45613), the next step in the ergosterol (B1671047) biosynthesis pathway.[1][2] Deletion of ERG2 leads to the accumulation of this compound.[1]

Q2: What are the potential side effects of ERG2 deletion on the fungus?

A2: Deletion of the ERG2 gene in Saccharomyces cerevisiae can lead to several phenotypic changes. These include altered susceptibility to various stress agents and antifungal drugs.[3] While the erg2 null mutant is viable, it may exhibit a competitive growth disadvantage compared to wild-type cells and accumulates aberrant sterols.[2]

Q3: Can other genes in the ergosterol pathway be targeted to enhance this compound precursors?

A3: Yes, overexpressing genes upstream of this compound can increase the overall metabolic flux towards sterol production. For instance, overexpression of HMG1 (encoding HMG-CoA reductase), a rate-limiting enzyme in the early ergosterol pathway, can increase the production of sterol precursors.[4] Additionally, targeting transcription factors like Upc2 and Ecm22, which regulate the expression of ERG genes, can also influence sterol biosynthesis.[5]

Q4: What is the most effective method for deleting the ERG2 gene?

A4: CRISPR-Cas9 mediated gene editing is a highly efficient and widely used method for creating targeted gene deletions in fungi like S. cerevisiae.[6][7] This technique allows for precise, marker-free genome editing.

Q5: How can I quantify the increase in this compound yield?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying sterols, including this compound, in fungal cells.[8][9][10] This technique allows for the separation and identification of different sterol compounds and their quantification.

Troubleshooting Guides

Problem 1: Low or no this compound accumulation after ERG2 knockout.
Possible Cause Troubleshooting Step
Incomplete or incorrect ERG2 gene deletion. Verify the ERG2 gene knockout at the genomic level using PCR with primers flanking the targeted region and sequencing of the PCR product.
Off-target mutations from CRISPR-Cas9. Sequence the regions upstream and downstream of the ERG2 gene and other suspected off-target sites to check for unintended mutations. Redesign the guide RNA if necessary.
Metabolic flux is redirected to other pathways. Analyze the complete sterol profile using GC-MS to identify the accumulation of any unexpected intermediates. Consider overexpressing upstream genes (e.g., HMG1, ERG6) to push the metabolic flux towards this compound.
Degradation of this compound. Ensure proper sample handling and storage to prevent sterol degradation. Use appropriate extraction and analysis protocols promptly after harvesting the cells.
Problem 2: The erg2Δ mutant strain shows poor growth or viability.
Possible Cause Troubleshooting Step
Toxicity from this compound accumulation or other sterol intermediates. While this compound itself is a natural intermediate, high levels of accumulation of it or other precursors could be toxic.[11][12] Cultivate the mutant strain in different media formulations (e.g., with lipid supplementation) to see if growth improves. Monitor cell morphology for signs of stress.
Pleiotropic effects of ERG2 deletion. The alteration in membrane composition due to the absence of downstream sterols can affect various cellular processes.[3] Characterize the growth phenotype under different stress conditions (e.g., temperature, osmotic stress, different carbon sources) to understand the physiological impact.
Secondary mutations acquired during the engineering process. Perform whole-genome sequencing of the mutant strain to identify any unintended mutations that might be affecting growth.
Problem 3: Inconsistent or non-reproducible this compound quantification results.
Possible Cause Troubleshooting Step
Incomplete extraction of sterols. Optimize the saponification and liquid-liquid extraction steps. Ensure complete cell lysis to release all intracellular sterols. A second extraction step may increase yield.[13]
Degradation of sterols during sample preparation. Protect samples from light and heat. Use fresh solvents and perform the extraction and analysis in a timely manner.
Improper derivatization for GC-MS analysis. Ensure complete derivatization of sterols to their trimethylsilyl (B98337) (TMS) ethers for optimal volatilization and detection by GC-MS.[9]
Instrumental variability. Run a standard curve with pure this compound for every batch of samples. Use an internal standard to correct for variations in injection volume and detector response.

Quantitative Data Summary

While specific fold-increase data for this compound upon ERG2 deletion is not extensively reported in the literature, the primary outcome is a significant shift in the sterol profile, with this compound becoming a major accumulated sterol at the expense of downstream products like episterol and ergosterol.

Genetic ModificationFungal StrainExpected Outcome on Sterol ProfileReference
ERG2 gene deletionSaccharomyces cerevisiaeAccumulation of this compound; reduction/elimination of episterol and ergosterol.[1][2]
ERG6 gene deletionSaccharomyces cerevisiaeAccumulation of zymosterol; absence of this compound and downstream sterols.[1]
Overexpression of HMG1Saccharomyces cerevisiaeIncreased overall flux towards sterol biosynthesis, leading to higher levels of precursors.[4]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated ERG2 Gene Deletion in Saccharomyces cerevisiae

This protocol is adapted from standard yeast transformation and CRISPR-Cas9 editing procedures.[6][7]

1. Design of guide RNA (gRNA) and Donor DNA:

  • Design a 20-nucleotide gRNA sequence targeting a region within the ERG2 open reading frame, preferably near the 5' end. The target sequence must be followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
  • Synthesize a 90-120 nucleotide single-stranded donor DNA oligonucleotide. This donor DNA should contain 40-60 base pairs of homology upstream and downstream of the Cas9 cut site, with the intended deletion of the ERG2 gene.

2. Preparation of Yeast Competent Cells:

  • Inoculate a single colony of S. cerevisiae in 5 mL of YPD medium and grow overnight at 30°C with shaking.
  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.
  • Wash the cells with 25 mL of sterile water.
  • Resuspend the cells in 1 mL of a fresh solution of 100 mM Lithium Acetate.

3. Transformation:

  • In a microcentrifuge tube, mix 100 µL of competent cells with 240 µL of 50% (w/v) PEG 3350, 36 µL of 1.0 M Lithium Acetate, 50 µL of single-stranded carrier DNA (10 mg/mL), 1 µg of Cas9-gRNA plasmid (containing the ERG2-targeting gRNA), and 10 µg of the donor DNA oligonucleotide.
  • Vortex the mixture thoroughly and incubate at 42°C for 40 minutes.
  • Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.
  • Resuspend the cell pellet in 1 mL of sterile water.
  • Plate 100-200 µL of the cell suspension onto selective media (lacking the nutrient corresponding to the plasmid's selectable marker) and incubate at 30°C for 2-3 days.

4. Verification of ERG2 Deletion:

  • Isolate genomic DNA from several colonies.
  • Perform PCR using primers that flank the ERG2 gene. The PCR product from a successful deletion will be shorter than the wild-type product.
  • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Quantification of this compound by GC-MS

This protocol is a generalized procedure for sterol extraction and analysis.[8][9][10]

1. Saponification and Sterol Extraction:

  • Harvest 10-20 mg of dry weight of yeast cells by centrifugation.
  • Add 2 mL of 10% (w/v) KOH in 90% ethanol (B145695) to the cell pellet.
  • Incubate at 80°C for 1 hour to saponify the lipids.
  • Allow the mixture to cool to room temperature.
  • Add 1 mL of n-hexane and 1 mL of deionized water to the tube and vortex vigorously for 3 minutes.
  • Centrifuge at 1000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane (B92381) layer to a new glass tube.
  • Repeat the hexane extraction on the lower aqueous phase and combine the hexane fractions.
  • Evaporate the hexane to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To the dried sterol extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.
  • GC conditions (example):
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Inlet temperature: 250°C.
  • Oven program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 15 minutes.
  • Carrier gas: Helium at a constant flow rate of 1 mL/min.
  • MS conditions (example):
  • Ion source temperature: 230°C.
  • Scan mode: Full scan from m/z 50-600.
  • Identify the this compound-TMS peak based on its retention time and mass spectrum (characteristic ions include m/z 470, 455, 365).
  • Quantification:
  • Prepare a standard curve using pure this compound standard.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Fecosterol_Biosynthesis_Pathway Zymosterol Zymosterol This compound This compound Zymosterol->this compound ERG6 Episterol Episterol This compound->Episterol ERG2 (Target for Knockout) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4

Caption: Ergosterol biosynthesis pathway highlighting the role of ERG2.

CRISPR_Workflow cluster_design Design Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase gRNA_Design Design gRNA targeting ERG2 Transformation Co-transform yeast with Cas9/gRNA plasmid and donor DNA gRNA_Design->Transformation Donor_Design Design donor DNA for deletion Donor_Design->Transformation Selection Select transformants on appropriate media Transformation->Selection Verification Verify ERG2 knockout by PCR and sequencing Selection->Verification Cultivation Cultivate mutant and wild-type strains Verification->Cultivation Extraction Extract total sterols Cultivation->Extraction GCMS Quantify this compound by GC-MS Extraction->GCMS

Caption: Experimental workflow for increasing this compound yield.

Troubleshooting_Logic Start Low this compound Yield? VerifyKO ERG2 Knockout Correct? Start->VerifyKO VerifyKO_Yes Yes VerifyKO->VerifyKO_Yes No VerifyKO_No No VerifyKO->VerifyKO_No Yes CheckGrowth Poor Strain Growth? CheckGrowth_Yes Yes CheckGrowth->CheckGrowth_Yes Yes CheckGrowth_No No CheckGrowth->CheckGrowth_No No QuantIssues Quantification Problems? QuantIssues_Yes Yes QuantIssues->QuantIssues_Yes Yes Redo Gene Knockout Redo Gene Knockout VerifyKO_Yes->Redo Gene Knockout VerifyKO_No->CheckGrowth Investigate Toxicity/\nPleiotropic Effects Investigate Toxicity/ Pleiotropic Effects CheckGrowth_Yes->Investigate Toxicity/\nPleiotropic Effects CheckGrowth_No->QuantIssues Optimize Extraction/\nGC-MS Protocol Optimize Extraction/ GC-MS Protocol QuantIssues_Yes->Optimize Extraction/\nGC-MS Protocol

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Fecosterol vs. Ergosterol: A Comparative Analysis of Their Roles in Fungal Cell Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of fecosterol and ergosterol (B1671047), two key sterols in the fungal kingdom, detailing their respective roles in the structure, function, and drug susceptibility of fungal cell membranes. While ergosterol is the principal sterol governing the biophysical properties of these membranes, its precursor, this compound, can accumulate under certain conditions, such as in the presence of specific antifungal agents or in fungal strains with mutations in the ergosterol biosynthesis pathway. Understanding the distinct effects of these two sterols on membrane characteristics is crucial for the development of novel and effective antifungal therapies.

Structural and Functional Overview

Ergosterol (ergosta-5,7,22-trien-3β-ol) is the predominant sterol in most fungi, analogous to cholesterol in mammalian cells.[1][2] It is a vital component for maintaining membrane integrity, fluidity, and permeability.[2][3] Ergosterol's rigid, planar structure allows it to order the acyl chains of phospholipids, thereby modulating membrane thickness and the function of embedded proteins.[4][5]

This compound (ergosta-8,24(28)-dien-3β-ol) is a key intermediate in the biosynthesis of ergosterol.[3] Under normal physiological conditions, its concentration in the cell membrane is low. However, in mutants of the ERG2 gene, which encodes the C-8 sterol isomerase that converts this compound to episterol (B45613), this compound can become the dominant sterol.[6][7] Studies on such mutants indicate that the accumulation of this compound leads to altered membrane properties, including increased permeability and heightened sensitivity to certain chemical stresses.[6]

Comparative Analysis of Membrane Properties

The structural differences between this compound and ergosterol, particularly in their ring systems and side chains, are predicted to have significant impacts on the physical properties of the fungal cell membrane. While direct, side-by-side biophysical studies on artificial membranes containing exclusively this compound are limited, data from fungal mutants that accumulate this compound allow for a comparative assessment.

PropertyErgosterolThis compound (inferred from erg2 mutants)Supporting Evidence
Membrane Fluidity & Order Decreases fluidity by ordering phospholipid acyl chains, creating a more rigid membrane.[4][5]Likely has a lesser ordering effect compared to ergosterol, resulting in a more fluid membrane.Ergosterol precursors, in general, are less effective at ordering membrane lipids.[1] The altered membrane in erg2 mutants suggests a less ordered state.[6]
Membrane Permeability Decreases permeability to small molecules and ions, contributing to a robust barrier.[5]Increases permeability, making the cell more susceptible to the influx of external compounds.erg2 mutant cells, which accumulate this compound, show increased permeability to fluorescent dyes.[6]
Interaction with Antifungals Primary target of polyene antifungals like Amphotericin B, which binds to ergosterol to form pores in the membrane.[8]Membranes with this compound show reduced susceptibility to Amphotericin B due to the absence of its primary target.[9]Fungal mutants with defects in late-stage ergosterol biosynthesis, including those accumulating this compound, often exhibit resistance to polyenes.[9][10]
Role in Lipid Rafts Essential for the formation and stability of lipid rafts, which are microdomains crucial for signaling and protein trafficking.[1]Accumulation of this compound likely disrupts the normal formation and function of lipid rafts.The proper sterol structure is critical for lipid raft integrity; accumulation of precursors can lead to dysfunction.[1]

The Ergosterol Biosynthesis Pathway

This compound is a direct precursor to ergosterol in a well-defined biosynthetic pathway. The enzymatic conversion of this compound to episterol by the C-8 sterol isomerase (encoded by the ERG2 gene) is a critical step. The subsequent reactions are catalyzed by a series of enzymes, ultimately leading to the formation of ergosterol.

Ergosterol_Biosynthesis Zymosterol Zymosterol This compound This compound Zymosterol->this compound Erg6 Episterol Episterol This compound->Episterol Erg2 Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol Erg3 Ergosta_5_7_22_24_trienol Ergosta-5,7,22,24(28)-trienol Ergosta_5_7_24_trienol->Ergosta_5_7_22_24_trienol Erg5 Ergosterol Ergosterol Ergosta_5_7_22_24_trienol->Ergosterol Erg4

Figure 1: Simplified Ergosterol Biosynthesis Pathway

Experimental Protocols

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the extraction, identification, and quantification of sterols from fungal cells.

1. Cell Culture and Harvesting:

  • Grow fungal cells in an appropriate liquid medium to the desired growth phase.

  • Harvest the cells by centrifugation and wash them with sterile distilled water.

  • Lyophilize the cell pellet to obtain a dry weight.

2. Saponification and Lipid Extraction:

  • To a known amount of dried fungal biomass, add a solution of methanolic potassium hydroxide.

  • Heat the mixture to saponify the lipids.

  • After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane or petroleum ether.

3. Derivatization:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column.

  • Use a temperature gradient to separate the different sterol TMS ethers based on their retention times.

  • Identify the sterols by comparing their mass spectra to a library of known standards.

  • Quantify the sterols by integrating the peak areas and comparing them to an internal standard.

Membrane Fluidity Assessment using Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the cell membrane, which is indicative of membrane fluidity.

1. Preparation of Fungal Protoplasts or Vesicles:

  • Prepare fungal protoplasts by enzymatic digestion of the cell wall or create membrane vesicles through cell lysis and fractionation.

2. Fluorescent Labeling:

3. Fluorescence Anisotropy Measurement:

  • Use a spectrofluorometer equipped with polarizers to measure the steady-state fluorescence anisotropy (r) of the probe in the labeled membranes.

  • The anisotropy is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

4. Data Interpretation:

  • Higher anisotropy values indicate a more ordered and less fluid membrane, while lower values suggest a more fluid and disordered membrane.

  • Compare the anisotropy values of membranes from wild-type fungi (containing ergosterol) with those from mutants that accumulate this compound.

Signaling Pathways and Regulation

The biosynthesis of ergosterol is tightly regulated by a complex network of transcription factors, with the Sterol Regulatory Element-Binding Protein (SREBP) pathway playing a central role.[11] This pathway senses the levels of sterols in the cell and modulates the expression of ERG genes accordingly.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi Insig Insig Insig->SREBP_SCAP Retention in ER S2P Site-2 Protease (S2P) S1P->S2P Cleavage of SREBP nSREBP nSREBP (active) S2P->nSREBP Release of nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binding to SRE ERG_genes ERG Genes SRE->ERG_genes Activation of Transcription Low_Sterols Low Sterol Levels Low_Sterols->SREBP_SCAP Dissociation from Insig High_Sterols High Sterol Levels High_Sterols->Insig Binds to SCAP

Figure 2: SREBP-Mediated Regulation of Ergosterol Biosynthesis

Implications for Drug Development

The differences between this compound- and ergosterol-containing membranes have significant implications for antifungal drug development.

  • Targeting Ergosterol Biosynthesis: The enzymes in the ergosterol biosynthesis pathway, particularly those acting after the formation of this compound, are attractive targets for novel antifungal drugs. Inhibiting these enzymes would lead to the accumulation of ergosterol precursors like this compound, resulting in membranes with increased permeability and compromised integrity.

  • Overcoming Polyene Resistance: In fungal strains that have developed resistance to polyenes through mutations in the later stages of the ergosterol biosynthesis pathway, drugs that target earlier steps could be effective. By creating a different sterol profile, it may be possible to restore susceptibility or create new vulnerabilities.

  • Combination Therapies: A promising strategy could involve the use of combination therapies. For instance, an inhibitor of a late-stage ergosterol biosynthesis enzyme could be used in conjunction with a compound that can exploit the increased membrane permeability of the resulting this compound-rich membrane to enter the cell and act on an intracellular target.

References

Fecosterol vs. Cholesterol: A Comparative Functional Guide for Eukaryotic Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Fecosterol and Cholesterol on Membrane Dynamics and Cellular Signaling, Supported by Biophysical Data and Methodologies

For researchers, scientists, and drug development professionals, a nuanced understanding of sterol function is paramount. While cholesterol is the quintessential sterol of mammalian cells, its biosynthetic intermediates and the primary sterols of other eukaryotes, such as this compound in fungi, possess distinct functional properties. This guide provides a detailed, objective comparison of the cellular functions of cholesterol and its C28 precursor, this compound, with a focus on membrane biophysics and signaling, supplemented with established experimental protocols.

Introduction: Key Sterols in Eukaryotic Membranes

Cholesterol (a C27 sterol) is a fundamental component of mammalian cell membranes, critically regulating their fluidity, permeability, and the organization of membrane microdomains known as lipid rafts.[1] Beyond its structural role, it is the metabolic precursor to steroid hormones, bile acids, and vitamin D.[1] this compound (ergosta-8,24-dien-3β-ol), a C28 sterol, is a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi and protozoa.[1] While it is a transient precursor in the mammalian cholesterol synthesis pathway (specifically in the Kandutsch-Russell pathway), its structural differences—notably an additional methyl group on the side chain and a different ring structure saturation pattern compared to cholesterol—confer distinct biophysical properties. Understanding these differences is vital for fields ranging from antifungal drug development to the study of lipid-protein interactions.

Comparative Analysis of Cellular Functions

The primary functional distinctions between this compound and cholesterol arise from their different molecular geometries, which influence how they pack with phospholipids (B1166683) and other lipids within the cell membrane. Much of the direct comparative data comes from biophysical studies on ergosterol, the direct product of the pathway involving this compound. Given their structural similarities, the properties of ergosterol can serve as a strong proxy for those of this compound when contrasted with cholesterol.

Impact on Membrane Structure and Fluidity

Sterols are master regulators of membrane order. The rigid, planar ring structure of cholesterol effectively orders the acyl chains of phospholipids in a fluid state (liquid-disordered phase), leading to a more tightly packed and less fluid state known as the liquid-ordered (lo) phase.

PropertyCholesterolThis compound (inferred from Ergosterol data)Experimental Evidence
Membrane Ordering (Saturated Lipids) High ordering and condensing effect.Higher ordering effect on saturated acyl chains compared to cholesterol.[2]Molecular dynamics simulations and NMR studies show ergosterol induces a greater increase in bilayer thickness and acyl chain order in DMPC/DPPC membranes than cholesterol.[2][3]
Membrane Ordering (Unsaturated Lipids) Strong condensing effect, thickens the bilayer.No significant condensing effect; may slightly decrease membrane thickness.[3]X-ray diffraction studies on POPC and DOPC membranes show cholesterol thickens the bilayer, whereas ergosterol makes the membranes thinner.[3]
Lipid Raft Formation Potent promoter of liquid-ordered (lo) phase domains, a key feature of lipid rafts.[4]Can form lipid rafts in fungal membranes with sphingolipids, but miscibility with unsaturated phospholipids is lower than cholesterol's.[2][3]Detergent-resistant membrane (DRM) fractionation from yeast and model membrane studies.[2]
Membrane Permeability Decreases permeability to small molecules and ions.Regulates permeability in fungal membranes; effect relative to cholesterol is context-dependent on lipid composition.[5]Liposome (B1194612) permeability assays.
Role in Cellular Signaling Pathways

Cholesterol's role in signaling is well-established, often mediated by its ability to organize signaling complexes within lipid rafts. A prime example is the Hedgehog (Hh) signaling pathway, which is fundamental to embryonic development and adult tissue homeostasis.

Hedgehog Signaling Pathway:

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor, Smoothened (SMO). Cholesterol is not just a passive component but a direct activator of SMO, binding to its extracellular cysteine-rich domain to relieve PTCH1-mediated inhibition and initiate the downstream signaling cascade. The specific structural requirements for this interaction make it unlikely that this compound could substitute for cholesterol with the same efficacy in mammalian cells.

Hedgehog_Signaling_Comparison Fig. 1: Sterol-Dependent Activation of the Hedgehog Pathway cluster_cholesterol Mammalian Cell (with Cholesterol) cluster_this compound Fungal/Hypothetical System (with this compound) Hh_ligand_C Hedgehog Ligand PTCH1_C PTCH1 Hh_ligand_C->PTCH1_C binds & inactivates SMO_C_inactive SMO (Inactive) PTCH1_C->SMO_C_inactive relieves inhibition SMO_C_active SMO (Active) Cholesterol Cholesterol Cholesterol->SMO_C_inactive binds & activates Gli_Complex_C SUFU-Gli Complex SMO_C_active->Gli_Complex_C transduces signal Gli_Active_C Active Gli Transcription Factor Gli_Complex_C->Gli_Active_C releases Target_Genes_C Hh Target Gene Expression Gli_Active_C->Target_Genes_C activates SMO_F SMO Homolog Downstream_F Signaling Inactive (No specific activation) SMO_F->Downstream_F This compound This compound This compound->SMO_F poor/no binding

Caption: Cholesterol directly activates SMO in mammalian Hedgehog signaling, a function this compound is unlikely to replicate due to structural differences.

Experimental Protocols

Membrane Fluidity Measurement via Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in a membrane. Lower mobility (higher anisotropy) corresponds to a more ordered, less fluid membrane. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used.[6][7]

Experimental Workflow:

Anisotropy_Workflow Fig. 2: Workflow for Fluorescence Anisotropy Measurement A Prepare Liposomes (e.g., POPC with Cholesterol or this compound) B Incubate Liposomes with DPH Probe (e.g., 1 µM DPH, 30 min) A->B C Equilibrate Sample in Fluorometer at Desired Temperature B->C D Excite with Vertically Polarized Light (e.g., 355 nm) C->D E Measure Emission Intensity Parallel (I_VV) and Perpendicular (I_VH) to the excitation plane (e.g., 430 nm) D->E F Calculate Anisotropy (r) E->F

Caption: A streamlined workflow for assessing membrane fluidity using DPH fluorescence anisotropy.

Detailed Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs) with a defined lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) containing a set molar percentage (e.g., 20 mol%) of either cholesterol or this compound. This is typically done by dissolving the lipids and sterol in chloroform, evaporating the solvent to form a thin film, and hydrating the film with a buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).

  • Probe Labeling: Add a small aliquot of a concentrated DPH stock solution (in a solvent like tetrahydrofuran) to the liposome suspension to a final concentration of ~1 µM. Incubate the mixture for at least 30 minutes at a temperature above the lipid's phase transition to ensure probe incorporation.[8]

  • Anisotropy Measurement: Place the sample in a temperature-controlled cuvette within a fluorometer equipped with polarizers. Excite the sample with vertically polarized light at ~355 nm. Measure the fluorescence emission at ~430 nm through polarizers oriented vertically (I_VV) and horizontally (I_VH).[8]

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is an instrument-specific correction factor (the "G-factor"), determined by measuring intensities with the excitation polarizer oriented horizontally. A higher 'r' value indicates lower membrane fluidity.

Lipid Raft Isolation via Detergent-Resistant Membrane (DRM) Fractionation

This biochemical method leverages the property that the tightly packed lipids and associated proteins in lipid rafts are insoluble in cold non-ionic detergents (like Triton X-100), unlike the surrounding membrane.[9]

Experimental Workflow:

DRM_Workflow Fig. 3: Workflow for Detergent-Resistant Membrane (DRM) Isolation A Harvest and Lyse Cells on Ice (1% Triton X-100 in TNE buffer) B Homogenize Lysate A->B C Mix Lysate with High-Concentration Sucrose (B13894) (e.g., to achieve 45% final concentration) B->C D Create a Discontinuous Sucrose Gradient (e.g., 35% and 5% layers over the lysate) C->D E Ultracentrifugation (e.g., 200,000 x g, 18h, 4°C) D->E F Collect Fractions and Analyze (Western blot for raft markers like Flotillin-1) E->F

Caption: Standard procedure for isolating lipid rafts as low-density, detergent-resistant membranes.

Detailed Methodology:

  • Cell Lysis: Grow cells to ~90% confluency. Wash cells with ice-cold PBS and lyse them for 30 minutes on ice in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.[10]

  • Sucrose Gradient Preparation: Scrape the cell lysate and homogenize it (e.g., with a Dounce homogenizer). Mix the lysate (e.g., 1 mL) with an equal volume of 90% sucrose in TNE buffer to bring the final sucrose concentration to 45%. Place this mixture at the bottom of an ultracentrifuge tube.

  • Gradient Overlay: Carefully layer 6 mL of 35% sucrose (in TNE) on top of the 45% layer, followed by 4 mL of 5% sucrose (in TNE) on top of the 35% layer.[11]

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g or ~39,000 rpm in an SW41 rotor) for 16-20 hours at 4°C.

  • Fraction Collection and Analysis: After centrifugation, the DRMs/lipid rafts will be located at the interface of the 5% and 35% sucrose layers due to their low buoyant density. Carefully collect fractions (e.g., 1 mL each) from the top of the gradient. Analyze the protein content of each fraction by Western blotting for known raft-associated proteins (e.g., Flotillin-1) and non-raft proteins (e.g., Transferrin Receptor) to confirm successful isolation.

Implications for Drug Development and Research

The functional divergence between cholesterol and fungal sterols like this compound is the cornerstone of many antifungal therapies. Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of both ergosterol and cholesterol. However, differences in the enzyme structure allow for selective targeting. The accumulation of sterol intermediates like this compound upon drug treatment can disrupt the fungal membrane's structural integrity and function, contributing to the drug's efficacy.[5]

For cell biologists, these differences highlight the evolutionary tuning of sterol structures to match specific cellular needs and phospholipid environments. The inability of this compound to effectively order unsaturated lipids, in contrast to cholesterol, underscores a key divergence that likely influenced the evolution of mammalian plasma membranes, which are rich in both cholesterol and unsaturated lipids.

Conclusion

This compound and cholesterol, despite their shared biosynthetic origins, are not functionally interchangeable. Cholesterol exhibits a potent and universal condensing effect on a wide range of phospholipids, making it an ideal regulator of membrane dynamics and a crucial component for complex signaling platforms in mammalian cells. This compound, inferred from studies on its successor ergosterol, shows a more context-dependent effect, strongly ordering saturated lipids but failing to condense unsaturated ones. This functional specialization provides a critical therapeutic window for antifungal drugs and offers researchers a compelling example of how subtle changes in molecular architecture can lead to profound differences in cellular function.

References

Fecosterol's Role in Brassinosteroid Synthesis: A Comparative Analysis of Plant Steroid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

While fecosterol is a known intermediate in general plant sterol biosynthesis, current scientific evidence does not support its role as a direct precursor to brassinosteroids (BRs), a class of phytohormones crucial for plant growth and development. The established and primary precursor for the most common C28-brassinosteroids is campesterol (B1663852). This guide provides a comparative overview of the well-characterized brassinosteroid biosynthetic pathways originating from campesterol, supported by experimental data and detailed protocols.

Brassinosteroid Biosynthesis: A Network of Pathways from Campesterol

The biosynthesis of brassinolide (B613842) (BL), the most biologically active brassinosteroid, from campesterol is not a single linear route but rather a network of interconnected pathways. The main pathways are the Campestanol (B1668247) (CN)-dependent and CN-independent pathways.[1][2] The CN-dependent pathway is further divided into the early and late C-6 oxidation pathways.[3]

Quantitative Comparison of Brassinosteroid Intermediates

The relative importance of each pathway can be inferred from the endogenous levels of their intermediates. The late C-6 oxidation pathway is generally considered the major route for brassinolide biosynthesis in many plants, including the model organism Arabidopsis thaliana.[3] This is supported by the higher abundance of intermediates from this pathway compared to the early C-6 oxidation pathway.

IntermediatePathwayTypical Endogenous Levels (ng/g fresh weight) in Arabidopsis thalianaReference
Campesterol (CR)Precursor~5000[4]
Campestanol (CN)CN-dependent~100[4]
6-deoxocathasterone (6-deoxoCS)Late C-6 OxidationPredominant[3]
Cathasterone (CS)Early C-6 Oxidation & Late C-6 OxidationLower than 6-deoxoCS[3]
6-deoxotyphasterol (6-deoxoTY)Late C-6 OxidationPredominant[3]
Typhasterol (TY)Early C-6 Oxidation & Late C-6 OxidationLower than 6-deoxoTY[3]
Brassinolide (BL)Final Product0.01-0.1[5]

Note: The absolute concentrations of BR intermediates can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

Visualizing the Brassinosteroid Biosynthetic Network

The following diagram illustrates the major biosynthetic pathways leading from campesterol to brassinolide.

Brassinosteroid_Biosynthesis cluster_precursor Upstream Sterol Biosynthesis cluster_main_pathway Brassinosteroid Biosynthesis cluster_cn_independent CN-Independent Pathway cluster_cn_dependent CN-Dependent Pathway cluster_late_c6 Late C-6 Oxidation cluster_early_c6 Early C-6 Oxidation Cycloartenol Cycloartenol This compound This compound Cycloartenol->this compound Multiple Steps Campesterol Campesterol This compound->Campesterol Multiple Steps 22-OH-CR 22-hydroxycampesterol Campesterol->22-OH-CR CYP90B1 Campestanol Campestanol (CN) Campesterol->Campestanol DET2 22-OH-4-en-3-one 22-hydroxycampest-4-en-3-one 22-OH-CR->22-OH-4-en-3-one 22-OH-3-one 22-hydroxy-5α-campestan-3-one 22-OH-4-en-3-one->22-OH-3-one DET2 3-epi-6-deoxoCT 3-epi-6-deoxocathasterone 22-OH-3-one->3-epi-6-deoxoCT 6-deoxoTY 6-deoxotyphasterol 3-epi-6-deoxoCT->6-deoxoTY 6-deoxoCT 6-deoxocathasterone Campestanol->6-deoxoCT CYP90B1 6-oxoCN 6-oxocampestanol Campestanol->6-oxoCN CYP85A1 6-deoxoTE 6-deoxoteasterone 6-deoxoCT->6-deoxoTE CYP90C1/D1 6-deoxo3DT 6-deoxo-3-dehydroteasterone 6-deoxoTE->6-deoxo3DT 6-deoxo3DT->6-deoxoTY 6-deoxoCS 6-deoxocastasterone 6-deoxoTY->6-deoxoCS Castasterone Castasterone (CS) 6-deoxoCS->Castasterone CYP85A2 Cathasterone Cathasterone (CS) 6-oxoCN->Cathasterone CYP90B1 Teasterone Teasterone (TE) Cathasterone->Teasterone CYP90C1/D1 3-DT 3-dehydroteasterone Teasterone->3-DT Typhasterol Typhasterol (TY) 3-DT->Typhasterol Typhasterol->Castasterone Brassinolide Brassinolide (BL) Castasterone->Brassinolide CYP85A2

Caption: Brassinosteroid biosynthetic pathways from campesterol.

Experimental Protocols for Elucidating Brassinosteroid Biosynthesis

The intricate pathways of BR biosynthesis have been primarily elucidated through two key experimental approaches: feeding studies with labeled precursors and the analysis of BR-deficient mutants.

Metabolic Studies with Labeled Precursors

This classical biochemical approach involves feeding plant tissues or cell cultures with isotopically labeled (e.g., with Deuterium or Carbon-13) potential precursors and then analyzing the metabolites to trace the conversion steps.

Detailed Methodology:

  • Synthesis of Labeled Compounds: Potential precursors in the BR biosynthetic pathway (e.g., [2H6]campesterol, [2H6]campestanol) are chemically synthesized.

  • Incubation: The labeled compound is applied to the plant material (e.g., seedlings, cell suspension cultures) and incubated for a specific period.

  • Extraction of Brassinosteroids: The plant material is homogenized and extracted with organic solvents (e.g., methanol, chloroform) to isolate the steroid fraction.

  • Purification: The crude extract is subjected to several rounds of purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

  • Identification and Quantification: The purified fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of the isotopic label into downstream intermediates and the final product confirms the metabolic conversion.

Analysis of Brassinosteroid-Deficient Mutants

The study of mutants with defects in BR biosynthesis has been instrumental in identifying the genes and enzymes involved in each step of the pathway.

Detailed Methodology:

  • Mutant Screening: A large population of plants (e.g., Arabidopsis thaliana) is mutagenized (e.g., with ethyl methanesulfonate (B1217627) or T-DNA insertion) and screened for phenotypes characteristic of BR deficiency, such as dwarfism, dark green leaves, and reduced fertility.

  • Genetic Mapping and Gene Identification: The mutated gene responsible for the phenotype is identified through genetic mapping and subsequent molecular cloning.

  • Metabolite Profiling: The endogenous levels of BRs and their precursors in the mutant are quantified using GC-MS or LC-MS/MS. An accumulation of the substrate and a depletion of the product of a specific enzymatic step indicate the function of the mutated gene.

  • Feeding Experiments: The mutant phenotype is rescued by the exogenous application of downstream intermediates of the blocked step, further confirming the position of the genetic lesion in the pathway. For example, a det2 mutant, which is deficient in the conversion of campesterol to campestanol, can be rescued by applying campestanol or any subsequent intermediate.[1]

  • Enzyme Assays: The function of the identified enzyme can be confirmed by in vitro assays using recombinant protein expressed in a heterologous system (e.g., yeast, E. coli).

Conclusion

References

A Comparative Guide to Fecosterol Inhibition Assays: Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fecosterol is a critical intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi, making the enzymes responsible for its conversion attractive targets for the development of novel antifungal agents. The inhibition of these enzymes leads to the accumulation of this compound and the depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and function. This guide provides a comparative overview of the development and validation of both cell-based and enzyme-based assays for identifying and characterizing inhibitors of this compound metabolism.

Comparison of this compound Inhibition Assay Methodologies

Two primary approaches are employed to screen for and characterize inhibitors of this compound conversion: cell-based assays and enzyme-based assays. Each method offers distinct advantages and disadvantages in terms of physiological relevance, throughput, and mechanistic detail.

FeatureCell-Based AssayEnzyme-Based Assay
Principle Measures the accumulation of this compound within whole fungal cells upon treatment with a test compound.Directly measures the activity of an isolated enzyme that metabolizes this compound (e.g., C-8 sterol isomerase or C-5 sterol desaturase).
Physiological Relevance High - Considers cell permeability, efflux pumps, and metabolism of the test compound.Low to Moderate - Lacks the complexity of a cellular environment.
Throughput Moderate to HighHigh
Information Provided Overall cellular efficacy of the inhibitor.Direct measure of enzyme inhibition (e.g., IC50), providing mechanistic insight.
Complexity Relatively complex, requiring cell culture and sterol extraction.Simpler setup, but requires protein expression and purification.
Cost Can be higher due to cell culture media and reagents for sterol analysis.Potentially lower for initial screening, but protein production can be costly.

Quantitative Comparison of Assay Performance

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table presents representative IC50 values for a hypothetical inhibitor, "Compound X," determined using both a cell-based and an enzyme-based assay targeting C-8 sterol isomerase (ERG2).

Assay TypeTargetInhibitorIC50 (µM)
Cell-Based AssaySaccharomyces cerevisiae (whole cells)Compound X1.5
Enzyme-Based AssayPurified C-8 Sterol Isomerase (ERG2)Compound X0.25

Note: It is common for IC50 values from cell-based assays to be higher than those from enzyme-based assays.[1] This discrepancy can be attributed to factors such as limited cell permeability of the compound, active efflux from the cell, or metabolic inactivation of the inhibitor within the cellular environment.[1]

Experimental Protocols

Cell-Based this compound Accumulation Assay

This protocol describes a method for quantifying the accumulation of this compound in Saccharomyces cerevisiae cells treated with a potential inhibitor, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Test compound and vehicle control (e.g., DMSO)

  • Saponification solution (10% KOH in 90% ethanol)

  • Heptane (B126788)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol)

  • GC-MS system

Procedure:

  • Culture Preparation: Inoculate S. cerevisiae into YPD medium and grow overnight at 30°C with shaking.

  • Inhibitor Treatment: Dilute the overnight culture to a starting OD600 of 0.1 in fresh YPD medium. Add the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cultures for a defined period (e.g., 16-24 hours) at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification solution containing the internal standard. Incubate at 80°C for 1 hour to lyse the cells and hydrolyze sterol esters.

  • Sterol Extraction: After cooling, add water and heptane to the mixture. Vortex vigorously and centrifuge to separate the phases. Collect the upper heptane layer containing the non-saponifiable lipids (sterols). Repeat the extraction.

  • Derivatization: Evaporate the pooled heptane extracts to dryness under a stream of nitrogen. Add the derivatization reagent and heat at 60°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Separate the sterols on a suitable capillary column and identify them based on their retention times and mass spectra compared to authentic standards.

  • Quantification: Quantify the amount of this compound relative to the internal standard. Determine the IC50 value by plotting the percentage of this compound accumulation against the inhibitor concentration.

Enzyme-Based C-8 Sterol Isomerase (ERG2) Inhibition Assay

This protocol outlines a method for expressing, purifying, and assaying the activity of fungal C-8 sterol isomerase (ERG2) to determine the inhibitory potential of test compounds.

Materials:

  • Expression vector containing the fungal ERG2 gene (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • IPTG for induction

  • Purification system (e.g., Ni-NTA affinity chromatography)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (substrate)

  • Test compound and vehicle control (e.g., DMSO)

  • GC-MS or HPLC system for product analysis

Procedure:

  • Protein Expression: Transform the ERG2 expression vector into the E. coli expression strain. Grow the culture in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation and lyse them. Purify the His-tagged ERG2 protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.

  • Enzyme Activity Assay: a. Prepare a reaction mixture containing the assay buffer, purified ERG2 enzyme, and the test compound at various concentrations. b. Pre-incubate the mixture for 10 minutes at 30°C. c. Initiate the reaction by adding the substrate, this compound. d. Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C. e. Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Product Analysis: Extract the sterols and analyze the conversion of this compound to episterol (B45613) using GC-MS or HPLC.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol This compound This compound zymosterol->this compound Erg6 erg2 C-8 Sterol Isomerase (ERG2) This compound->erg2 episterol Episterol erg3 C-5 Sterol Desaturase (ERG3) episterol->erg3 ergosterol Ergosterol erg2->episterol Inhibition Target erg3->ergosterol and other steps

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

Experimental Workflow for a Cell-Based this compound Inhibition Assay

Cell_Based_Assay_Workflow start Start: Yeast Culture inhibitor_treatment Inhibitor Treatment start->inhibitor_treatment incubation Incubation inhibitor_treatment->incubation cell_harvest Cell Harvesting incubation->cell_harvest saponification Saponification & Internal Standard Addition cell_harvest->saponification extraction Sterol Extraction saponification->extraction derivatization Derivatization (TMS ethers) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis end End: IC50 Determination data_analysis->end

Caption: Workflow for a cell-based this compound inhibition assay.

References

A Comparative Guide to Fecosterol Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways involving fecosterol and its analogous intermediates across different species, with a primary focus on the divergence between fungal and mammalian systems. Understanding these differences is paramount for the development of targeted therapeutic agents, particularly in the field of antifungal drug discovery. This document summarizes key metabolic differences, presents available quantitative data, details relevant experimental methodologies, and provides visual diagrams of the biochemical pathways.

Introduction: The Fork in the Road of Sterol Biosynthesis

Sterols are vital lipid molecules essential for the structure and function of eukaryotic cell membranes. While the initial stages of sterol biosynthesis are highly conserved, the pathways diverge significantly in the later steps, leading to the production of distinct primary sterols in different kingdoms of life. In fungi, this end product is predominantly ergosterol (B1671047), while in mammals, it is cholesterol. This compound emerges as a critical intermediate in the fungal ergosterol pathway but is absent in the mammalian cholesterol synthesis pathway, making the enzymes involved in its production and conversion attractive targets for antifungal therapies.[1][2][3]

Comparative Analysis of Metabolic Pathways

The metabolic fate of zymosterol (B116435), a common intermediate in both fungal and mammalian sterol biosynthesis, marks a key point of divergence.

Fungal Ergosterol Biosynthesis: The this compound Route

In fungi, the biosynthesis of ergosterol from zymosterol proceeds through the intermediate this compound.[4] This branch of the pathway is characterized by the following key steps:

  • Zymosterol to this compound: The enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene, catalyzes the methylation of zymosterol at the C-24 position to form this compound.[5][6][7] This step is unique to the ergosterol pathway.

  • This compound to Episterol: this compound is then isomerized by the C-8 sterol isomerase (ERG2) to produce episterol.[8][9]

  • Alternative Pathways: It is noteworthy that in some fungal species, such as Aspergillus fumigatus, an alternative pathway involving the conversion of lanosterol (B1674476) to eburicol (B28769) can also lead to the formation of this compound.[5][8]

Mammalian Cholesterol Biosynthesis: Bypassing this compound

In mammals, the conversion of zymosterol to cholesterol occurs in the endoplasmic reticulum and follows two primary routes, the Bloch and Kandutsch-Russell pathways, neither of which involves this compound.[10][11][12]

  • Bloch Pathway: In this pathway, zymosterol is first isomerized and then desaturated before the final reduction of the side chain to form cholesterol. The intermediates include lathosterol (B1674540) and 7-dehydrocholesterol (B119134).[13]

  • Kandutsch-Russell Pathway: This pathway is characterized by an earlier reduction of the C-24 double bond of zymosterol.[13][14]

The absence of the ERG6 enzyme and its product, this compound, in mammals underscores a fundamental metabolic difference that can be exploited for therapeutic intervention.

Quantitative Data Summary

Direct quantitative comparison of enzyme kinetics and metabolite concentrations across different kingdoms under standardized conditions is challenging to find in the literature.[15] However, analysis of sterol intermediates in various biological samples provides insights into the relative abundance of these molecules. The following table summarizes the key enzymes and intermediates in the respective pathways.

FeatureFungal Ergosterol PathwayMammalian Cholesterol Pathway
Key Intermediate This compoundLathosterol, Desmosterol (B1670304)
Precursor ZymosterolZymosterol
Enzyme for Zymosterol Conversion C-24 sterol methyltransferase (ERG6)Sterol C8-C7 isomerase (EBP), 3β-hydroxysteroid-Δ8,Δ7-isomerase
Product of Zymosterol Conversion This compoundCholesta-7,24-dien-3β-ol / Lathosterol
Subsequent Key Enzyme C-8 sterol isomerase (ERG2)C-5 sterol desaturase (SC5D), 7-dehydrocholesterol reductase (DHCR7)
Final Product ErgosterolCholesterol

Concentrations of sterol intermediates, such as zymosterol and desmosterol, have been quantified in human plasma and cell lines, providing a baseline for mammalian sterol metabolism.[16][17][18]

Experimental Protocols

The analysis of sterol intermediates is crucial for understanding the metabolic flux and the effects of inhibitors on these pathways. The following are detailed methodologies for key experiments.

Sterol Extraction and Saponification

This protocol is adapted for the extraction of total sterols from fungal or mammalian cells.

Materials:

  • Cell pellet (fungal or mammalian)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 25% (w/v) Potassium Hydroxide (KOH) in 50% aqueous ethanol

  • n-Hexane or pentane

  • Sterile distilled water

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • To the cell pellet, add a chloroform/methanol (2:1) solution to extract total lipids. Vortex thoroughly.

  • Centrifuge to pellet cell debris and collect the lipid-containing supernatant.

  • Dry the lipid extract under a stream of nitrogen.

  • For saponification, add 3 mL of 25% alcoholic KOH solution to the dried lipid extract.[19]

  • Vortex vigorously for 1-2 minutes to ensure complete mixing.

  • Incubate the mixture at 80°C for 60-90 minutes, vortexing every 20-30 minutes.[19]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-hexane (or pentane) to the saponified mixture for liquid-liquid extraction of the non-saponifiable fraction containing the sterols.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper hexane (B92381) layer containing the sterols into a clean glass vial.

  • Repeat the hexane extraction twice more to ensure complete recovery of sterols.

  • Dry the pooled hexane extracts under a stream of nitrogen. The sample is now ready for derivatization and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is a powerful technique for the separation and identification of different sterol molecules.

Materials:

  • Dried sterol extract

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent)

Procedure:

  • Derivatization: To the dried sterol extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Incubate the reaction mixture at 60-70°C for 1 hour to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[20]

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC injector.

    • GC Conditions: Use a temperature program that effectively separates the sterol-TMS ethers. A typical program might start at a lower temperature and ramp up to around 300°C.[21]

    • MS Conditions: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.[21]

  • Data Analysis: Identify the sterols based on their retention times and mass spectra by comparing them to authentic standards and library data. Quantify the sterols using an internal standard added before the extraction process.

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the this compound metabolic pathways between fungi and mammals.

Fungal_Ergosterol_Pathway cluster_fungi Fungal Ergosterol Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps This compound This compound Zymosterol->this compound ERG6 (C-24 Sterol Methyltransferase) Episterol Episterol This compound->Episterol ERG2 (C-8 Sterol Isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps

Caption: Fungal ergosterol biosynthesis pathway highlighting the central role of this compound.

Mammalian_Cholesterol_Pathway cluster_mammals Mammalian Cholesterol Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Bloch_Intermediates Lathosterol, 7-Dehydrocholesterol Zymosterol->Bloch_Intermediates Bloch Pathway KR_Intermediates Kandutsch-Russell Intermediates Zymosterol->KR_Intermediates Kandutsch-Russell Pathway Cholesterol Cholesterol Bloch_Intermediates->Cholesterol KR_Intermediates->Cholesterol

Caption: Mammalian cholesterol biosynthesis pathways, which diverge from zymosterol and do not involve this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Sterol Analysis Start Cell Culture (Fungal or Mammalian) Harvest Cell Harvesting Start->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Saponification Saponification Extraction->Saponification SPE Solid Phase Extraction (Optional Purification) Saponification->SPE Derivatization Derivatization (e.g., Silylation) SPE->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized experimental workflow for the extraction and analysis of sterols.

References

Evaluating the Impact of Fecosterol Accumulation on Fungal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the exploration of novel therapeutic targets. The ergosterol (B1671047) biosynthesis pathway, unique to fungi and essential for their viability, remains a cornerstone of antifungal drug development. This guide provides a comparative analysis of how the accumulation of fecosterol, a key intermediate in this pathway, impacts the virulence of pathogenic fungi. By examining fungal strains with genetic modifications that lead to this compound buildup, we can elucidate the critical role of proper sterol composition in fungal pathogenicity and identify potential vulnerabilities for therapeutic intervention.

Introduction to this compound and the Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Its biosynthesis is a complex, multi-step process that is a primary target for widely used antifungal drugs like azoles and polyenes.[1][2][4][5]

Disruption of the ergosterol pathway, either through antifungal drug action or genetic mutation, leads to the depletion of ergosterol and the accumulation of intermediate sterols. One such critical intermediate is this compound. The accumulation of this compound and other precursors can alter membrane structure and function, leading to a range of cellular defects, including increased susceptibility to stress and, importantly, attenuated virulence.[1][6] This guide will compare the effects of this compound accumulation in key fungal pathogens.

The Ergosterol Biosynthesis Pathway and Points of this compound Accumulation

The conversion of lanosterol (B1674476) to ergosterol involves a series of enzymatic reactions. Mutations in the genes encoding these enzymes can halt or slow down the pathway, leading to the accumulation of specific intermediates. This compound accumulation is notably observed in mutants of genes such as ERG2 and ERG3.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol ERG11 ERG11 (Lanosterol 14-α-demethylase) Lanosterol->ERG11 Azoles inhibit Zymosterol Zymosterol ERG6 ERG6 (Sterol C24-methyltransferase) Zymosterol->ERG6 This compound This compound ERG2 ERG2 (C-8 sterol isomerase) This compound->ERG2 Mutation leads to This compound accumulation Episterol Episterol ERG3 ERG3 (C-5 sterol desaturase) Episterol->ERG3 Mutation can lead to This compound accumulation Ergosta_5_7_22_trienol Ergosta-5,7,22-trienol ERG5 ERG5 (C-22 sterol desaturase) Ergosta_5_7_22_trienol->ERG5 Ergosterol Ergosterol ERG11->Zymosterol ERG6->this compound ERG2->Episterol ERG3->Ergosta_5_7_22_trienol ERG5->Ergosterol

Figure 1: Simplified Ergosterol Biosynthesis Pathway. This diagram highlights key enzymes and intermediates, with a focus on mutations in ERG2 and ERG3 that lead to the accumulation of this compound.

Comparative Analysis of Fungal Virulence

The impact of this compound accumulation on virulence has been studied in several key fungal pathogens. Below is a comparative summary of findings in Candida albicans and other fungi.

Candida albicans

Candida albicans is a major opportunistic fungal pathogen in humans. Studies on C. albicans mutants with defects in the ergosterol pathway have provided significant insights into the role of sterol composition in virulence.

Table 1: Impact of this compound Accumulating Mutations on Candida albicans Virulence

Gene MutantPrimary Accumulated Sterol(s)Key Virulence-Related PhenotypesMurine Model of Disseminated CandidiasisReference(s)
erg2Δ/ΔThis compound, Ergosta-5,8,22-trienol, Ergosta-8-enolDefective hyphal growth, abnormal vacuolar morphology.Avirulent.[1][7][8]
erg3Δ/ΔThis compound, Episterol, Ergosta-7,22-dienol, Ergosta-7-enolReduced fitness under certain stresses, may be less virulent.Attenuated virulence.[1][5][6]
erg24Δ/ΔIgnosterol (Ergosta-8,14-diene-3β-ol)Defective hyphal growth, abnormal vacuolar morphology.Avirulent.[7][8][9]

Key Findings for Candida albicans

  • Disseminated vs. Localized Infections: Interestingly, while mutants like erg2Δ/Δ and erg24Δ/Δ are avirulent in a murine model of disseminated candidiasis, they can still colonize and cause pathogenic responses in a vaginal candidiasis model.[7][8] This suggests that the requirement for proper sterol composition is context-dependent and varies with the host niche.

  • Hyphal Formation: Proper ergosterol synthesis is critical for hyphal formation, a key virulence factor for C. albicans that enables tissue invasion.[6][10] Mutants that accumulate this compound often exhibit significant defects in polarized hyphal growth.[7][8]

  • Vacuolar Function: The integrity and function of the vacuole are crucial for C. albicans pathogenicity.[7][8] Deletion of ERG2 or ERG24 leads to aberrant vacuolar morphology and acidification, highlighting a link between sterol homeostasis and organelle function.[7][8]

Other Pathogenic Fungi

While less extensively studied than in C. albicans, the impact of disrupting ergosterol biosynthesis has also been investigated in other important fungal pathogens.

Table 2: Impact of Ergosterol Pathway Disruptions in Other Fungi

FungusGene Mutant/DisruptionImpact on VirulenceReference(s)
Aspergillus fumigatusΔsrbA (regulator of ergosterol genes)Attenuated virulence.[11]
Aspergillus fumigatusΔcyp51A/Δcyp51B (double mutant)Lethal, unable to establish infection.[12]
Cryptococcus neoformansysp2Δ (sterol transporter mutant)Abnormal ergosterol accumulation at the plasma membrane, attenuated virulence.[13][14]

Key Findings for Other Fungi

  • In Aspergillus fumigatus, the regulation of ergosterol biosynthesis is critical for virulence.[11] While single deletions of some ergosterol pathway genes do not abolish virulence, disrupting key regulatory elements or multiple genes can be lethal or severely impair the fungus's ability to cause disease.[11][12]

  • In Cryptococcus neoformans, the proper distribution of ergosterol is as important as its synthesis.[13][14] Disruption of sterol transport leads to abnormal membrane structure and reduced virulence.[13][14]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the impact of this compound accumulation on fungal virulence.

Generation of Fungal Mutant Strains

Objective: To create fungal strains with specific gene deletions in the ergosterol biosynthesis pathway to induce this compound accumulation.

Protocol (Example for C. albicans using Fusion PCR-based gene disruption):

  • Primer Design: Design primers to amplify the 5' and 3' flanking regions of the target gene (e.g., ERG2). Also, design primers to amplify a selectable marker cassette (e.g., URA3).

  • PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions of the target gene from wild-type genomic DNA. In a separate reaction, amplify the selectable marker.

  • Fusion PCR: Combine the three PCR products (5' flank, marker, 3' flank) in a fusion PCR reaction. The overlapping sequences in the primers will allow for the creation of a single disruption cassette.

  • Transformation: Transform the purified fusion PCR product into a suitable recipient strain of C. albicans (e.g., a ura3Δ/Δ auxotroph) using the lithium acetate (B1210297) method.

  • Selection and Verification: Select for transformants on medium lacking uracil. Verify the correct integration of the disruption cassette and deletion of the target gene by PCR and Southern blot analysis. To create a homozygous null mutant, repeat the process to delete the second allele using a different selectable marker.

Gene_Disruption_Workflow Start Start: Design Primers PCR1 PCR Amplify 5' Flank Start->PCR1 PCR2 PCR Amplify Selectable Marker Start->PCR2 PCR3 PCR Amplify 3' Flank Start->PCR3 FusionPCR Fusion PCR to create disruption cassette PCR1->FusionPCR PCR2->FusionPCR PCR3->FusionPCR Transform Transform into C. albicans FusionPCR->Transform Select Select for Transformants Transform->Select Verify Verify Gene Deletion (PCR, Southern Blot) Select->Verify End End: Confirmed Mutant Strain Verify->End

Figure 2: Experimental workflow for generating a gene deletion mutant in Candida albicans.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the relative amounts of ergosterol and its precursors, including this compound, in wild-type and mutant fungal strains.

Protocol:

  • Cell Culture and Lysis: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile water, and lyophilize.

  • Saponification: Resuspend the dried cell pellet in a solution of methanolic potassium hydroxide (B78521) and heat at 80-90°C for 1-2 hours to saponify the lipids.

  • Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and n-heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction two more times.

  • Derivatization: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Derivatize the sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-70°C for 30 minutes. This increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will separate based on their retention times in the gas chromatograph, and their mass spectra will allow for their identification and quantification.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, ergosterol, and other intermediates by comparing their retention times and mass spectra to known standards. Calculate the percentage of each sterol relative to the total sterol content.

Murine Model of Disseminated Candidiasis

Objective: To assess the virulence of fungal strains in a mammalian host.

Protocol:

  • Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6). The choice of model depends on the specific research question.

  • Inoculum Preparation: Grow fungal strains overnight in a suitable liquid medium (e.g., YPD). Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL).

  • Infection: Inject a defined volume (e.g., 100 µL) of the cell suspension into the lateral tail vein of each mouse. Include a control group infected with the wild-type strain and a negative control group injected with sterile saline.

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival. The experiment is typically terminated when mice show signs of morbidity or at a predetermined endpoint.

  • Fungal Burden (Optional): At specific time points or at the end of the experiment, euthanize a subset of mice. Aseptically remove organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on selective agar (B569324) to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: Compare the survival curves of mice infected with mutant strains to those infected with the wild-type strain using the log-rank (Mantel-Cox) test. Compare the fungal burden in different organs using appropriate statistical tests (e.g., t-test or ANOVA).

Virulence_Model_Logic cluster_strains Fungal Strains cluster_outcomes Virulence Assessment Start Hypothesis: This compound accumulation attenuates virulence WildType Wild-Type Strain (Normal Ergosterol) Start->WildType Mutant Mutant Strain (this compound Accumulation) Start->Mutant Infection Inject into Murine Model WildType->Infection Mutant->Infection Survival Monitor Survival Infection->Survival FungalBurden Measure Fungal Burden in Organs Infection->FungalBurden Comparison Compare Outcomes Survival->Comparison FungalBurden->Comparison Conclusion Conclusion: Virulence is Attenuated or Unchanged Comparison->Conclusion

References

Fecosterol's Impact on Membrane Protein Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different sterols in modulating membrane protein function is critical for advancing cellular biology and designing effective therapeutics. This guide provides a comparative analysis of fecosterol versus other key sterols—cholesterol, ergosterol (B1671047), and zymosterol—in influencing the functionality of membrane-embedded proteins, supported by experimental data and detailed methodologies.

This compound, a key intermediate in the ergosterol biosynthesis pathway in fungi, plays a significant, though often overlooked, role in determining the biophysical properties of cellular membranes and, consequently, the function of integral membrane proteins. Its accumulation, often a result of genetic mutations or antifungal drug action, can lead to profound changes in cellular processes. This guide will delve into the comparative effects of this compound and other biologically important sterols on membrane protein function, with a focus on membrane fluidity, lipid raft formation, and the activity of specific membrane proteins.

Comparative Analysis of Sterol Effects on Membrane Properties

The structure of a sterol molecule dictates its ability to order and condense phospholipid acyl chains, thereby influencing membrane fluidity and the formation of specialized microdomains known as lipid rafts. These rafts serve as platforms for the organization and interaction of various membrane proteins.

SterolPrimary Organism(s)Effect on Membrane FluidityLipid Raft FormationReference(s)
This compound Fungi (intermediate)Increased fluidity (compared to ergosterol)Disrupted/Altered[1]
Ergosterol FungiDecreased fluidity (promotes ordering)Promotes formation[2]
Cholesterol MammalsDecreased fluidity (promotes ordering)Promotes formation[2]
Zymosterol Fungi/Mammals (intermediate)Intermediate effectWeaker promotion than cholesterol[3]

Modulation of Specific Membrane Protein Function

The alterations in membrane properties induced by different sterols have direct consequences on the function of various membrane proteins, including transporters and signaling receptors.

Multidrug Resistance Pumps

The activity of ATP-binding cassette (ABC) transporters, which are often responsible for multidrug resistance, is highly sensitive to the lipid environment.

Sterol PresentEffect on ABC Transporter ActivityQuantitative Data (Example)Reference(s)
This compound (in erg6Δ mutants) Altered drug susceptibilityIncreased sensitivity to some drugs, resistance to others[4]
Ergosterol Modulates activityCan be inhibited by certain sterol-binding drugs[5]
Cholesterol Modulates P-glycoprotein (ABCB1) activityCholesterol depletion reduces P-glycoprotein function, leading to a 159% increase in intracellular substrate accumulation.[6]
Pma1 H+-ATPase

The plasma membrane H+-ATPase (Pma1) is a crucial enzyme for maintaining the electrochemical gradient across the fungal plasma membrane. Its function is also influenced by the surrounding lipid composition. While direct quantitative data for this compound's effect on Pma1 activity is limited, studies on ergosterol biosynthesis mutants provide insights. Deletion of genes in the ergosterol pathway can lead to reduced Pma1 abundance and mislocalization, suggesting that proper sterol composition is critical for its function[7].

Signaling Pathways Modulated by Sterol Composition

Sterols are not merely structural components; they are also key regulators of cellular signaling pathways.

Fungal Pheromone Signaling

In yeast, the pheromone response pathway, which is essential for mating, is dependent on the integrity of lipid rafts and the presence of ergosterol. Ergosterol is required for the proper localization and recruitment of signaling proteins, such as Ste5, to the plasma membrane[8][9]. The accumulation of this compound in erg6Δ mutants leads to defects in this pathway, resulting in diminished mating efficiency[8].

Pheromone_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm Pheromone Pheromone Receptor Receptor (Ste2/Ste3) Pheromone->Receptor G_Protein G Protein (Gpa1, Ste4, Ste18) Receptor->G_Protein activates Ste5_Scaffold Ste5 Scaffold G_Protein->Ste5_Scaffold recruits MAPK_Cascade MAPK Cascade (Fus3) Ste5_Scaffold->MAPK_Cascade activates Transcription_Factor Transcription Factor (Ste12) MAPK_Cascade->Transcription_Factor activates Ergosterol Ergosterol Ergosterol->Ste5_Scaffold required for recruitment This compound This compound (in erg6Δ) This compound->Ste5_Scaffold impairs recruitment SREBP_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_precursor SREBP Precursor Proteases Proteases (S1P, S2P) SREBP_precursor->Proteases transport to Golgi SCAP SCAP SREBP_active Active SREBP (nSREBP) Proteases->SREBP_active cleavage SRE Sterol Regulatory Element (SRE) SREBP_active->SRE binds to ERG_Genes Ergosterol Biosynthesis Genes (ERG) SRE->ERG_Genes activates transcription Sterols High Sterol Levels Sterols->SREBP_precursor inhibit cleavage Low_Sterols Low Sterol Levels Low_Sterols->SREBP_precursor promote transport Fluorescence_Anisotropy_Workflow Start Prepare liposome/membrane suspension Add_DPH Add DPH probe Start->Add_DPH Incubate Incubate in dark Add_DPH->Incubate Measure Measure fluorescence with polarized light Incubate->Measure Calculate Calculate anisotropy (r) Measure->Calculate Result Membrane Fluidity (inversely proportional to r) Calculate->Result Proteoliposome_Reconstitution Start Prepare lipid/sterol film Hydrate Hydrate to form MLVs Start->Hydrate Extrude Extrude to form LUVs Hydrate->Extrude Solubilize Solubilize LUVs with detergent Extrude->Solubilize Add_Protein Add purified membrane protein Solubilize->Add_Protein Remove_Detergent Remove detergent (dialysis/Bio-Beads) Add_Protein->Remove_Detergent Result Proteoliposomes Remove_Detergent->Result

References

Unraveling the Role of Fecosterol: A Comparative Lipidomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fecosterol, a key intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi, is emerging as a critical molecule in understanding fungal lipid metabolism and identifying novel antifungal drug targets. This guide provides a comprehensive comparative analysis of this compound, contrasting its characteristics and functional implications with other significant sterols like ergosterol and cholesterol. Through a detailed examination of experimental data from lipidomics studies, we aim to illuminate the distinct role of this compound and its potential as a biomarker and therapeutic target.

Comparative Analysis of Sterol Composition in Yeast Mutants

The study of yeast mutants with defects in the ergosterol biosynthesis pathway provides a powerful tool to understand the role of intermediate sterols like this compound. By disrupting specific enzymatic steps, researchers can induce the accumulation of particular sterols, allowing for their detailed characterization. The following table summarizes the sterol composition of various Saccharomyces cerevisiae mutant strains, highlighting the accumulation of this compound in strains with a defective ERG2 gene, which encodes the C-8 sterol isomerase that converts this compound to episterol.

StrainRelevant GenotypeThis compound (% of total sterols)Ergosterol (% of total sterols)Other Major Sterols (% of total sterols)Reference
Wild TypeERG+Trace amounts~75-90%Zymosterol, Lanosterol[1][2]
erg2ΔDefective C-8 sterol isomerase~20-40% UndetectableErgosta-5,8,22-trienol, Ignosterol[3][4]
erg3ΔDefective C-5 sterol desaturaseTrace amountsUndetectableEpisterol, Ergosta-7,22-dienol[5]
erg6ΔDefective C-24 sterol methyltransferaseUndetectableUndetectableZymosterol, Cholesta-5,7,24-trienol[2][6]

The Ergosterol Biosynthesis Pathway: A Focus on this compound

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions that produce ergosterol, the primary sterol in fungal cell membranes. This compound is a crucial intermediate in this pathway. Understanding the flow of this pathway is essential for interpreting lipidomics data and identifying potential targets for antifungal drugs.

Ergosterol_Biosynthesis Zymosterol Zymosterol ERG6 ERG6 (C-24 Sterol Methyltransferase) Zymosterol->ERG6 This compound This compound ERG2 ERG2 (C-8 Sterol Isomerase) This compound->ERG2 Episterol Episterol ERG3 ERG3 (C-5 Sterol Desaturase) Episterol->ERG3 Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol ERG5 ERG5 (C-22 Sterol Desaturase) Ergosta_5_7_24_28_trienol->ERG5 Ergosta_5_7_22_24_28_tetraenol Ergosta-5,7,22,24(28)-tetraenol ERG4 ERG4 (C-24(28) Sterol Reductase) Ergosta_5_7_22_24_28_tetraenol->ERG4 Ergosterol Ergosterol ERG6->this compound ERG2->Episterol ERG3->Ergosta_5_7_24_28_trienol ERG5->Ergosta_5_7_22_24_28_tetraenol ERG4->Ergosterol

Caption: The latter stages of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae.

Comparative Effects of Sterols on Membrane Properties

While direct experimental data on the biophysical effects of pure this compound on membranes is limited, we can infer its properties by comparing it to the well-studied sterols, ergosterol and cholesterol. Molecular dynamics simulations have shown that both ergosterol and cholesterol increase the order and thickness of phospholipid bilayers.[7][8][9][10] Ergosterol, with its more rigid side chain, is suggested to have a stronger ordering effect on saturated lipid chains compared to cholesterol.[11] Given that this compound shares the same sterol ring structure as ergosterol but differs in the side chain and the position of a double bond in the B-ring, it is plausible that it also contributes to membrane ordering, though likely to a different extent than ergosterol. The accumulation of this compound in erg2Δ mutants has been associated with altered membrane potential and permeability, suggesting a distinct role in maintaining membrane homeostasis.[12]

SterolKey Structural FeaturesEffect on Membrane FluidityEffect on Membrane Permeability
This compound Δ8 double bond in B-ring, C24-methylationLikely ordering effect (inferred)Altered in mutants (inferred)
Ergosterol Δ5 and Δ7 double bonds in B-ring, Δ22 double bond in side chain, C24-methylationStrong ordering effectDecreases permeability
Cholesterol Δ5 double bond in B-ringOrdering effectDecreases permeability

This compound's Potential Role in Cellular Signaling

The role of ergosterol in fungal signaling, particularly in the context of mating and stress response, is well-documented.[13][14] Ergosterol is known to be a component of lipid rafts, which are microdomains in the plasma membrane that organize signaling proteins. While there is no direct evidence of this compound acting as a signaling molecule itself, its accumulation in mutants can disrupt the normal sterol composition of membranes, which could indirectly affect signaling pathways that are dependent on proper membrane structure and the presence of ergosterol-rich domains. For instance, alterations in membrane properties due to high levels of this compound could impact the function of membrane-bound receptors and signaling complexes.

Fecosterol_Signaling_Hypothesis This compound This compound Accumulation Membrane_Properties Altered Membrane Properties (Fluidity, Permeability) This compound->Membrane_Properties Ergosterol Ergosterol Depletion Ergosterol->Membrane_Properties Lipid_Rafts Disrupted Lipid Rafts Membrane_Properties->Lipid_Rafts Membrane_Proteins Altered Function of Membrane Proteins (Receptors, Transporters) Membrane_Properties->Membrane_Proteins Signaling_Pathways Dysregulation of Signaling Pathways (e.g., Stress Response) Lipid_Rafts->Signaling_Pathways Membrane_Proteins->Signaling_Pathways Cellular_Response Altered Cellular Response Signaling_Pathways->Cellular_Response

Caption: A hypothetical model for the indirect role of this compound in cellular signaling.

Experimental Protocols

Accurate quantification of this compound and other sterols is paramount for comparative lipidomics studies. Below are detailed methodologies for sterol extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Sterol Analysis

Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Yeast_Culture Yeast Cell Culture Harvesting Cell Harvesting (Centrifugation) Yeast_Culture->Harvesting Saponification Saponification (KOH in Methanol) Harvesting->Saponification Extraction Sterol Extraction (n-Hexane) Saponification->Extraction Derivatization Derivatization (optional) (e.g., TMS for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Internal Standards) GC_MS->Quantification LC_MS->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: A general workflow for the extraction and analysis of sterols from yeast.

Protocol 1: Sterol Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for yeast sterol analysis.[1][15][16]

  • Cell Harvesting: Harvest approximately 10^8 yeast cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet with sterile water and re-centrifuge.

  • Saponification: Resuspend the cell pellet in 2 mL of 25% (w/v) potassium hydroxide (B78521) in 50% (v/v) aqueous ethanol. Incubate at 80°C for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-hexane. Vortex vigorously for 3 minutes. Centrifuge at 1,000 x g for 5 minutes to separate the phases. Collect the upper n-hexane layer containing the non-saponifiable lipids (sterols). Repeat the extraction with another 3 mL of n-hexane and pool the organic phases.

  • Drying: Evaporate the n-hexane extract to dryness under a stream of nitrogen gas.

  • Derivatization (for GC-MS): To the dried sterol extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Sterols

This protocol provides a method for the direct analysis of sterols without derivatization.[3][5][17][18]

  • Sample Preparation: Follow steps 1-4 of the GC-MS protocol to obtain the dried sterol extract.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for reverse-phase chromatography, such as methanol (B129727) or acetonitrile/isopropanol (1:1, v/v).

  • LC Separation: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). Use a gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Detection: Couple the LC system to a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of specific sterols. Precursor and product ions for this compound, ergosterol, and other relevant sterols should be optimized using authentic standards.

Conclusion

The comparative lipidomics approach, particularly through the analysis of yeast mutants, provides invaluable insights into the specific role of this compound. While it is a transient intermediate in wild-type fungi, its accumulation under certain genetic or chemical perturbations highlights its significance in maintaining membrane integrity and cellular function. The distinct physical and chemical properties of this compound compared to ergosterol and cholesterol suggest that it is not merely a passive precursor but an active participant in the complex lipid landscape of the fungal cell. Further research focusing on the direct biophysical effects of this compound and its potential involvement in signaling pathways will be crucial for fully elucidating its role and exploiting it for the development of novel antifungal strategies.

References

Validating the use of fecosterol as a specific fungal biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of fungal biomass is critical in diverse fields, from clinical diagnostics to environmental monitoring and industrial fermentation. For decades, ergosterol (B1671047) has been the most widely used biomarker for this purpose, owing to its abundance in most fungi and its general absence in other organisms. However, the quest for even more specific and reliable biomarkers continues. This guide provides a comprehensive comparison of fecosterol and ergosterol as potential fungal biomarkers, offering insights into their respective strengths and weaknesses for researchers, scientists, and drug development professionals.

This compound, a metabolic precursor to ergosterol, presents an intriguing alternative. Its position in the ergosterol biosynthesis pathway suggests it could be a highly specific indicator of active fungal metabolism. This guide will delve into the experimental data available for both sterols, provide detailed analytical protocols, and use visualizations to clarify the biochemical pathways and experimental workflows involved.

Performance Comparison of Fungal Biomarkers

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus fumigatus2.6 - 14[3]
Aspergillus niger4.62[4]
Candida albicans37 - 42[3]
Cryptococcus neoformans7.08[4]
Penicillium spp.2.6 - 14[3]
Rhizopus spp.2.6 - 14[3]

Table 2: Performance of Ergosterol as a Diagnostic Biomarker in Human Sera

ParameterValue (%)95% Confidence IntervalReference
Sensitivity78.861.09 - 91.02[4][5]
Specificity51.036.60 - 65.25[4][5]
Positive Predictive Value51.042.75 - 59.16[4][5]
Negative Predictive Value78.864.60 - 88.32[4][5]
Overall Accuracy61.950.66 - 72.29[4][5]

Signaling Pathways and Experimental Workflows

To understand the relationship between this compound and ergosterol, it is essential to visualize their positions in the fungal sterol biosynthesis pathway. The following diagrams, created using the DOT language, illustrate this pathway and a typical experimental workflow for sterol analysis.

Ergosterol Biosynthesis Pathway cluster_pathway Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (Azole Target) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol This compound This compound Zymosterol->this compound Erg6 Episterol Episterol This compound->Episterol Erg24 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg5 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg4 Sterol Analysis Workflow cluster_workflow Experimental Workflow for Fungal Sterol Analysis Sample_Collection Fungal Biomass Collection Saponification Alkaline Saponification (e.g., with methanolic KOH) Sample_Collection->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane or pentane) Saponification->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification Analysis Quantification by GC-MS or HPLC Purification->Analysis Data_Analysis Data Analysis and Biomass Calculation Analysis->Data_Analysis

References

Fecosterol's Fork in the Road: A Comparative Guide to the Evolution of Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of sterols, essential components of eukaryotic cell membranes, represents a fascinating evolutionary divergence. While animals utilize a pathway culminating in cholesterol, fungi and other organisms have evolved a distinct route to produce ergosterol (B1671047). This guide provides a detailed comparison of these pathways, highlighting the pivotal role of fecosterol as a key intermediate and evolutionary branching point. Understanding these differences is not only crucial for fundamental biological research but also offers significant opportunities for the development of targeted antifungal therapies.

A Tale of Two Sterols: Ergosterol vs. Cholesterol

The sterol biosynthetic pathways in fungi and mammals share a common origin, starting from the cyclization of squalene (B77637) to lanosterol (B1674476). However, the subsequent enzymatic modifications diverge significantly, leading to the production of ergosterol in fungi and cholesterol in mammals. This divergence is a cornerstone of modern antifungal drug development, as enzymes unique to the ergosterol pathway can be targeted without affecting the human host.

This compound emerges as a critical intermediate in the fungal ergosterol pathway. It is the product of the methylation of zymosterol (B116435) at the C-24 position, a reaction catalyzed by the enzyme sterol C-24 methyltransferase (ERG6). This methylation step is absent in the cholesterol biosynthesis pathway in animals, making ERG6 a prime target for selective antifungal agents.

Comparative Analysis of Key Biosynthetic Intermediates and Enzymes

The tables below summarize the key intermediates and enzymes in the post-lanosterol biosynthetic pathways leading to ergosterol and cholesterol. While direct quantitative comparisons of enzyme kinetics under identical conditions are challenging due to the different host organisms and research focuses, this data provides a qualitative and, where available, quantitative overview of the distinct enzymatic steps.

Table 1: Comparison of Key Intermediates in Ergosterol and Cholesterol Biosynthesis

FeatureErgosterol Pathway (Fungi)Cholesterol Pathway (Animals)
Starting Precursor LanosterolLanosterol
Key C28 Intermediate This compoundAbsent
Other Key Intermediates Zymosterol, Episterol, Ergosta-5,7,22,24(28)-tetraenolZymosterol, Lathosterol, 7-Dehydrocholesterol, Desmosterol
Final Product Ergosterol (C28)Cholesterol (C27)

Table 2: Comparative Overview of Key Enzymes

EnzymeGene (S. cerevisiae)Reaction in Ergosterol PathwayHuman HomologReaction in Cholesterol Pathway
Lanosterol 14-alpha-demethylaseERG11 (CYP51)Demethylation of lanosterolCYP51A1Demethylation of lanosterol
Sterol C-14 reductaseERG24Reduction of the C-14 double bondTM7SF2Reduction of the C-14 double bond
Sterol C-4 methyl oxidaseERG25Oxidation of the C-4 methyl groupsMSMO1Oxidation of the C-4 methyl groups
Sterol C-4 decarboxylaseERG26Decarboxylation at C-4NSDHLDecarboxylation at C-4
3-keto sterol reductaseERG27Reduction of the 3-keto groupHSD17B7Reduction of the 3-keto group
Sterol C-24 methyltransferase ERG6 Methylation of zymosterol to this compound None -
Sterol C-8 isomeraseERG2Isomerization of the C-8 double bondEBPIsomerization of the C-8 double bond
Sterol C-5 desaturaseERG3Introduction of a C-5 double bondSC5DIntroduction of a C-5 double bond
Sterol C-22 desaturaseERG5Introduction of a C-22 double bondFADS3 (limited activity)-
Sterol C-24 reductaseERG4Reduction of the C-24(28) double bondDHCR24Reduction of the C-24 double bond (on a different substrate)
7-dehydrocholesterol reductase--DHCR7Reduction of the C-7 double bond

Table 3: Available Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_m (µM)V_max or k_catReference
Sterol C-24 methyltransferase (ERG6) Candida albicansZymosterol500.01 s⁻¹ (k_cat)[1]
Lanosterol 14α-demethylase (CYP51A1)Homo sapiens24,25-dihydrolanosterol--[2]
Squalene Epoxidase (SQLE)Homo sapiensSqualene5 - 50-[3]
24-dehydrocholesterol reductase (DHCR24)Homo sapiensDesmosterol--[4][5]

Note: Comprehensive and directly comparable kinetic data for all enzymes in both pathways is limited in the current literature. The provided data represents available information and highlights the need for further comparative enzymatic studies.

Visualizing the Evolutionary Divergence

The following diagrams, generated using the DOT language, illustrate the key evolutionary pathways and a general experimental workflow for their comparative analysis.

evolutionary_sterol_pathways cluster_common Common Pathway cluster_fungal Fungal Ergosterol Pathway cluster_animal Animal Cholesterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 Lathosterol Lathosterol Lanosterol->Lathosterol CYP51A1, TM7SF2, etc. This compound This compound Zymosterol->this compound ERG6 (Sterol C-24 Methyltransferase) Episterol Episterol This compound->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5, ERG4 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Desmosterol Desmosterol Lathosterol->Desmosterol EBP, etc. Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: Evolutionary divergence of sterol biosynthesis pathways.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Stable Isotope Labeling cluster_extraction Sterol Extraction cluster_analysis Analysis Yeast_Culture Yeast Culture (e.g., S. cerevisiae) Yeast_Labeling Incubate with ¹³C-Glucose or ¹³C-Acetate Yeast_Culture->Yeast_Labeling Mammalian_Culture Mammalian Cell Culture (e.g., HepG2) Mammalian_Labeling Incubate with ¹³C-Glucose or ¹³C-Acetate Mammalian_Culture->Mammalian_Labeling Yeast_Extraction Saponification & Liquid-Liquid Extraction Yeast_Labeling->Yeast_Extraction Mammalian_Extraction Bligh-Dyer or Folch Extraction Mammalian_Labeling->Mammalian_Extraction Derivatization Derivatization (e.g., Silylation) Yeast_Extraction->Derivatization LC_MS LC-MS/MS Analysis Yeast_Extraction->LC_MS Mammalian_Extraction->Derivatization Mammalian_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Sterol Identification, Quantification, and Flux Analysis GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for comparative sterol analysis.

Experimental Protocols

The following protocols provide a framework for the comparative analysis of sterol biosynthesis in fungal and mammalian systems.

Protocol 1: Heterologous Expression and Purification of ERG6

This protocol is essential for in vitro characterization of the key fungal-specific enzyme.

  • Gene Cloning: Amplify the ERG6 gene from Saccharomyces cerevisiae genomic DNA using PCR and clone it into a suitable expression vector (e.g., pET-28a(+)) with a polyhistidine tag.

  • Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Comparative Sterol Profiling using GC-MS

This protocol allows for the identification and quantification of sterol intermediates in both yeast and mammalian cells.

  • Sample Preparation:

    • Yeast: Grow S. cerevisiae in appropriate media. Harvest cells by centrifugation, wash with sterile water, and lyophilize.

    • Mammalian Cells: Grow a relevant cell line (e.g., HepG2 human liver cells) in culture flasks. Harvest cells by scraping, wash with PBS, and pellet by centrifugation.

  • Lipid Extraction:

    • Yeast: Perform alkaline saponification of the lyophilized yeast cells with ethanolic KOH, followed by extraction of non-saponifiable lipids with n-hexane.

    • Mammalian Cells: Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Derivatization: Evaporate the extracted lipid fraction to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-70°C to convert sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different sterol-TMS ethers.

  • Data Analysis: Identify the sterols based on their retention times and mass spectra by comparison to authentic standards and mass spectral libraries. Quantify the sterols by integrating the peak areas and comparing them to an internal standard (e.g., epicoprostanol).

Protocol 3: Stable Isotope Labeling for Flux Analysis

This protocol enables the comparison of the metabolic flux through the ergosterol and cholesterol pathways.

  • Cell Culture and Labeling:

    • Culture yeast and mammalian cells as described in Protocol 2.

    • Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate, for a defined period.

  • Sample Collection and Extraction: At various time points, harvest the cells and extract the sterols as described in Protocol 2.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted sterols to determine the incorporation of the stable isotope into the different sterol intermediates.

  • Flux Analysis: Calculate the rate of synthesis and turnover of each sterol intermediate by analyzing the mass isotopologue distribution over time. This will provide a quantitative measure of the metabolic flux through each pathway.

Conclusion

The divergence of the ergosterol and cholesterol biosynthetic pathways, with this compound as a key branching point, represents a significant evolutionary adaptation. The absence of the C-24 methylation step in the animal kingdom provides a critical vulnerability in fungi that has been successfully exploited for the development of antifungal drugs. The comparative data and experimental protocols presented in this guide offer a framework for researchers to further investigate these fascinating pathways, identify novel drug targets, and develop the next generation of antifungal therapies. A deeper understanding of the quantitative differences in enzyme kinetics and pathway flux will be instrumental in advancing these efforts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Fecosterol Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical compounds like fecosterol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.

This compound Disposal: A Precautionary Approach

While specific disposal guidelines for this compound are not extensively documented, a conservative approach, treating it as a potentially hazardous chemical, is recommended. This aligns with safety protocols for similar sterol compounds and general laboratory chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused powder and contaminated labware.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.[1]

    • Avoid creating dust during transfer.[2]

    • The container should be made of a material compatible with the chemical.

  • Contaminated Labware:

    • Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with this compound in a designated hazardous waste bag.[1]

    • Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.[3][4]

  • Rinsate from Cleaning:

    • When cleaning containers that held this compound, the first rinse should be collected as hazardous waste.[5] For highly toxic substances, the first three rinses must be collected.[5]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any applicable hazard warnings.[6]

  • Store waste containers in a designated, well-ventilated satellite accumulation area.[7][8]

  • Ensure containers are kept closed except when adding waste.[5]

  • Segregate this compound waste from incompatible materials. General guidelines recommend storing acids and bases separately, and oxidizing agents away from reducing agents and organic compounds.[7]

4. Disposal Request and Pickup:

  • Once a waste container is full, or within the time limits specified by your institution's policy (e.g., up to one year for partially filled containers in a satellite accumulation area), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7][8]

  • Never dispose of this compound down the drain or in the regular trash.[5][9]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines applicable to laboratory chemical waste disposal.

ParameterGuidelineCitation
pH for Drain Disposal 5.5 - 10.5 (for non-hazardous, aqueous solutions only; not recommended for this compound)[9][10]
Maximum Satellite Storage 10 gallons of hazardous waste in a lab's satellite accumulation area.[5]
Container Fill Level Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[8]
Empty Container Rinsing The first rinse of an empty chemical container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Fecosterol_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Streams cluster_2 Containment cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound Powder waste_type->solid Solid contaminated Contaminated Labware waste_type->contaminated Labware (Gloves, etc.) sharps Contaminated Sharps waste_type->sharps Sharps solid_container Seal in Labeled Hazardous Waste Container solid->solid_container bag Place in Labeled Hazardous Waste Bag contaminated->bag sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage bag->storage sharps_container->storage disposal Arrange for EHS Pickup storage->disposal

Caption: A flowchart illustrating the proper disposal pathway for different types of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fecosterol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for Fecosterol, it should be handled with care, assuming it may be harmful upon inhalation, ingestion, or skin contact. The following Personal Protective Equipment (PPE) is mandatory when working with this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact and absorption.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.Protects eyes from dust particles and splashes.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Preparation : Designate a specific work area for handling this compound. Ensure that all necessary PPE, a chemical spill kit, and clearly labeled waste containers are readily accessible before starting any procedure.

  • Weighing : When weighing solid this compound, do so on a tared weigh paper or in a container placed within the fume hood. Avoid creating dust.

  • Solution Preparation : To dissolve this compound, slowly add the solvent to the solid to prevent splashing. Keep the container sealed when not in use.

  • Post-Handling : After handling this compound, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Solutions Collect in a labeled, sealed, and chemically compatible container. Do not pour down the drain.
Contaminated Materials Includes gloves, weigh paper, and pipette tips. Dispose of in a designated hazardous waste container.

All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. One general recommendation for the disposal of similar chemical waste is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Fecosterol_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area Designate and Prepare Work Area gather_ppe Assemble Required PPE prep_area->gather_ppe prep_waste Prepare Labeled Waste Containers gather_ppe->prep_waste weigh Weigh Solid this compound prep_waste->weigh dissolve Prepare this compound Solution weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands and Exposed Skin dispose->wash

Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fecosterol
Reactant of Route 2
Fecosterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.